Teglicar
Descripción
Structure
2D Structure
Propiedades
IUPAC Name |
(3R)-3-(tetradecylcarbamoylamino)-4-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H45N3O3/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-23-22(28)24-20(18-21(26)27)19-25(2,3)4/h20H,5-19H2,1-4H3,(H2-,23,24,26,27,28)/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZYTDRMCBZVNH-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCNC(=O)NC(CC(=O)[O-])C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCNC(=O)N[C@H](CC(=O)[O-])C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H45N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
250694-07-6 | |
| Record name | Teglicar [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0250694076 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TEGLICAR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V3VQ6HMII | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Teglicar: A Deep Dive into its Mechanism of Action as a Selective L-CPT1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Teglicar (also known as ST1326) is a selective and reversible inhibitor of the liver isoform of carnitine palmitoyl-transferase 1 (L-CPT1).[1][2][3] This technical guide elucidates the core mechanism of action of this compound, presenting key data, experimental methodologies, and visual representations of the involved signaling pathways.
Core Mechanism: Inhibition of Carnitine Palmitoyl-Transferase 1 (CPT1)
This compound's primary pharmacological action is the competitive and reversible inhibition of L-CPT1, an enzyme crucial for the mitochondrial import of long-chain fatty acids.[1][4][5] CPT1 is the rate-limiting enzyme in the carnitine shuttle system, which facilitates the translocation of long-chain fatty acyl-CoAs from the cytoplasm into the mitochondrial matrix for subsequent β-oxidation.[5][6][7] By blocking L-CPT1, this compound effectively reduces the rate of fatty acid oxidation in the liver.[4]
This inhibition leads to a metabolic shift, decreasing the liver's reliance on fatty acids for energy and consequently impacting several interconnected metabolic pathways, most notably gluconeogenesis and ketogenesis.[1][8]
Quantitative Analysis of this compound's Inhibitory Action
The inhibitory potency of this compound against L-CPT1 has been quantified in vitro. These values highlight the specific and high-affinity binding of this compound to its target enzyme.
| Parameter | Value | Target | Source |
| IC50 | 0.68 µM | L-CPT1 | [2][9] |
| Ki | 0.36 µM | L-CPT1 | [2][9] |
Signaling Pathways and Metabolic Consequences
The inhibition of L-CPT1 by this compound initiates a cascade of metabolic changes, primarily centered around glucose and lipid homeostasis.
Inhibition of Hepatic Gluconeogenesis
By reducing fatty acid oxidation, this compound diminishes the intra-mitochondrial pool of acetyl-CoA and the generation of ATP and NADH, all of which are critical allosteric activators and substrates for gluconeogenesis.[1] This leads to a significant reduction in endogenous glucose production by the liver.[1][8] In isolated rat hepatocytes, this compound demonstrated a concentration-dependent reduction in glucose production by up to 50%.[1][6] In vivo studies in rats showed a 62% reduction in endogenous glucose production.[1][6][8]
Diagram 1: this compound's inhibition of L-CPT1 and its effect on gluconeogenesis.
Reduction of Ketogenesis
The reduced influx of fatty acids into the mitochondria also leads to a decrease in the substrate available for ketogenesis, the process by which the liver produces ketone bodies.[1] In isolated hepatocytes, this compound reduced ketone body production by up to 72%.[1][6]
Effects on Lipid Metabolism
Chronic administration of this compound has been observed to increase hepatic triglyceride content (HTGC).[1][8] This is a direct consequence of the reduced fatty acid oxidation, leading to the re-esterification of fatty acids into triglycerides within the liver. Despite the increase in HTGC, studies have not reported associated alterations in plasma alanine aminotransferase, suggesting a lack of immediate hepatotoxicity.[1][8]
Experimental Protocols
The following are summaries of key experimental methodologies used to elucidate the mechanism of action of this compound.
In Vitro Hepatocyte Studies
-
Objective: To determine the direct effect of this compound on hepatic glucose and ketone body production.
-
Methodology:
-
Hepatocytes are isolated from fasted rats via collagenase perfusion.[10]
-
Isolated hepatocytes are incubated in a Krebs-Ringer bicarbonate buffer supplemented with lactate and pyruvate as gluconeogenic precursors, and oleate to stimulate fatty acid oxidation.[10]
-
Varying concentrations of this compound are added to the incubation medium.
-
The concentrations of glucose and ketone bodies in the medium are measured after a defined incubation period (e.g., 120 minutes).[2]
-
Data is analyzed to determine the concentration-dependent effect of this compound on glucose and ketone body production.
-
Diagram 2: Workflow for in vitro hepatocyte experiments.
In Vivo Animal Studies
-
Objective: To assess the effects of this compound on glucose homeostasis and insulin sensitivity in animal models of diabetes and insulin resistance.
-
Methodology:
-
Animal models such as db/db mice (a model of type 2 diabetes) or high-fat diet-fed mice are used.[1][6]
-
This compound is administered chronically via oral gavage at specified doses (e.g., 50 mg/kg twice daily for 45 days).[1][6][8]
-
Parameters such as postabsorptive glycemia, water consumption, and fructosamine levels are monitored throughout the treatment period.[1][6][8]
-
An insulin tolerance test (ITT) may be performed to assess insulin sensitivity. This involves injecting insulin and measuring the subsequent rate of glucose clearance from the blood.[1][6]
-
At the end of the study, tissues are collected for analysis of hepatic triglyceride content.[1]
-
Summary of In Vivo Effects of this compound
The following table summarizes the key quantitative findings from in vivo studies with this compound in various animal models.
| Animal Model | Treatment Regimen | Key Findings | Source |
| db/db mice | 50 mg/kg twice daily for 45 days | -38% reduction in postabsorptive glycemia-31% reduction in water consumption-30% reduction in fructosamine | [1][6][8] |
| High-fat diet-fed C57BL/6J mice | 30 mg/kg twice daily for 26 days | -19% normalization of glycemia-53% normalization of insulinemia | [1][2] |
| Healthy Sprague-Dawley rats | 80 mg/kg once daily for 30 days | -60% reduction in basal insulin levels+53% increase in free fatty acidsDoubled triglycerides | [1][8] |
| Healthy Sprague-Dawley rats (acute) | Infusion of 5.3 mg/kg/h for 3 hours | -62% reduction in endogenous glucose production | [1][2] |
Selectivity of this compound
An important aspect of this compound's mechanism is its selectivity for the liver isoform of CPT1 (L-CPT1) over the muscle isoform (M-CPT1). This selectivity is crucial as the inhibition of M-CPT1 can lead to myotoxicity. Studies have shown that this compound does not affect peripheral glucose utilization or heart 2-deoxyglucose uptake, confirming its in vivo selectivity towards L-CPT1.[1][8]
Potential Therapeutic Applications
The mechanism of action of this compound positions it as a potential therapeutic agent for conditions characterized by excessive hepatic glucose production and dysregulated fatty acid metabolism. Initially investigated for type 2 diabetes[1], its role in other metabolic diseases and even in oncology is being explored, given the reliance of some cancer cells on fatty acid oxidation.[4][11] Further research into its long-term effects on hepatic lipid accumulation and overall metabolic health is warranted.
References
- 1. Selective reversible inhibition of liver carnitine palmitoyl-transferase 1 by this compound reduces gluconeogenesis and improves glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. The Reversible Carnitine Palmitoyltransferase 1 Inhibitor (this compound) Ameliorates the Neurodegenerative Phenotype in a Drosophila Huntington’s Disease Model by Acting on the Expression of Carnitine-Related Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Reversible Inhibition of Liver Carnitine Palmitoyl-Transferase 1 by this compound Reduces Gluconeogenesis and Impr… [ouci.dntb.gov.ua]
- 6. Selective Reversible Inhibition of Liver Carnitine Palmitoyl-Transferase 1 by this compound Reduces Gluconeogenesis and Improves Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. The Carnitine Palmitoyltransferase 1A Inhibitor this compound Shows Promising Antitumour Activity against Canine Mammary Cancer Cells by Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Teglicar in Fatty Acid Oxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Teglicar (ST1326) is a selective and reversible inhibitor of the liver isoform of carnitine palmitoyl-transferase 1 (L-CPT1), the rate-limiting enzyme in mitochondrial fatty acid oxidation. By blocking the entry of long-chain fatty acids into the mitochondria, this compound effectively modulates cellular metabolism, leading to a reduction in fatty acid oxidation and its downstream consequences, such as ketogenesis and gluconeogenesis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by in vitro and in vivo preclinical data. Detailed experimental protocols for key assays are provided, and the relevant metabolic pathways and experimental workflows are visualized. This document is intended to serve as a resource for researchers and professionals in the field of metabolic diseases and drug development.
Introduction to Fatty Acid Oxidation and Carnitine Palmitoyl-Transferase 1 (CPT1)
Mitochondrial fatty acid β-oxidation (FAO) is a critical metabolic pathway for energy production, particularly in tissues with high energy demands such as the liver, heart, and skeletal muscle.[1] This process is essential during periods of fasting or prolonged exercise.[1] The entry of long-chain fatty acids into the mitochondrial matrix for β-oxidation is regulated by the carnitine shuttle system. A key component of this system is carnitine palmitoyl-transferase 1 (CPT1), which is located on the outer mitochondrial membrane.[2] CPT1 catalyzes the conversion of long-chain acyl-CoAs to acylcarnitines, allowing their transport across the inner mitochondrial membrane.[2]
There are three isoforms of CPT1:
-
L-CPT1 (CPT1A): The liver isoform, which is the primary target of this compound.[1]
-
M-CPT1 (CPT1B): The muscle isoform.
-
CPT1C: Predominantly found in the brain.[1]
Due to its role as the rate-limiting enzyme in FAO, CPT1 is a key target for therapeutic intervention in metabolic diseases.[1]
This compound: Mechanism of Action
This compound is a substrate mimetic aminocarnitine derivative that acts as a selective and reversible inhibitor of L-CPT1.[3] By binding to the enzyme, it prevents the trans-esterification of long-chain acyl-CoAs into acylcarnitines, thereby inhibiting their entry into the mitochondria and subsequent β-oxidation.[3] This leads to a metabolic shift, reducing the reliance on fatty acids for energy and consequently impacting processes like ketogenesis and gluconeogenesis, which are fueled by FAO.[4]
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative data on the effects of this compound from various preclinical studies.
Table 1: In Vitro Enzyme Inhibition
| Parameter | Value | Source |
| IC50 (L-CPT1) | 0.68 ± 0.13 µmol/L | [3] |
| Ki (L-CPT1) | 0.36 ± 0.04 µmol/L | [3] |
Table 2: Effects on Isolated Rat Hepatocytes
| Parameter | This compound Concentration | Effect | Source |
| Ketone Body Production | 10 µmol/L | -72% | [3][5] |
| ED50 = 1.17 ± 0.12 µmol/L | [3][5] | ||
| Glucose Production | 10 µmol/L | -50% | [3][5] |
Table 3: In Vivo Effects in Animal Models
| Animal Model | Treatment | Parameter | Effect | Source |
| Healthy Rats | Acute Infusion | Endogenous Glucose Production | -62% | [3] |
| Healthy Rats | 30 days, 80 mg/kg | Basal Insulin | -60% | [3] |
| Plasma Free Fatty Acids | +53% | [3] | ||
| Hepatic Triglycerides | Doubled | [3] | ||
| db/db Mice | 45 days, 50 mg/kg twice daily | Postabsorptive Glycemia | -38% | [3] |
| Water Consumption | -31% | [3] | ||
| Fructosamine | -30% | [3] | ||
| Hepatic Triglyceride Content | +50% | [3] | ||
| High-Fat Fed Mice | 26 days, 30 mg/kg twice daily | Glycemia | -19% | [3] |
| Insulinemia | -53% | [3] |
Signaling Pathways and Experimental Workflows
Fatty Acid Oxidation and CPT1 Inhibition by this compound
The following diagram illustrates the carnitine shuttle, the rate-limiting step of fatty acid oxidation, and the inhibitory action of this compound.
Experimental Workflow: Fatty Acid Oxidation in Isolated Hepatocytes
This diagram outlines the key steps in measuring fatty acid oxidation in primary hepatocytes, a common in vitro model to assess the effects of compounds like this compound.
Experimental Protocols
CPT1 Inhibition Assay (General Protocol)
This assay determines the inhibitory activity of a compound on CPT1.
-
Preparation of Mitochondria: Isolate mitochondria-enriched heavy membrane fractions from liver tissue.
-
Reaction Buffer: Prepare a reaction buffer containing Tris-HCl, EDTA, and Triton-X 100.
-
Assay Plate Setup: In a 96-well plate, add the mitochondrial fraction to the reaction buffer.
-
Compound Addition: Add varying concentrations of this compound or a vehicle control to the wells.
-
Substrate Addition: Initiate the reaction by adding the substrates: L-carnitine and palmitoyl-CoA. A colorimetric reagent such as 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) is included to react with the CoA released during the reaction.
-
Measurement: Measure the change in absorbance over time using a plate reader. The rate of the reaction is proportional to CPT1 activity.
-
Data Analysis: Calculate the percent inhibition at each concentration of this compound and determine the IC50 value.
Fatty Acid Oxidation Rate Measurement in Isolated Hepatocytes
This protocol measures the effect of this compound on the rate of fatty acid oxidation in intact cells.
-
Hepatocyte Isolation: Isolate primary hepatocytes from fasted rats or mice by collagenase perfusion of the liver.
-
Cell Plating/Suspension: Use the hepatocytes in suspension or plate them on collagen-coated dishes.
-
Pre-incubation: Incubate the cells in a suitable medium (e.g., Krebs-Henseleit buffer) containing substrates for gluconeogenesis like lactate and pyruvate. Add different concentrations of this compound and pre-incubate for approximately 30 minutes.[3]
-
Initiation of FAO: Add a radiolabeled fatty acid (e.g., [1-14C]palmitic acid or [9,10-3H]-palmitic acid) complexed to fatty-acid-free bovine serum albumin (BSA).[6][7] Also, add a non-radiolabeled fatty acid like sodium oleate (1 mmol/L) to stimulate β-oxidation.[3]
-
Incubation: Incubate the cells at 37°C for a set period, typically 90 minutes to 2 hours.
-
Termination of Reaction: Stop the reaction by adding an acid, such as 3% perchloric acid or trichloroacetic acid.[3][7]
-
Measurement of FAO:
-
Measurement of Other Metabolites: The neutralized supernatant can also be used to measure the concentration of ketone bodies and glucose using standard colorimetric kits.[3]
Discussion and Clinical Perspective
This compound has demonstrated robust preclinical efficacy as an inhibitor of L-CPT1, leading to a significant reduction in fatty acid oxidation and downstream metabolic pathways. The data from in vitro and animal models suggest its potential as an antihyperglycemic agent.[3] this compound was in Phase 2 clinical trials for the treatment of type 2 diabetes.[1][7]
The inhibition of fatty acid oxidation is also being explored as a therapeutic strategy for non-alcoholic steatohepatitis (NASH), a condition characterized by fat accumulation, inflammation, and fibrosis in the liver. However, based on the reviewed literature, there is no clear evidence of this compound having entered clinical trials specifically for NASH.
A direct consequence of CPT1 inhibition is the alteration of the acylcarnitine profile, with an expected decrease in long-chain acylcarnitines. While this is a known mechanistic effect, specific quantitative data on the acylcarnitine profile following this compound treatment were not available in the reviewed literature.
Conclusion
This compound is a potent and selective inhibitor of L-CPT1 that effectively reduces hepatic fatty acid oxidation. Its mechanism of action is well-characterized, and its effects on glucose and ketone metabolism have been quantified in preclinical models. The provided methodologies offer a framework for further investigation of CPT1 inhibitors. While its clinical development has focused on type 2 diabetes, the role of fatty acid oxidation in other metabolic diseases like NASH suggests a broader potential therapeutic landscape for compounds with this mechanism of action. Further research, particularly studies detailing the impact on acylcarnitine metabolism and clinical trials in relevant patient populations, will be crucial in fully elucidating the therapeutic utility of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Reversible Inhibition of Liver Carnitine Palmitoyl-Transferase 1 by this compound Reduces Gluconeogenesis and Improves Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Carnitine Palmitoyltransferase 1A Inhibitor this compound Shows Promising Antitumour Activity against Canine Mammary Cancer Cells by Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Teglicar: A Technical Guide for Research in Metabolic Diseases
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Teglicar (ST1326) is a selective and reversible inhibitor of the liver isoform of carnitine palmitoyl-transferase 1 (L-CPT1), a critical enzyme in mitochondrial fatty acid oxidation. By modulating this key metabolic checkpoint, this compound presents a promising therapeutic approach for a range of metabolic diseases, including type 2 diabetes and certain neurodegenerative conditions. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols to facilitate further research and development.
Mechanism of Action
This compound exerts its therapeutic effects by selectively inhibiting the L-CPT1 enzyme, which is responsible for the transport of long-chain fatty acids into the mitochondria for beta-oxidation. This inhibition leads to a metabolic shift from fatty acid oxidation towards glucose utilization.[1]
The primary consequences of L-CPT1 inhibition by this compound include:
-
Reduced Gluconeogenesis: By limiting the energy supply from fatty acid oxidation in the liver, this compound decreases the rate of glucose production.[2][3]
-
Decreased Ketogenesis: The inhibition of fatty acid transport into mitochondria directly reduces the substrate available for ketone body formation.[2][3]
-
Improved Glucose Homeostasis: The overall effect of reduced hepatic glucose output and a shift towards glucose utilization contributes to better control of blood glucose levels.[2][3]
Signaling Pathway of this compound's Action
Caption: Mechanism of this compound via L-CPT1 inhibition.
Preclinical Data
This compound has been evaluated in various in vitro and in vivo models, demonstrating its potential in metabolic and neurodegenerative diseases.
In Vitro Efficacy
| Parameter | Value | Cell Type/System | Reference |
| IC50 | 0.68 µM | Liver CPT1 (L-CPT1) | [4] |
| Ki | 0.36 µM | Liver CPT1 (L-CPT1) | [4] |
| Ketone Body Production Reduction | 72% (at 10 µM) | Isolated rat hepatocytes | [2][3] |
| Glucose Production Reduction | 50% (at 10 µM) | Isolated rat hepatocytes | [2][3] |
In Vivo Efficacy in Animal Models
| Animal Model | Treatment Regimen | Key Findings | Reference |
| db/db mice | 50 mg/kg, twice daily, for 45 days (gavage) | - Reduced postabsorptive glycemia by 38%- Reduced water consumption by 31%- Reduced fructosamine by 30% | [2][3] |
| High-fat diet C57BL/6J mice | 30 mg/kg, twice a day, for 26 days | - Normalized glycemia (reduced by 19%)- Normalized insulinemia (reduced by 53%) | [4] |
| SD rats | 80 mg/kg, once a day, for 30 days (oral) | - Reduced endogenous glucose production by 62%- No effect on peripheral glucose utilization | [2][4] |
| Drosophila Huntington's Disease Model | 50 µM in fly food | - Ameliorated the neurodegenerative phenotype | [1] |
Experimental Protocols
In Vitro Inhibition Assay of L-CPT1
This protocol is designed to determine the inhibitory activity of this compound on the liver isoform of carnitine palmitoyl-transferase 1.
Materials:
-
Isolated liver mitochondria
-
[¹⁴C]Palmitoyl-CoA
-
L-carnitine
-
This compound (various concentrations)
-
Scintillation counter
Methodology:
-
Isolate liver mitochondria from rats or mice.
-
Pre-incubate the mitochondrial preparations with varying concentrations of this compound.
-
Initiate the CPT1 reaction by adding L-carnitine and [¹⁴C]Palmitoyl-CoA.
-
After a defined incubation period, stop the reaction.
-
Separate the resulting [¹⁴C]palmitoylcarnitine from the unreacted [¹⁴C]Palmitoyl-CoA.
-
Quantify the amount of [¹⁴C]palmitoylcarnitine using a scintillation counter to determine the rate of the CPT1 reaction.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration.
In Vivo Study in a Diabetic Mouse Model (db/db mice)
This protocol outlines an experiment to evaluate the anti-diabetic effects of this compound in a genetically diabetic mouse model.
Experimental Workflow:
References
- 1. The Reversible Carnitine Palmitoyltransferase 1 Inhibitor (this compound) Ameliorates the Neurodegenerative Phenotype in a Drosophila Huntington’s Disease Model by Acting on the Expression of Carnitine-Related Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Reversible Inhibition of Liver Carnitine Palmitoyl-Transferase 1 by this compound Reduces Gluconeogenesis and Improves Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective reversible inhibition of liver carnitine palmitoyl-transferase 1 by this compound reduces gluconeogenesis and improves glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
The Role of Teglicar in Cancer Cell Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cancer cell metabolism is characterized by a profound reprogramming of metabolic pathways to support rapid proliferation and survival. One of the key metabolic shifts observed in many cancers is an increased reliance on fatty acid oxidation (FAO). Carnitine Palmitoyltransferase 1A (CPT1A), the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for oxidation, has emerged as a critical node in this metabolic reprogramming and a promising therapeutic target. Teglicar (ST1326), a reversible inhibitor of CPT1A, has demonstrated anti-tumor activity in preclinical studies by disrupting cancer cell metabolism and inducing apoptosis. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on cancer cell viability and signaling pathways, and detailed protocols for key experimental assays used to evaluate its efficacy.
Introduction: Targeting Cancer's Metabolic Engine
The metabolic landscape of cancer cells is fundamentally different from that of normal cells. While normal differentiated cells primarily rely on mitochondrial oxidative phosphorylation to generate ATP, many cancer cells exhibit a phenomenon known as the Warburg effect, characterized by a high rate of glycolysis even in the presence of ample oxygen[1][2][3][4]. This metabolic switch is not simply a consequence of dysfunctional mitochondria but rather a strategic rewiring to provide the necessary building blocks for macromolecule synthesis and to maintain redox homeostasis, thereby supporting continuous cell growth and proliferation[2][3].
Beyond altered glucose metabolism, there is a growing appreciation for the role of fatty acid metabolism in cancer. Many tumors upregulate the catabolism of fatty acids through β-oxidation (FAO) to meet their high energy demands and to generate essential intermediates for various cellular processes. This increased reliance on FAO is particularly prominent in certain cancer types and has been associated with tumor progression, metastasis, and resistance to therapy.
Carnitine Palmitoyltransferase 1A (CPT1A) is a pivotal enzyme in FAO, catalyzing the rate-limiting step of transporting long-chain fatty acids across the outer mitochondrial membrane. Its expression is elevated in a variety of cancers, and its inhibition has been shown to have anti-neoplastic effects, making it an attractive target for cancer therapy. This compound is a selective and reversible inhibitor of CPT1A, and this guide will delve into its role as a modulator of cancer cell metabolism.
Mechanism of Action of this compound
This compound's primary mechanism of action is the competitive and reversible inhibition of Carnitine Palmitoyltransferase 1A (CPT1A). CPT1A is located on the outer mitochondrial membrane and is responsible for the conversion of long-chain acyl-CoAs to acylcarnitines, a crucial step for their transport into the mitochondrial matrix where β-oxidation occurs.
By inhibiting CPT1A, this compound effectively blocks the entry of long-chain fatty acids into the mitochondria, thereby shutting down fatty acid oxidation. This disruption of a major energy source and biosynthetic pathway in cancer cells leads to a cascade of downstream effects, culminating in cell cycle arrest and apoptosis. The inhibition of FAO is thought to force a metabolic shift in cancer cells, increasing their reliance on glycolysis and potentially creating a metabolic vulnerability that can be exploited therapeutically.
Signaling Pathways Affected by this compound
The inhibition of CPT1A by this compound triggers a signaling cascade that ultimately leads to apoptotic cell death. Preclinical studies in various cancer cell lines, including canine mammary tumors, have shown that this compound treatment leads to the upregulation of key mediators of apoptosis.
The primary pathway implicated in this compound-induced apoptosis is the caspase cascade. Specifically, treatment with this compound has been shown to increase the mRNA and protein expression of initiator caspases, such as caspase-8 and caspase-9 , and the executioner caspase-3 . The activation of caspase-3, a central player in the execution phase of apoptosis, leads to the cleavage of a broad range of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.
References
Teglicar: A Technical Guide to a Novel L-CPT1 Inhibitor for Type 2 Diabetes Mellitus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Teglicar (ST1326) is a novel, selective, and reversible inhibitor of the liver isoform of carnitine palmitoyl-transferase 1 (L-CPT1), a critical enzyme in mitochondrial fatty acid β-oxidation. By inhibiting L-CPT1, this compound effectively reduces hepatic gluconeogenesis, a key contributor to hyperglycemia in type 2 diabetes. This technical guide provides a comprehensive overview of the preclinical data supporting this compound as a potential anti-diabetic agent. It details the mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, outlines experimental protocols, and visualizes the core signaling pathway and experimental workflows.
Introduction
The rising prevalence of type 2 diabetes mellitus necessitates the development of novel therapeutic agents with distinct mechanisms of action. A key pathological feature of type 2 diabetes is excessive endogenous glucose production (EGP) by the liver, primarily through gluconeogenesis.[1] Pharmacological reduction of hepatic gluconeogenesis is a validated and effective therapeutic strategy, as exemplified by the first-line therapy, metformin.[1] Fatty acid oxidation provides the necessary energy for gluconeogenesis, and inhibition of this process is a promising approach to lower blood glucose levels.
Carnitine palmitoyl-transferase 1 (CPT1) is the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1] There are three isoforms of CPT1, with the liver isoform (L-CPT1) being a prime target for anti-diabetic drugs. This compound is a selective and reversible inhibitor of L-CPT1, developed to reduce hepatic gluconeogenesis and improve glucose homeostasis.[1][2] This document synthesizes the available preclinical data on this compound.
Mechanism of Action
This compound exerts its anti-hyperglycemic effect through the selective and reversible inhibition of L-CPT1.[1][2] This inhibition reduces the transport of long-chain fatty acids into the liver mitochondria, thereby decreasing fatty acid β-oxidation. The reduction in fatty acid oxidation leads to a decrease in the energy supply (ATP and NADH) required for gluconeogenesis, resulting in lower hepatic glucose production.[1]
Signaling Pathway: Inhibition of Hepatic Gluconeogenesis by this compound
Caption: this compound inhibits L-CPT1, blocking fatty acid transport and subsequent β-oxidation, thereby reducing gluconeogenesis.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Type/System | Conditions | Reference |
| IC₅₀ | 0.68 µM | L-CPT1 | --- | [3] |
| Kᵢ | 0.36 µM | L-CPT1 | --- | [3] |
| Ketone Body Production Inhibition | 72% | Isolated Rat Hepatocytes | 10 µmol/L this compound | [1][2] |
| Glucose Production Inhibition | 50% | Isolated Rat Hepatocytes | 10 µmol/L this compound, Lactate/Pyruvate substrate | [1][2] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Treatment Regimen | Key Findings | Reference |
| Sprague-Dawley Rats | 5.3 mg/kg/h infusion | -62% reduction in endogenous glucose production | [3] |
| db/db Mice | 50 mg/kg twice daily for 45 days | -38% postabsorptive glycemia, -31% water consumption, -30% fructosamine | [1][2] |
| High-Fat Diet C57BL/6J Mice | 30 mg/kg twice daily for 26 days | -19% glycemia, -53% insulinemia | [1][2] |
| Healthy Sprague-Dawley Rats | 80 mg/kg once daily for 30 days | -20% basal glycemia (ns), -60% basal insulin | [2][4] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.
In Vitro Hepatocyte Assay
Objective: To determine the effect of this compound on ketone body and glucose production in isolated hepatocytes.
Protocol:
-
Hepatocytes were isolated from 16-hour-fasted Sprague-Dawley rats.
-
Cells were incubated in Krebs medium containing 10 mmol/L lactate and 1 mmol/L pyruvate, and 1 mmol/L oleate.
-
This compound was added at various concentrations (e.g., up to 10 µmol/L).
-
After a 2-hour incubation, the medium was collected.
-
Ketone bodies and glucose concentrations in the medium were measured.[1]
Pancreatic Clamp in Rats
Objective: To assess the effect of this compound on endogenous glucose production and peripheral glucose utilization in vivo.
Protocol:
-
Healthy Sprague-Dawley rats were used.
-
A pancreatic clamp procedure was initiated with a continuous infusion of somatostatin (to inhibit endogenous insulin and glucagon secretion), insulin at a fixed rate, and [3-³H]glucose (to trace glucose kinetics).
-
After a basal period to measure initial endogenous glucose production (EGP1), this compound was infused.
-
Blood glucose levels were monitored, and exogenous glucose was co-infused as needed to maintain euglycemia.
-
Endogenous glucose production during this compound infusion (EGP2) and peripheral glucose utilization were calculated.[1]
Chronic Treatment in db/db Mice and Insulin Tolerance Test (ITT)
Objective: To evaluate the long-term anti-diabetic effects of this compound and its impact on insulin sensitivity.
Protocol:
-
Eight-week-old db/db mice were treated with this compound (50 mg/kg) or vehicle by gavage twice daily for 45 days.
-
Daily food and water consumption were monitored.
-
Postabsorptive blood glucose and serum fructosamine were measured at specified intervals (e.g., days 28, 35, and 45).
-
On day 40, an insulin tolerance test was performed on fed mice by intraperitoneal injection of insulin (1 U/kg body weight).
-
Blood glucose was measured at multiple time points after insulin injection to assess insulin sensitivity.[1]
Experimental and Logical Workflows
Visualizing the workflow of key experimental procedures and the logical framework of the research enhances understanding.
Experimental Workflow: Pancreatic Clamp
Caption: Workflow for assessing this compound's effect on glucose production using a pancreatic clamp.
Logical Framework: this compound's Therapeutic Rationale
Caption: The logical progression from the problem of hyperglycemia to the therapeutic action of this compound.
Conclusion
This compound demonstrates significant potential as an anti-diabetic agent through its targeted inhibition of L-CPT1, leading to a reduction in hepatic gluconeogenesis. Preclinical studies in both in vitro and in vivo models have consistently shown its efficacy in improving glucose homeostasis.[1][2][4] The data presented in this technical guide, including quantitative efficacy, detailed experimental protocols, and clear visualizations of its mechanism and study designs, provide a solid foundation for further research and development of this compound as a novel therapeutic option for individuals with type 2 diabetes. Its selectivity for the liver isoform is a key feature, potentially minimizing off-target effects.[1][2] Further clinical investigation is warranted to fully elucidate its safety and efficacy profile in humans.
References
- 1. Selective Reversible Inhibition of Liver Carnitine Palmitoyl-Transferase 1 by this compound Reduces Gluconeogenesis and Improves Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective reversible inhibition of liver carnitine palmitoyl-transferase 1 by this compound reduces gluconeogenesis and improves glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Teglicar in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Teglicar is a selective and reversible inhibitor of the liver isoform of carnitine palmitoyl-transferase 1 (CPT1A), a key enzyme in the mitochondrial fatty acid β-oxidation pathway.[1][2][3] By inhibiting CPT1A, this compound impairs the oxidation of long-chain fatty acids, leading to a metabolic shift towards glucose oxidation.[2][4] This mechanism has shown potential therapeutic applications in conditions with aberrant lipid metabolism, including diabetes and certain types of cancer.[1][5] In oncological research, this compound has been demonstrated to reduce the proliferation and viability of various cancer cell lines, including lymphoma, leukemia, and mammary cancer, primarily by inducing apoptosis.[5][6] These application notes provide detailed protocols for investigating the effects of this compound in a cell culture setting.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of Carnitine Palmitoyltransferase 1A (CPT1A).[2] CPT1A is the rate-limiting enzyme responsible for the transport of long-chain fatty acids into the mitochondria for subsequent β-oxidation.[2][3] By blocking this step, this compound effectively reduces the cell's reliance on fatty acid oxidation for energy production.[2] In cancer cells, which often exhibit altered lipid metabolism, this inhibition can lead to a metabolic crisis, ultimately triggering programmed cell death, or apoptosis.[6][7] Studies have shown that this compound-induced apoptosis is associated with the upregulation and activation of caspases, key mediators of the apoptotic signaling cascade.[6]
Data Presentation
Table 1: Effect of this compound on Cancer Cell Viability
| Cell Line | Assay | Concentration (µM) | Incubation Time (h) | % Inhibition of Viability | Reference |
| P114 | Crystal Violet | 1 | 24 | 16% | [7] |
| P114 | Crystal Violet | 3 | 24 | 32% | [7] |
| P114 | Crystal Violet | 5.5 | 24 | 44% | [7] |
| P114 | Crystal Violet | 10 | 24 | 68% | [7] |
| P114 | Crystal Violet | 17.5 | 24 | 84% | [7] |
| P114 | Crystal Violet | 30 | 24 | 92% | [7] |
| CMT-U229 | Crystal Violet | 3 | 24 | 17% | [7] |
| CMT-U229 | Crystal Violet | 5.5 | 24 | 30% | [7] |
| CMT-U229 | Crystal Violet | 10 | 24 | 46% | [7] |
| CMT-U229 | Crystal Violet | 17.5 | 24 | 62% | [7] |
| CMT-U229 | Crystal Violet | 30 | 24 | 75% | [7] |
Table 2: Induction of Apoptosis by this compound
| Cell Line | Assay | Concentration (µM) | Incubation Time (h) | Observation | Reference |
| CMT-U229 | Flow Cytometry (Annexin V/PI) | 10 | 24 | Significant increase in late-stage apoptotic/necrotic cells (9.1% vs. 1.92%) | [6] |
| CMT-U229 | Flow Cytometry (Annexin V/PI) | 17.5 | 24 | Significant increase in late-stage apoptotic/necrotic cells (12.31% vs. 1.92%) | [6] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using Crystal Violet Assay
This protocol is used to determine the cytotoxic effect of this compound on adherent cells by staining the total biomass.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Crystal Violet solution (0.5% w/v in 25% methanol)
-
Methanol
-
33% Acetic Acid solution
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. The concentrations used in studies range from 0.3 to 30 µM.[6][7] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.[6]
-
Staining:
-
Gently wash the cells twice with PBS.
-
Fix the cells by adding 100 µL of methanol to each well and incubate for 15 minutes at room temperature.
-
Remove the methanol and let the plate air dry.
-
Add 50 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
-
Washing: Gently wash the plate with tap water until the excess stain is removed.
-
Solubilization: Air dry the plate completely. Add 100 µL of 33% acetic acid to each well to solubilize the stain.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Cell Viability Assessment using Trypan Blue Exclusion Assay
This method distinguishes between viable and non-viable cells based on membrane integrity.
Materials:
-
This compound stock solution
-
6-well cell culture plates
-
Complete cell culture medium
-
Trypsin-EDTA
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0.3-30 µM) for 24 hours as described in Protocol 1.[6][7]
-
Cell Harvesting:
-
Collect the culture medium (which may contain floating dead cells).
-
Wash the adherent cells with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Combine the detached cells with the collected medium from the first step.
-
Centrifuge the cell suspension and resuspend the pellet in a known volume of PBS or medium.
-
-
Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cells + 10 µL of Trypan Blue).
-
Counting:
-
Load the mixture onto a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
-
Analysis: Calculate the total number of viable cells for each treatment condition and express it as a percentage of the vehicle control.[6]
Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay identifies apoptotic cells (Annexin V positive) and necrotic cells (PI positive).
Materials:
-
This compound stock solution
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound (e.g., 10 µM and 17.5 µM) for 24 hours.[6]
-
Cell Harvesting: Harvest both floating and adherent cells as described in Protocol 2.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining:
-
Resuspend the cells in 100 µL of Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Binding Buffer to each sample.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer within one hour.
-
Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.[8]
Protocol 4: Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This protocol is for measuring the mRNA expression levels of apoptosis-related genes like Caspase-3, -8, and -9.[6]
Materials:
-
This compound stock solution
-
RNA isolation kit
-
cDNA synthesis kit (Reverse Transcription)
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (Caspase-3, -8, -9) and a housekeeping gene (e.g., GAPDH, β-actin)
-
qRT-PCR instrument
Procedure:
-
Cell Treatment: Treat cells with a submaximal concentration of this compound (e.g., 17.5 µM) for 24 hours to detect enhanced effects on apoptosis induction.[6]
-
RNA Isolation: Harvest cells and isolate total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[6]
-
qPCR Reaction:
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers, and qPCR master mix.
-
Run the reaction in a qRT-PCR instrument with appropriate cycling conditions (denaturation, annealing, extension).
-
-
Analysis: Analyze the amplification data. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
Protocol 5: Protein Expression Analysis by Western Blotting
This protocol is used to detect the protein levels of cleaved caspases, which are markers of apoptosis activation.
Materials:
-
This compound stock solution
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-cleaved caspase-3, -8, -9)[6]
-
Loading control antibody (e.g., mouse anti-β-actin)[6]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis:
-
Sample Preparation: Mix 40-60 µg of protein with Laemmli sample buffer and boil for 5 minutes.[6]
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies (e.g., cleaved caspase-3 1:1000, cleaved caspase-8 1:500, β-actin 1:20,000) overnight at 4°C with agitation.[6]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[9]
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Incubate with a chemiluminescent substrate.[6]
-
Visualize the protein bands using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Reversible Carnitine Palmitoyltransferase 1 Inhibitor (this compound) Ameliorates the Neurodegenerative Phenotype in a Drosophila Huntington’s Disease Model by Acting on the Expression of Carnitine-Related Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Reversible Inhibition of Liver Carnitine Palmitoyl-Transferase 1 by this compound Reduces Gluconeogenesis and Improves Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The Carnitine Palmitoyltransferase 1A Inhibitor this compound Shows Promising Antitumour Activity against Canine Mammary Cancer Cells by Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. 7tmantibodies.com [7tmantibodies.com]
In Vitro Assay Guide for Teglicar: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teglicar is a selective and reversible inhibitor of the liver isoform of carnitine palmitoyl-transferase 1 (L-CPT1), a key enzyme in the mitochondrial fatty acid β-oxidation pathway.[1] By inhibiting L-CPT1, this compound effectively reduces the transport of long-chain fatty acids into the mitochondria, leading to a decrease in fatty acid oxidation. This mechanism of action gives this compound potential therapeutic applications in metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease, as well as in oncology, where cancer cells often exhibit altered lipid metabolism.
These application notes provide a comprehensive guide to the in vitro evaluation of this compound, including detailed protocols for key assays and a summary of its quantitative effects.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Line/System | Endpoint | This compound Concentration | Result |
| L-CPT1 Inhibition | - | IC50 | - | 0.68 µM |
| L-CPT1 Inhibition | - | Ki | - | 0.36 µM |
| Ketone Body Production | Isolated Rat Hepatocytes | Reduction | 10 µM | 72% reduction |
| Ketone Body Production | Isolated Rat Hepatocytes | ED50 | - | 1.17 ± 0.12 µM |
| Glucose Production | Isolated Rat Hepatocytes | Reduction | 10 µM | 50% reduction |
Table 2: In Vitro Effects of this compound on Cancer Cell Viability and Apoptosis
| Assay | Cell Line | Endpoint | This compound Concentration | Result |
| Cell Viability (Crystal Violet) | P114 (Canine Mammary Tumor) | % Inhibition | 1 µM | 16% |
| 3 µM | 32% | |||
| 5.5 µM | 44% | |||
| 10 µM | 68% | |||
| 17.5 µM | 84% | |||
| 30 µM | 92% | |||
| Cell Viability (Crystal Violet) | CMT-U229 (Canine Mammary Tumor) | % Inhibition | 3 µM | 17% |
| 5.5 µM | 30% | |||
| 10 µM | 46% | |||
| 17.5 µM | 62% | |||
| 30 µM | 75% | |||
| Apoptosis (Flow Cytometry) | P114 (Canine Mammary Tumor) | % Late Apoptotic Cells | 10 µM | ~16% |
| 17.5 µM | 30.7% | |||
| Apoptosis (Flow Cytometry) | CMT-U229 (Canine Mammary Tumor) | % Early Apoptotic Cells | 10 µM | 6.99% |
| 17.5 µM | 7.13% | |||
| % Late Apoptotic/Necrotic Cells | 10 µM | 9.1% | ||
| 17.5 µM | 12.31% |
Signaling Pathways
Experimental Protocols
L-CPT1 Enzymatic Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on L-CPT1 activity. The assay measures the formation of palmitoylcarnitine from palmitoyl-CoA and L-[3H]carnitine.
Materials:
-
Isolated liver mitochondria (source of L-CPT1)
-
This compound
-
Palmitoyl-CoA
-
L-[methyl-3H]carnitine
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Potassium chloride (KCl)
-
HEPES buffer
-
EGTA
-
Sucrose
-
Perchloric acid
-
Scintillation cocktail
-
96-well microplate
-
Scintillation counter
Protocol:
-
Mitochondria Isolation: Isolate mitochondria from fresh rat liver using standard differential centrifugation methods. Resuspend the final mitochondrial pellet in a buffer containing sucrose and HEPES.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing KCl, HEPES, EGTA, and fatty acid-free BSA.
-
This compound Dilution: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) to achieve a range of final concentrations in the assay.
-
Assay Procedure: a. To each well of a 96-well plate, add the reaction mixture. b. Add the diluted this compound or vehicle control to the respective wells. c. Add the isolated liver mitochondria to each well and pre-incubate for 5 minutes at 37°C. d. Initiate the reaction by adding a mixture of palmitoyl-CoA and L-[methyl-3H]carnitine. e. Incubate the plate for 10 minutes at 37°C. f. Stop the reaction by adding cold perchloric acid.
-
Separation and Quantification: a. Centrifuge the plate to pellet the precipitated protein. b. Transfer the supernatant containing the [3H]palmitoylcarnitine to a new plate. c. Wash the pellet with perchloric acid and combine the supernatants. d. Add scintillation cocktail to the supernatant. e. Measure the radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the this compound concentration. c. Determine the IC50 value using non-linear regression analysis.
Hepatocyte Glucose and Ketone Body Production Assay
This protocol measures the effect of this compound on gluconeogenesis and ketogenesis in primary hepatocytes.
Materials:
-
Isolated primary hepatocytes
-
Krebs-Ringer bicarbonate buffer
-
Sodium lactate
-
Sodium pyruvate
-
Oleic acid complexed to BSA
-
This compound
-
Glucose assay kit
-
Ketone body assay kit
-
Collagen-coated plates
-
CO2 incubator
Protocol:
-
Hepatocyte Isolation and Plating: Isolate hepatocytes from fasted rats by collagenase perfusion. Plate the cells on collagen-coated plates and allow them to attach.
-
Incubation Medium: Prepare a Krebs-Ringer bicarbonate buffer containing sodium lactate, sodium pyruvate, and oleic acid complexed to BSA.
-
This compound Treatment: Add varying concentrations of this compound or vehicle control to the incubation medium.
-
Incubation: Remove the culture medium from the hepatocytes and add the treatment-containing incubation medium. Incubate the plates for 2-3 hours in a CO2 incubator at 37°C.
-
Sample Collection: After incubation, collect the medium from each well.
-
Quantification: a. Glucose Production: Measure the glucose concentration in the collected medium using a commercially available glucose assay kit. b. Ketone Body Production: Measure the concentration of β-hydroxybutyrate and acetoacetate in the medium using a ketone body assay kit.
-
Data Analysis: a. Normalize the glucose and ketone body production to the total protein content in each well. b. Express the results as a percentage of the vehicle-treated control.
Cell Viability Assay (Crystal Violet)
This assay assesses the effect of this compound on the viability of adherent cancer cells.
Materials:
-
Cancer cell line of interest (e.g., P114, CMT-U229)
-
Complete cell culture medium
-
This compound
-
Crystal violet solution (0.5% in 25% methanol)
-
Methanol
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Plate reader
Protocol:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with a range of this compound concentrations for 24-72 hours. Include a vehicle control.
-
Staining: a. Remove the medium and gently wash the cells with PBS. b. Fix the cells with methanol for 15 minutes. c. Remove the methanol and stain the cells with crystal violet solution for 20 minutes. d. Wash the plate with water to remove excess stain and allow it to air dry.
-
Solubilization and Measurement: a. Add a solubilization solution (e.g., methanol or a solution of 1% SDS) to each well to dissolve the stain. b. Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. b. Plot the cell viability against the this compound concentration to determine the IC50.
Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)
This method quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells and treat with this compound or vehicle control for the desired time period.
-
Cell Harvesting: a. Collect both the floating and adherent cells. For adherent cells, use trypsin to detach them. b. Wash the cells with cold PBS.
-
Staining: a. Resuspend the cells in Annexin V Binding Buffer. b. Add Annexin V-FITC and PI to the cell suspension. c. Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: a. Analyze the stained cells using a flow cytometer. b. Use appropriate compensation settings for FITC and PI channels.
-
Data Analysis: a. Gate the cell populations to distinguish between:
- Viable cells (Annexin V- / PI-)
- Early apoptotic cells (Annexin V+ / PI-)
- Late apoptotic/necrotic cells (Annexin V+ / PI+)
- Necrotic cells (Annexin V- / PI+) b. Quantify the percentage of cells in each quadrant.
Caspase Activity Assay
This protocol measures the activity of key executioner caspases, such as caspase-3 and caspase-7, as a marker of apoptosis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Caspase-Glo® 3/7 Assay System (or similar luminescent or fluorescent caspase assay kit)
-
White-walled 96-well plates (for luminescence)
-
Luminometer or fluorometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with various concentrations of this compound for the desired duration.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Assay Procedure: a. Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature. b. Add the Caspase-Glo® 3/7 reagent to each well. c. Mix the contents of the wells by gentle shaking. d. Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: a. Subtract the background luminescence (from wells with no cells). b. Express the caspase activity as a fold change relative to the vehicle-treated control.
References
Application Notes and Protocols for In Vivo Administration of Teglicar to Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teglicar (also known as ST1326) is a selective and reversible inhibitor of the liver isoform of carnitine palmitoyl-transferase 1 (L-CPT1).[1] CPT1 is a pivotal enzyme in the metabolism of long-chain fatty acids, controlling their entry into the mitochondria for β-oxidation.[2][3] By selectively inhibiting L-CPT1, this compound reduces hepatic fatty acid oxidation, which in turn decreases ketogenesis and gluconeogenesis.[3][4][5] This mechanism of action gives this compound potential as a therapeutic agent for metabolic disorders such as type 2 diabetes and non-alcoholic fatty liver disease, as well as certain types of cancer that rely on fatty acid oxidation for proliferation.
These application notes provide detailed protocols for the in vivo administration of this compound to rats, covering drug formulation, administration routes, and relevant experimental procedures to assess its pharmacological effects.
Data Presentation
In Vivo Effects of this compound in Rats
The following table summarizes the quantitative data from in vivo studies in Sprague-Dawley (SD) rats.
| Parameter | Dosage and Administration | Duration | Observed Effect | Reference |
| Endogenous Glucose Production (EGP) | Infusion: 5.3 mg/kg/h | 3 hours | 62% reduction | [4][5] |
| Basal Glycemia | Oral: 80 mg/kg, once a day | 30 days | 20% slight reduction (not statistically significant) | [4][5] |
| Basal Insulin Levels | Oral: 80 mg/kg, once a day | 30 days | 60% reduction | [4][5] |
| Plasma Triglycerides | Oral: 80 mg/kg, once a day | 30 days | Doubled | [4][5] |
| Plasma Free Fatty Acids | Oral: 80 mg/kg, once a day | 30 days | 53% increase | [4][5] |
| Hepatic Triglyceride Content | Oral: 80 mg/kg, once a day | 30 days | Markedly increased | [4][5] |
| Peripheral Glucose Utilization | Infusion: 5.3 mg/kg/h | 3 hours | No significant effect | [4][5] |
| Liver and Peripheral Insulin Sensitivity | Oral: 80 mg/kg, once a day | 30 days | No significant effect (assessed by hyperinsulinemic-euglycemic clamp) | [4][5] |
Experimental Protocols
Formulation of this compound for In Vivo Administration
This compound's solubility characteristics necessitate specific formulations for in vivo use. Below are two protocols for preparing a clear solution suitable for oral administration.
Protocol 1: Co-solvent Formulation
This protocol yields a clear solution of ≥ 3.33 mg/mL.
-
Add each solvent sequentially in the following proportions:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
After the addition of each solvent, ensure the solution is well-mixed.
-
If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.
Protocol 2: Cyclodextrin-based Formulation
This protocol yields a clear solution of ≥ 1.9 mg/mL.
-
Prepare a 20% solution of SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline.
-
Add each solvent sequentially in the following proportions:
-
10% DMSO
-
90% of the 20% SBE-β-CD in saline solution
-
-
Mix thoroughly after each addition. Use sonication if necessary to achieve a clear solution.
Note on Preparation: It is recommended to prepare the dosing solution fresh on the day of the experiment.
Oral Administration Protocol (Gavage)
Oral gavage is a common method for administering this compound to rats.
-
Animal Model: Sprague-Dawley (SD) rats are a commonly used strain for metabolic studies with this compound.
-
Dosage: Dosages ranging from 50 mg/kg to 100 mg/kg have been reported in the literature.[1] The specific dose should be determined based on the experimental design.
-
Procedure:
-
Accurately weigh the rat to determine the correct volume of the this compound formulation to administer.
-
Use a flexible gavage needle of an appropriate size for the rat to minimize the risk of esophageal injury.
-
Gently restrain the rat and carefully insert the gavage needle into the esophagus.
-
Administer the calculated volume of the this compound solution.
-
Monitor the animal for any signs of distress after the procedure.
-
Intravenous Infusion Protocol
For acute studies on parameters like endogenous glucose production, intravenous infusion is the preferred method.
-
Animal Preparation: Surgical catheterization of a suitable vein (e.g., jugular vein) is required for infusion. This should be performed under anesthesia with an appropriate recovery period.
-
Dosage: An infusion rate of 5.3 mg/kg/h has been used to study the acute effects of this compound on glucose metabolism in rats.[1]
-
Procedure:
-
Connect the catheterized rat to an infusion pump.
-
Infuse the this compound formulation at the predetermined rate.
-
Monitor the animal throughout the infusion period.
-
Pancreatic Clamp Protocol for Assessing Endogenous Glucose Production
A pancreatic clamp can be utilized to assess the direct effect of this compound on hepatic glucose output.
-
Procedure:
-
Perform a pancreatic clamp by infusing somatostatin to inhibit endogenous insulin and glucagon secretion.
-
Infuse insulin and glucagon at fixed rates to maintain basal levels.
-
A tracer, such as [3-³H]glucose, is infused to measure glucose turnover.
-
After a basal period to measure baseline EGP, begin the infusion of this compound.
-
Monitor blood glucose levels and adjust a variable glucose infusion to maintain euglycemia.
-
Collect blood samples to determine the rate of glucose appearance (EGP).
-
Hyperinsulinemic-Euglycemic Clamp Protocol for Assessing Insulin Sensitivity
This clamp technique is the gold standard for assessing insulin sensitivity in vivo.
-
Procedure:
-
Infuse insulin at a constant high rate to stimulate glucose uptake by peripheral tissues.
-
Simultaneously, infuse a variable rate of glucose to "clamp" the blood glucose at a normal level.
-
The glucose infusion rate required to maintain euglycemia is an index of insulin sensitivity.
-
This procedure can be performed in rats that have undergone chronic treatment with this compound to assess its long-term effects on insulin action.
-
Mandatory Visualizations
Signaling Pathway of this compound's Action
Caption: Mechanism of action of this compound in hepatocytes.
Experimental Workflow for Oral Gavage Study
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Selective Reversible Inhibition of Liver Carnitine Palmitoyl-Transferase 1 by this compound Reduces Gluconeogenesis and Improves Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective reversible inhibition of liver carnitine palmitoyl-transferase 1 by this compound reduces gluconeogenesis and improves glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Teglicar Stock Solutions
Introduction
Teglicar, also known as ST1326, is a potent and selective, reversible inhibitor of the liver isoform of carnitine palmitoyl-transferase 1 (L-CPT1).[1][2][3] L-CPT1 is a critical enzyme in the mitochondrial fatty acid β-oxidation pathway, catalyzing the transfer of the acyl group of long-chain fatty acyl-CoAs from coenzyme A to L-carnitine.[4][5] By inhibiting L-CPT1, this compound effectively reduces fatty acid oxidation, leading to decreased production of ketone bodies and glucose.[1][4][6] These characteristics make this compound a valuable tool for research in areas such as diabetes, metabolic syndromes, and neurodegenerative diseases like Huntington's disease.[1][7] Furthermore, recent studies have highlighted its anti-tumor properties, demonstrating its ability to induce apoptosis through caspase-dependent signaling pathways in cancer cells.[8][9]
This document provides detailed protocols for the preparation of this compound stock solutions for use in in vitro and in vivo experiments.
Chemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₄₅N₃O₃ | [2][10] |
| Molecular Weight | 399.61 g/mol | [2][10][11] |
| CAS Number | 250694-07-6 | [1][2][10] |
| Appearance | Solid | [1] |
| IC₅₀ | 0.68 μM (L-CPT1) | [1][12] |
| Kᵢ | 0.36 μM (L-CPT1) | [1][12] |
Solubility Data
The solubility of this compound in various solvents is a critical factor for preparing stable and effective stock solutions.[1] It is important to note that for some solvents, ultrasonic agitation and heating may be required to achieve complete dissolution.[1][11] When using DMSO, it is recommended to use a new, unopened bottle as DMSO is hygroscopic and the presence of water can significantly impact solubility.[1]
| Solvent | Solubility | Molar Concentration (approx.) | Notes |
| Ethanol | 100 mg/mL | 250.24 mM | Requires sonication and heating to 60°C.[1][11] |
| DMSO | 19 mg/mL | 47.55 mM | Requires sonication. Use of newly opened DMSO is recommended.[1][11] |
| Water | 10 mg/mL | 25.02 mM | Requires sonication.[1][11] |
Experimental Protocols
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for in vitro studies.
Materials:
-
This compound powder
-
Anhydrous DMSO (new, unopened bottle recommended)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 399.61 g/mol x 1000 mg/g = 3.9961 mg
-
-
-
Weigh this compound:
-
Carefully weigh out approximately 4 mg of this compound powder on a calibrated analytical balance and transfer it to a sterile microcentrifuge tube. Record the exact weight.
-
-
Add DMSO:
-
Based on the actual weight of this compound, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.
-
Volume (mL) = [Mass (mg) / 399.61 ( g/mol )] / 10 (mmol/L)
-
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolve this compound:
-
Vortex the tube vigorously for 1-2 minutes to dissolve the powder.
-
If the powder does not fully dissolve, sonicate the tube for 5-10 minutes. Gentle heating (up to 37°C) can also be applied to aid dissolution.[11]
-
-
Storage:
This protocol outlines the dilution of the DMSO stock solution to prepare working solutions for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Determine the final desired concentration:
-
For example, to prepare a working solution with a final concentration of 10 µM this compound.
-
-
Perform serial dilutions:
-
It is recommended to perform serial dilutions to ensure accuracy.
-
For a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required.
-
Step 1 (Intermediate Dilution): Dilute the 10 mM stock solution 1:100 in cell culture medium to create a 100 µM intermediate solution. (e.g., add 5 µL of 10 mM stock to 495 µL of medium).
-
Step 2 (Final Dilution): Dilute the 100 µM intermediate solution 1:10 in cell culture medium to achieve the final 10 µM concentration. (e.g., add 50 µL of 100 µM solution to 450 µL of medium).
-
-
Vehicle Control:
-
It is crucial to prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment. This will account for any effects of the solvent on the cells.
-
-
Application to Cells:
-
Add the appropriate volume of the working solution (and vehicle control) to your cell cultures to achieve the desired final concentration.
-
For animal studies, this compound can be formulated in specific vehicles to ensure bioavailability and stability. Two example formulations are provided below.[1]
Formulation 1:
-
Vehicle Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
Achievable Solubility: ≥ 3.33 mg/mL (8.33 mM)[1]
-
Preparation (for 1 mL):
-
Prepare a 33.3 mg/mL stock solution of this compound in DMSO.
-
To 400 µL of PEG300, add 100 µL of the DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix well.
-
Formulation 2:
-
Vehicle Composition: 10% DMSO, 90% (20% SBE-β-CD in Saline)
-
Achievable Solubility: ≥ 1.9 mg/mL (4.75 mM)[1]
-
Preparation (for 1 mL):
-
Prepare a 19 mg/mL stock solution of this compound in DMSO.
-
To 900 µL of a 20% SBE-β-CD solution in saline, add 100 µL of the DMSO stock solution.
-
Mix thoroughly until a clear solution is obtained.
-
Mandatory Visualizations
Caption: this compound inhibits L-CPT1, blocking fatty acid oxidation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. Selective Reversible Inhibition of Liver Carnitine Palmitoyl-Transferase 1 by this compound Reduces Gluconeogenesis and Improves Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The Reversible Carnitine Palmitoyltransferase 1 Inhibitor (this compound) Ameliorates the Neurodegenerative Phenotype in a Drosophila Huntington’s Disease Model by Acting on the Expression of Carnitine-Related Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Carnitine Palmitoyltransferase 1A Inhibitor this compound Shows Promising Antitumour Activity against Canine Mammary Cancer Cells by Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C22H45N3O3 | CID 9843897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. glpbio.com [glpbio.com]
- 12. medchemexpress.com [medchemexpress.com]
Application Notes: Flow Cytometry Analysis of Apoptosis Induction by Teglicar
Introduction
Teglicar is a selective and reversible inhibitor of the liver isoform of carnitine palmitoyl-transferase 1 (CPT1A), a key enzyme in the mitochondrial fatty acid oxidation (FAO) pathway.[1][2] By blocking CPT1A, this compound prevents the transport of long-chain fatty acids into the mitochondria, thereby inhibiting FAO and shifting cellular metabolism towards glucose oxidation.[2] In cancer cells that are highly dependent on FAO for energy production and survival, this metabolic reprogramming can lead to the induction of apoptosis.[1][3] This makes this compound a promising therapeutic agent in oncology research.
Flow cytometry is a powerful technique for the quantitative analysis of apoptosis at the single-cell level. By using fluorescent probes that detect key features of apoptotic cells, such as the externalization of phosphatidylserine (PS) and the loss of membrane integrity, researchers can accurately measure the extent of apoptosis induced by compounds like this compound. This document provides detailed protocols for the analysis of apoptosis in cancer cell lines following this compound treatment using Annexin V and Propidium Iodide (PI) staining.
Mechanism of Action of this compound
This compound's primary molecular target is CPT1A. Inhibition of this enzyme leads to a reduction in the mitochondrial import and subsequent beta-oxidation of long-chain fatty acids. This disruption of cellular metabolism can trigger the intrinsic apoptotic pathway, which is characterized by the activation of a cascade of caspases, including caspase-9 and the executioner caspase-3.[1] Studies have also shown an upregulation of caspase-8, suggesting a potential interplay with the extrinsic apoptotic pathway.[1]
Data Presentation
The following tables summarize the quantitative data from a study investigating the effects of this compound on apoptosis in canine mammary tumor cell lines (P114 and CMT-U229) after 24 hours of treatment.[1]
Table 1: Apoptosis in P114 Cells Treated with this compound
| Treatment Group | Concentration (µM) | Early Apoptosis (%) (Annexin V+/PI-) | Late Apoptosis (%) (Annexin V+/PI+) |
| Control | 0 | Not specified | ~2.0 |
| This compound | 10 | Not specified | ~16.0 |
| This compound | 17.5 | Not specified | 30.7 |
Table 2: Apoptosis in CMT-U229 Cells Treated with this compound
| Treatment Group | Concentration (µM) | Early Apoptosis (%) (Annexin V+/PI-) | Late Apoptosis (%) (Annexin V+/PI+) |
| Control | 0 | 1.28 | 1.92 |
| This compound | 10 | 6.99 | 9.1 |
| This compound | 17.5 | 7.13 | 12.31 |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol describes the general procedure for culturing cancer cell lines and treating them with this compound prior to flow cytometry analysis.
Materials:
-
Cancer cell line of interest (e.g., P114, CMT-U229)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in a suitable solvent like DMSO)
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO2)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
Prepare working concentrations of this compound by diluting the stock solution in complete culture medium. A vehicle control (medium with the same concentration of solvent as the highest this compound concentration) should also be prepared.
-
Remove the medium from the wells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
Protocol 2: Annexin V and Propidium Iodide Staining for Flow Cytometry
This protocol details the staining procedure for detecting apoptotic cells using Annexin V-FITC and PI.
Materials:
-
This compound-treated and control cells from Protocol 1
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometry tubes
-
Centrifuge
Procedure:
-
Cell Harvesting:
-
For adherent cells, carefully collect the culture medium from each well, as it may contain detached apoptotic cells.
-
Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.
-
Combine the detached cells with the collected culture medium.
-
For suspension cells, directly collect the cells from the culture vessel.
-
-
Cell Washing:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Flow Cytometry Data Analysis:
-
Gating Strategy:
-
Create a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the cell population of interest and exclude debris.
-
From the gated cell population, create a FITC (Annexin V) vs. PI plot.
-
-
Quadrant Analysis:
-
Lower-Left Quadrant (Annexin V-/PI-): Live, non-apoptotic cells.
-
Lower-Right Quadrant (Annexin V+/PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+/PI+): Late apoptotic or necrotic cells.
-
Upper-Left Quadrant (Annexin V-/PI+): Necrotic cells (due to membrane damage not related to apoptosis).
-
References
Application Notes and Protocols: Western Blot Analysis for CPT1A Inhibition by Teglicar
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carnitine palmitoyltransferase 1A (CPT1A) is a pivotal enzyme in fatty acid metabolism, functioning as the rate-limiting step for the transport of long-chain fatty acids into the mitochondria for subsequent β-oxidation.[1][2] This process is crucial for cellular energy homeostasis, particularly during periods of fasting or high energy demand.[3] Dysregulation of CPT1A activity has been implicated in various metabolic diseases and cancers, making it an attractive therapeutic target.[4] Teglicar (also known as ST1326) is a reversible and selective inhibitor of CPT1A.[4][5] By blocking CPT1A, this compound impairs fatty acid oxidation and can modulate cellular metabolism.[5] This document provides detailed protocols for utilizing Western blot analysis to investigate the effects of this compound on CPT1A protein expression and to assess downstream signaling events.
Data Presentation
The following table summarizes hypothetical quantitative data from a Western blot experiment designed to assess the effect of this compound on CPT1A protein levels in a relevant cell line (e.g., HepG2 human hepatoma cells).
| Treatment Group | This compound Concentration (µM) | CPT1A Protein Expression (Normalized to Loading Control) | Standard Deviation | p-value (vs. Vehicle Control) |
| Vehicle Control | 0 | 1.00 | 0.12 | - |
| This compound | 1 | 0.95 | 0.10 | > 0.05 |
| This compound | 10 | 0.91 | 0.15 | > 0.05 |
| This compound | 50 | 0.88 | 0.11 | > 0.05 |
| Positive Control (CPT1A siRNA) | - | 0.25 | 0.05 | < 0.01 |
Note: This data is illustrative. As this compound is a direct inhibitor of CPT1A enzymatic activity, significant changes in total CPT1A protein expression may not always be observed after short-term treatment.[5] Western blotting in this context is often used to confirm consistent CPT1A expression across samples before assessing downstream markers of fatty acid oxidation inhibition. However, some studies have shown that targeting CPT1A-mediated FAO can lead to downstream effects on pro-apoptotic signaling pathways.[6]
Signaling Pathways and Experimental Workflow
To visualize the key concepts, the following diagrams have been generated.
Caption: CPT1A Inhibition by this compound.
Caption: Western Blot Experimental Workflow.
Caption: Logical Flow of this compound's Action.
Experimental Protocols
Cell Lysis and Protein Extraction
This protocol describes the preparation of total protein lysates from cultured cells treated with this compound.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer (Radioimmunoprecipitation assay buffer) with freshly added protease and phosphatase inhibitors
-
Cell scrapers
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
Protocol:
-
Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle control for the specified duration.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer with inhibitors to the culture dish.
-
Scrape the cells from the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (containing the soluble protein) to a new pre-chilled microcentrifuge tube.
-
Store the protein lysate at -80°C for long-term storage or proceed directly to protein quantification.
Protein Quantification (BCA Assay)
This protocol is for determining the protein concentration of the cell lysates to ensure equal loading for Western blotting.
Materials:
-
Bicinchoninic Acid (BCA) Protein Assay Kit
-
Bovine Serum Albumin (BSA) standards
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a series of BSA standards of known concentrations according to the BCA kit manufacturer's instructions.
-
Pipette 25 µL of each standard and each unknown protein sample in duplicate or triplicate into a 96-well microplate.
-
Prepare the BCA working reagent by mixing reagent A and reagent B as per the kit's protocol.
-
Add 200 µL of the BCA working reagent to each well containing a standard or sample.
-
Mix the plate gently on a plate shaker for 30 seconds.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 562 nm using a microplate reader.
-
Generate a standard curve using the absorbance values of the BSA standards and determine the protein concentration of the unknown samples.
SDS-PAGE and Western Blotting
This protocol details the separation of proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and their subsequent transfer to a membrane.
Materials:
-
Polyacrylamide gels (appropriate percentage for CPT1A, ~8-10%)
-
SDS-PAGE running buffer
-
Protein loading buffer (e.g., Laemmli buffer)
-
Protein ladder
-
PVDF (polyvinylidene difluoride) membrane
-
Transfer buffer
-
Methanol
-
Western blot transfer system
Protocol:
-
Based on the protein concentrations determined by the BCA assay, dilute the protein lysates with protein loading buffer and deionized water to achieve the same final concentration and volume for each sample.
-
Heat the samples at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane into the wells of the polyacrylamide gel, along with a protein ladder.
-
Run the gel in SDS-PAGE running buffer at an appropriate voltage until the dye front reaches the bottom of the gel.
-
While the gel is running, activate the PVDF membrane by incubating it in methanol for 1-2 minutes, followed by a brief rinse in deionized water and then equilibration in transfer buffer.
-
Assemble the transfer stack (sponge, filter paper, gel, PVDF membrane, filter paper, sponge) and perform the protein transfer according to the manufacturer's instructions for your transfer system.
Immunodetection
This protocol describes the detection of CPT1A protein on the PVDF membrane using specific antibodies.
Materials:
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody against CPT1A (diluted in blocking buffer)
-
Secondary antibody, HRP-conjugated (e.g., anti-rabbit IgG-HRP, diluted in blocking buffer)
-
Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Protocol:
-
After protein transfer, place the membrane in a clean container and wash it briefly with TBST.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against CPT1A at the recommended dilution overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody at the recommended dilution for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Prepare the ECL detection reagents according to the manufacturer's protocol and incubate the membrane with the reagent mixture.
-
Capture the chemiluminescent signal using an imaging system.
-
(Optional but recommended) Strip the membrane and re-probe with a primary antibody for a loading control protein to normalize for protein loading.
Conclusion
Western blotting is a powerful technique to investigate the effects of this compound on CPT1A and related cellular pathways. The protocols provided herein offer a comprehensive guide for researchers. While this compound's primary mechanism is the direct inhibition of CPT1A's enzymatic function, Western blotting remains crucial for confirming consistent protein expression and for analyzing the downstream consequences of this inhibition, such as the induction of apoptotic signaling pathways.[4][7] Careful execution of these protocols will yield reliable and reproducible data, contributing to a deeper understanding of this compound's therapeutic potential.
References
- 1. Mitochondrial CPT1A: Insights into structure, function, and basis for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CPT1A-mediated fatty acid oxidation promotes cell proliferation via nucleoside metabolism in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. The Carnitine Palmitoyltransferase 1A Inhibitor this compound Shows Promising Antitumour Activity against Canine Mammary Cancer Cells by Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Reversible Carnitine Palmitoyltransferase 1 Inhibitor (this compound) Ameliorates the Neurodegenerative Phenotype in a Drosophila Huntington’s Disease Model by Acting on the Expression of Carnitine-Related Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Ketone Body Production with Teglicar
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teglicar is a selective and reversible inhibitor of the liver isoform of carnitine palmitoyl-transferase 1 (L-CPT1). L-CPT1 is a pivotal enzyme in fatty acid metabolism, acting as the rate-limiting step for the transport of long-chain fatty acids into the mitochondrial matrix, where they undergo β-oxidation. By inhibiting L-CPT1, this compound effectively reduces fatty acid oxidation, leading to a subsequent decrease in ketogenesis and gluconeogenesis. This makes this compound a valuable tool for studying metabolic pathways and for the development of therapeutics targeting metabolic disorders such as type 2 diabetes and certain cancers.
These application notes provide detailed protocols for utilizing this compound to measure and modulate ketone body production in both in vitro and in vivo models.
Mechanism of Action
This compound's primary mechanism of action is the competitive and reversible inhibition of L-CPT1. This enzyme is responsible for the esterification of long-chain fatty acyl-CoAs to carnitine, a necessary step for their translocation across the inner mitochondrial membrane. By blocking this step, this compound curtails the availability of fatty acid substrates for β-oxidation within the mitochondria. This leads to a reduction in the production of acetyl-CoA, a primary precursor for the synthesis of ketone bodies (acetoacetate and β-hydroxybutyrate) in the liver.
Application Notes and Protocols: Teglicar for Metabolic Studies
Introduction
Teglicar (also known as ST1326) is a selective and reversible inhibitor of the liver isoform of carnitine palmitoyl-transferase 1 (L-CPT1).[1][2] CPT1 is a pivotal enzyme in the mitochondrial fatty acid β-oxidation pathway, responsible for the transport of long-chain fatty acids into the mitochondrial matrix.[3] By inhibiting L-CPT1, this compound effectively reduces hepatic fatty acid oxidation, leading to a decrease in gluconeogenesis and ketone body production.[1][4][5] This mechanism of action has positioned this compound as a compound of interest for metabolic research, particularly in the context of type 2 diabetes and other metabolic disorders characterized by hyperglycemia and insulin resistance.[1][4][6] These application notes provide a summary of key findings and detailed protocols for the use of this compound in metabolic studies.
Mechanism of Action
This compound selectively and reversibly inhibits L-CPT1, the rate-limiting enzyme for the entry of long-chain fatty acids into the mitochondria for β-oxidation.[6] This inhibition leads to a metabolic shift from fatty acid utilization towards glucose oxidation.[6] In the liver, the reduction of fatty acid oxidation diminishes the supply of acetyl-CoA and ATP, which are key substrates and allosteric activators of gluconeogenesis. Consequently, this compound reduces endogenous glucose production, contributing to improved glucose homeostasis.[1][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative effects of this compound observed in various preclinical metabolic studies.
Table 1: In Vitro Effects of this compound on Isolated Rat Hepatocytes [1][3][4][5]
| Parameter | This compound Concentration | Reduction |
| Ketone Body Production | 10 µmol/L | Up to 72% |
| Glucose Production | 10 µmol/L | Up to 50% |
Table 2: In Vivo Effects of this compound in Rodent Models [1][4][5]
| Animal Model | Treatment Protocol | Key Findings | Percent Change |
| Healthy Sprague-Dawley Rats | Infusion | Reduced Endogenous Glucose Production | -62% |
| db/db Mice | 50 mg/kg/bid (45 days) | Reduced Postabsorptive Glycemia | -38% |
| Reduced Water Consumption | -31% | ||
| Reduced Fructosamine | -30% | ||
| High-Fat Fed C57BL/6J Mice | 30 mg/kg/bid (26 days) | Normalized Glycemia | -19% |
| Normalized Insulinemia | -53% | ||
| Healthy Sprague-Dawley Rats | 80 mg/kg/day (30 days) | Reduced Basal Insulin Levels | -60% |
| Increased Free-Fatty Acids | +53% | ||
| Doubled Triglycerides | +100% |
Experimental Protocols
Protocol 1: Chronic Oral Administration of this compound in a Diabetic Mouse Model (db/db Mice)
This protocol is adapted from studies evaluating the long-term effects of this compound on glucose homeostasis and insulin sensitivity in a genetic model of type 2 diabetes.[4]
1. Materials:
-
This compound
-
Vehicle (e.g., sterile water or 0.5% carboxymethylcellulose)
-
8-week-old male db/db mice
-
Standard laboratory animal diet and water
-
Animal gavage needles
-
Blood glucose monitoring system
-
Insulin (for insulin tolerance test)
-
Fructosamine assay kit
2. Methods:
-
Animal Acclimatization: Acclimatize 8-week-old db/db mice to the housing facility for at least one week prior to the start of the experiment. Maintain a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Group Allocation: Randomly assign mice to two groups: a control group receiving the vehicle and a treatment group receiving this compound.
-
This compound Preparation: Prepare a suspension of this compound in the chosen vehicle at a concentration suitable for the desired dosage (e.g., 50 mg/kg).
-
Administration: Administer this compound (50 mg/kg) or vehicle to the respective groups via oral gavage twice daily (bid) for 45 consecutive days.[4]
-
Monitoring:
-
Measure body weight, food intake, and water consumption daily or weekly.
-
Measure postabsorptive (fasted) blood glucose at regular intervals (e.g., weekly or on days 28, 35, and 45).[4]
-
-
Insulin Tolerance Test (ITT):
-
Terminal Sample Collection:
-
At the end of the 45-day treatment period, fast the animals for 8 hours.
-
Collect blood samples for fructosamine and other biochemical analyses.
-
Euthanize the animals and collect liver tissue for further analysis (e.g., triglyceride content). Freeze tissues immediately in liquid nitrogen and store at -80°C.[4]
-
Protocol 2: this compound Infusion for the Assessment of Endogenous Glucose Production (Pancreatic Clamp)
This protocol outlines a pancreatic clamp procedure in rats to specifically assess the effect of this compound on endogenous glucose production (EGP), adapted from published methodologies.[3]
1. Materials:
-
This compound
-
Saline solution
-
[3-³H]glucose
-
Somatostatin
-
Insulin
-
Glucose solution
-
Sprague-Dawley rats with indwelling catheters
-
Infusion pumps
-
Blood glucose analyzer
2. Methods:
-
Animal Preparation: Use surgically prepared rats with catheters for infusion and blood sampling. Allow animals to recover from surgery as appropriate.
-
Basal Period (EGP1):
-
Begin a continuous infusion of [3-³H]glucose (e.g., 0.4 µCi/min) to trace glucose kinetics.[3]
-
Simultaneously, infuse somatostatin (e.g., 1.5 µg/kg/min) to suppress endogenous insulin and glucagon secretion, and insulin (e.g., 0.7 mU/kg/min) to maintain basal insulin levels.[3]
-
This period typically lasts for 120 minutes to achieve a steady state.
-
Collect blood samples at regular intervals to determine the basal rate of EGP (EGP1).
-
-
Treatment Period (EGP2):
-
At 120 minutes, begin the infusion of this compound (e.g., 5.3 mg/kg/h) or saline for the control group.[2]
-
Continue the infusions of [3-³H]glucose, somatostatin, and insulin.
-
Monitor blood glucose levels frequently. As this compound is expected to reduce EGP, a co-infusion of glucose is necessary to maintain euglycemia and prevent hypoglycemia.[3]
-
Adjust the glucose infusion rate to clamp blood glucose at the basal level.
-
This period typically lasts for another 90-120 minutes.
-
-
Data Analysis:
-
Calculate the rate of glucose appearance (endogenous glucose production) during the basal (EGP1) and treatment (EGP2) periods using tracer dilution equations.
-
The difference between EGP1 and EGP2 in the this compound-treated group, corrected for any changes in the saline-treated group, represents the effect of this compound on EGP.
-
References
- 1. Selective reversible inhibition of liver carnitine palmitoyl-transferase 1 by this compound reduces gluconeogenesis and improves glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective Reversible Inhibition of Liver Carnitine Palmitoyl-Transferase 1 by this compound Reduces Gluconeogenesis and Improves Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. The Reversible Carnitine Palmitoyltransferase 1 Inhibitor (this compound) Ameliorates the Neurodegenerative Phenotype in a Drosophila Huntington’s Disease Model by Acting on the Expression of Carnitine-Related Genes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Teglicar In Vivo Experiments: Technical Support Center
Welcome to the Technical Support Center for Teglicar in vivo experiments. This resource is designed to assist researchers, scientists, and drug development professionals in successfully conducting their studies by providing troubleshooting guidance and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective and reversible inhibitor of the liver isoform of carnitine palmitoyl-transferase 1 (L-CPT1), with an IC50 of 0.68 μM and a Ki of 0.36 μM.[1] CPT1 is the rate-limiting enzyme responsible for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[2] By inhibiting L-CPT1, this compound effectively blocks this transport, leading to a metabolic shift from fatty acid oxidation to glucose oxidation. This results in reduced gluconeogenesis and has shown potential antihyperglycemic properties.[3][4]
Q2: In which in vivo models has this compound been tested and what are the typical dosage ranges?
This compound has been evaluated in a variety of in vivo models, including:
-
Rats (Sprague-Dawley): Oral administration of 80 mg/kg once daily for 30 days, or infusion at 5.3 mg/kg/h for 3 hours.[1]
-
Mice (C57BL/6J): Oral gavage with a single dose of 50 mg/kg or long-term treatment of 100 mg/kg/day for 30 days.[1] In high-fat diet-induced obese mice, a dose of 30 mg/kg twice a day for 26 days has been used.[1]
-
Mice (db/db): Oral gavage of 50 mg/kg twice a day for 45 days.[1][5]
-
Drosophila melanogaster (Huntington's Disease model): 50 μM added to the surface of fly food.
It is crucial to determine the optimal dose for your specific animal model and experimental design through preliminary dose-response studies.
Q3: What are the expected therapeutic effects of this compound in vivo?
Based on preclinical studies, the primary therapeutic effects of this compound include:
-
Reduced Gluconeogenesis: this compound significantly reduces endogenous glucose production.[4][5]
-
Improved Glucose Homeostasis: It has been shown to lower postabsorptive glycemia, water consumption, and fructosamine levels in diabetic animal models.[4][5]
-
Enhanced Insulin Sensitivity: Some studies have reported improved insulin sensitivity, as demonstrated by insulin tolerance tests.[4]
-
Neuroprotective Effects: In a Drosophila model of Huntington's disease, this compound ameliorated the neurodegenerative phenotype.[3]
Q4: What are the most common side effects or unexpected observations with this compound in vivo?
The most consistently reported side effect is an increase in hepatic triglyceride content (HTGC) .[4] However, this has not been associated with an increase in plasma alanine aminotransferase, a marker of liver damage.[4] Depending on the animal model, an increase in plasma free fatty acids has also been observed.[4] Importantly, unlike the irreversible CPT1 inhibitor etomoxir, this compound has not been found to cause cardiac hypertrophy.
Troubleshooting Guide
Issue 1: Lack of Efficacy (No significant change in blood glucose or other metabolic parameters)
| Possible Cause | Troubleshooting Step |
| Improper Dosing or Administration | Verify the correct calculation of the dose based on the animal's body weight. Ensure proper oral gavage technique to deliver the full dose to the stomach.[6][7][8][9][10] |
| Incorrect Animal Model | The metabolic phenotype of the chosen animal model may not be responsive to CPT1 inhibition. Review the literature to confirm the suitability of your model. |
| Compound Stability/Formulation | Prepare this compound solution fresh daily. For in vivo experiments, a common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] Ensure the compound is fully dissolved. |
| Timing of Measurements | The timing of blood glucose monitoring and other measurements is critical. For acute effects, measure at appropriate intervals post-administration. For chronic studies, allow sufficient time for the effects to manifest. |
Issue 2: Animal Distress or Adverse Events
| Possible Cause | Troubleshooting Step |
| Gavage Injury | Improper oral gavage technique can cause esophageal or stomach perforation. Ensure proper training and use appropriately sized and shaped gavage needles.[6][7][8][9][10] Monitor animals for signs of distress post-gavage, such as labored breathing.[6][8] |
| Hypoglycemia | While this compound primarily reduces gluconeogenesis, in certain conditions, it might lead to hypoglycemia, especially in fasted animals. Monitor blood glucose closely, particularly during the initial phases of the experiment. Have a glucose solution ready for administration if severe hypoglycemia occurs.[11] |
| Off-target Effects | Although this compound is selective for L-CPT1, off-target effects are always a possibility. If unexpected systemic toxicity is observed, consider reducing the dose or discontinuing the experiment. |
Issue 3: Increased Hepatic Triglyceride Content (HTGC)
| Possible Cause | Troubleshooting Step |
| Mechanism of Action | The inhibition of fatty acid oxidation by this compound leads to the re-esterification of fatty acids into triglycerides in the liver. This is an expected pharmacological effect. |
| Monitoring Liver Health | While HTGC is expected to increase, it is crucial to monitor for signs of liver damage. Regularly measure plasma levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST). |
| Quantifying HTGC | To accurately assess the extent of lipid accumulation, quantify HTGC using established methods. This can be done through biochemical analysis of liver homogenates or histologically using Oil Red O staining of liver sections.[12][13][14][15][16][17][18] |
Quantitative Data Summary
Table 1: Effects of this compound in a db/db Mouse Model [1][5]
| Parameter | Treatment Group | % Change from Control |
| Postabsorptive Glycemia | 50 mg/kg this compound (twice daily, 45 days) | ↓ 38% |
| Water Consumption | 50 mg/kg this compound (twice daily, 45 days) | ↓ 31% |
| Fructosamine | 50 mg/kg this compound (twice daily, 45 days) | ↓ 30% |
Table 2: Effects of this compound in a High-Fat Diet C57BL/6J Mouse Model [1]
| Parameter | Treatment Group | % Change from Control |
| Glycemia | 30 mg/kg this compound (twice daily, 26 days) | ↓ 19% |
| Insulinemia | 30 mg/kg this compound (twice daily, 26 days) | ↓ 53% |
Table 3: Effects of this compound in Sprague-Dawley Rats [1][19]
| Parameter | Treatment Group | % Change from Control |
| Endogenous Glucose Production | 80 mg/kg this compound (once daily, 30 days) | ↓ 62% |
| Basal Insulin Levels | 80 mg/kg this compound (once daily, 30 days) | ↓ 60% |
| Plasma Triglycerides | 80 mg/kg this compound (once daily, 30 days) | ↑ 100% |
| Plasma Free Fatty Acids | 80 mg/kg this compound (once daily, 30 days) | ↑ 53% |
Experimental Protocols
Protocol 1: Oral Gavage in Mice
-
Animal Restraint: Securely restrain the mouse by scruffing the neck to immobilize the head.[6][8]
-
Gavage Needle Measurement: Measure the appropriate length for the gavage needle from the tip of the mouse's nose to the last rib to ensure it reaches the stomach without causing perforation.[7][8]
-
Needle Insertion: Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The mouse should swallow as the needle is advanced. Do not force the needle.[6][7][8]
-
Substance Administration: Once the needle is in place, slowly administer the this compound solution.[6]
-
Needle Removal: After administration, gently remove the needle in a straight line.[6]
-
Monitoring: Observe the animal for any signs of distress or labored breathing immediately after the procedure.[6][8]
Protocol 2: Insulin Tolerance Test (ITT) in Mice
-
Fasting: Fast the mice for 4-6 hours before the test, with free access to water.[2][20]
-
Baseline Glucose: Obtain a baseline blood glucose reading (t=0) from a tail snip using a glucometer.[21]
-
Insulin Injection: Administer insulin (typically 0.75 U/kg) via intraperitoneal injection.[21]
-
Blood Glucose Monitoring: Measure blood glucose at regular intervals after insulin injection (e.g., 15, 30, 45, and 60 minutes).[11][21]
-
Data Analysis: Plot the blood glucose levels over time to assess insulin sensitivity.
Protocol 3: Measurement of Hepatic Triglycerides
-
Liver Homogenization: Homogenize a known weight of frozen liver tissue in isopropanol.[22]
-
Centrifugation: Centrifuge the homogenate to pellet the cellular debris.[22]
-
Supernatant Collection: Collect the supernatant containing the triglycerides.[22]
-
Triglyceride Quantification: Use a commercial colorimetric assay kit to measure the triglyceride concentration in the supernatant.[22]
-
Normalization: Express the results as mg of triglyceride per gram of liver tissue.
Protocol 4: Oil Red O Staining for Liver Sections
-
Sectioning: Cut frozen liver sections at a thickness of 5-10 µm.[14]
-
Fixation: Fix the sections in 10% formalin.[15]
-
Staining: Stain the sections with a freshly prepared Oil Red O solution.[13][14][15]
-
Differentiation: Differentiate the sections in 85% propylene glycol.[13][14]
-
Counterstaining: Counterstain the nuclei with hematoxylin.[15]
-
Mounting: Mount the stained sections with an aqueous mounting medium.[14]
-
Imaging: Visualize and quantify the lipid droplets (stained red) using light microscopy.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Insulin Tolerance Test in Mouse [protocols.io]
- 3. The Reversible Carnitine Palmitoyltransferase 1 Inhibitor (this compound) Ameliorates the Neurodegenerative Phenotype in a Drosophila Huntington’s Disease Model by Acting on the Expression of Carnitine-Related Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective reversible inhibition of liver carnitine palmitoyl-transferase 1 by this compound reduces gluconeogenesis and improves glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective Reversible Inhibition of Liver Carnitine Palmitoyl-Transferase 1 by this compound Reduces Gluconeogenesis and Improves Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ouv.vt.edu [ouv.vt.edu]
- 7. research.sdsu.edu [research.sdsu.edu]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. instechlabs.com [instechlabs.com]
- 10. Research at UQ - The University of Queensland - Create change [research.uq.edu.au]
- 11. mmpc.org [mmpc.org]
- 12. Oil Red O staining of liver tissue [bio-protocol.org]
- 13. Oil red O staining | Xin Chen Lab [pharm.ucsf.edu]
- 14. Oil Red O Staining Protocol - IHC WORLD [ihcworld.com]
- 15. mousepheno.ucsd.edu [mousepheno.ucsd.edu]
- 16. Digital analysis of hepatic sections in mice accurately quantitates triglycerides and selected properties of lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. healthsciences.usask.ca [healthsciences.usask.ca]
- 18. Digital analysis of hepatic sections in mice accurately quantitates triglycerides and selected properties of lipid droplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Research at UQ - The University of Queensland - Create change [research.uq.edu.au]
- 21. Insulin tolerance test and random fed insulin test protocol [whitelabs.org]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Teglicar Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Teglicar in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective and reversible inhibitor of the liver isoform of carnitine palmitoyl-transferase 1 (CPT1A).[1] CPT1A is a key enzyme in the fatty acid oxidation (FAO) pathway, responsible for transporting long-chain fatty acids into the mitochondria for energy production. By inhibiting CPT1A, this compound disrupts this process, leading to a metabolic shift and, in many cancer cell lines, the induction of apoptosis (programmed cell death).[2][3][4]
Q2: What is a typical concentration range for this compound in cell viability assays?
Based on published studies, the effective concentration of this compound can vary significantly depending on the cell line. A general starting range to consider is 0.3 µM to 50 µM.[2][5][6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How does this compound-induced inhibition of fatty acid oxidation affect different types of cell viability assays?
This compound's mechanism of action can influence the outcome of various viability assays differently:
-
Assays based on metabolic activity (e.g., MTT, XTT, CCK-8): Since this compound inhibits a key metabolic pathway, it can directly reduce the metabolic activity of cells, which is the readout for these assays. This can lead to an apparent decrease in viability that may not solely be due to cell death. It is important to validate findings from these assays with a direct measure of cell death.
-
Assays based on membrane integrity (e.g., Trypan Blue, Propidium Iodide): These assays directly measure cell death by identifying cells with compromised membranes. They are less likely to be directly affected by the metabolic inhibitory effects of this compound and can provide a more direct assessment of its cytotoxic effects.
-
Assays based on cell number (e.g., Crystal Violet): This assay stains the DNA of adherent cells and provides a measure of the total cell biomass. It is a good method to assess the overall effect of this compound on cell proliferation and survival.
Q4: Can this compound affect non-cancerous cells?
Studies have shown that this compound can have a lesser effect on the viability of non-cancerous cells compared to cancer cells at similar concentrations.[2] For example, in one study, concentrations of this compound up to 5.5 µM had no significant effect on the viability of non-cancerous canine epithelial cells (MDCK), while significantly reducing the viability of canine mammary tumor cells.[2] However, it is essential to test the effects of this compound on a relevant non-cancerous control cell line in your experiments.
Data Presentation: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes reported IC50 values for this compound in various cell lines.
| Cell Line | Cell Type | Assay Used | IC50 Value | Reference |
| P114 | Canine Mammary Tumor | Crystal Violet | ~8 µM | [2] |
| CMT-U229 | Canine Mammary Tumor | Crystal Violet | ~12 µM | [2] |
| MDCK | Non-cancerous Canine Epithelial | Crystal Violet | >30 µM | [2] |
| RPMI 8226 | Human Multiple Myeloma | Not Specified | 50 µM | [5][6] |
| U266B1 | Human Multiple Myeloma | Not Specified | >50 µM | [5][6] |
| SNK-6 | Nasal type extranodal natural killer/T-cell lymphoma | Not Specified | ~8 µM | [7] |
| Isolated Hepatocytes | Rat Liver Cells | Glucose/Ketone Production | ED50 = 1.17 µM | [1] |
Experimental Protocols
Crystal Violet Assay Protocol
This protocol is adapted for determining cell viability by staining total cellular protein.
Materials:
-
Crystal Violet Solution (0.5% w/v in 20% methanol)
-
Phosphate-Buffered Saline (PBS)
-
Methanol (100%)
-
Solubilization Solution (e.g., 10% acetic acid)
-
96-well plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Treat cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
Washing: Gently wash the cells twice with PBS to remove dead, floating cells.
-
Fixation: Fix the adherent cells by adding 100 µL of 100% methanol to each well and incubating for 15 minutes at room temperature.[8]
-
Staining: Remove the methanol and add 100 µL of 0.5% crystal violet solution to each well. Incubate for 20 minutes at room temperature.[8]
-
Washing: Gently wash the plate with water to remove excess stain. Repeat until the water runs clear.
-
Drying: Allow the plate to air dry completely.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the stain.
-
Measurement: Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of viable cells.
Trypan Blue Exclusion Assay Protocol
This protocol is used to differentiate viable from non-viable cells based on membrane integrity.
Materials:
-
Trypan Blue Solution (0.4%)
-
Phosphate-Buffered Saline (PBS)
-
Hemocytometer or automated cell counter
-
Microscope
Procedure:
-
Cell Preparation: After this compound treatment, collect both adherent and floating cells. For adherent cells, trypsinize and resuspend in complete medium. Centrifuge the cell suspension and resuspend the pellet in PBS.
-
Staining: Mix a small volume of your cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 ratio).[9][10]
-
Incubation: Incubate the cell-dye mixture for 1-2 minutes at room temperature.[11] Do not exceed 5 minutes, as this can lead to the staining of viable cells.[10]
-
Counting: Load the mixture into a hemocytometer and count the number of blue (non-viable) and clear (viable) cells under a microscope.
-
Calculation: Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100
Mandatory Visualizations
Caption: Experimental workflow for assessing cell viability after this compound treatment.
Caption: Troubleshooting guide for common issues in this compound viability assays.
Caption: Simplified signaling pathway of this compound-induced apoptosis.
References
- 1. Selective Reversible Inhibition of Liver Carnitine Palmitoyl-Transferase 1 by this compound Reduces Gluconeogenesis and Improves Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Carnitine Palmitoyltransferase 1A Inhibitor this compound Shows Promising Antitumour Activity against Canine Mammary Cancer Cells by Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. public.pensoft.net [public.pensoft.net]
- 6. researchgate.net [researchgate.net]
- 7. Succinylation of 14–3–3 theta by CPT1A promotes survival and paclitaxel resistance in nasal type extranodal natural killer/T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clyte.tech [clyte.tech]
- 9. Trypan Blue Exclusion | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. brd.nci.nih.gov [brd.nci.nih.gov]
- 11. Trypan Blue Dye Exclusion Assay | AAT Bioquest [aatbio.com]
Technical Support Center: Addressing Teglicar Solubility Challenges in Aqueous Media
For researchers, scientists, and drug development professionals utilizing Teglicar, achieving and maintaining its solubility in aqueous media is critical for experimental success. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound is a poorly soluble compound in aqueous solutions. Its solubility is reported to be 10 mg/mL in water, but this often requires the use of sonication to achieve.[1][2] For practical laboratory applications, especially in buffered solutions for in vitro assays, the effective concentration that can be achieved without precipitation is often lower and is highly dependent on the pH and composition of the buffer.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of this compound, with a reported solubility of 19 mg/mL with the aid of ultrasound.[1][2] Ethanol is another option, with a much higher solubility of 100 mg/mL, which can be achieved with ultrasonication and warming to 60°C.[1][2] When preparing stock solutions in DMSO, it is crucial to use a fresh, anhydrous grade, as DMSO is hygroscopic and absorbed water can significantly reduce the solubility of hydrophobic compounds.[1]
Q3: How does pH affect the solubility of this compound in aqueous solutions?
This compound's chemical structure contains both a tertiary amine and a carboxylic acid functional group, making it a zwitterionic compound at physiological pH. The solubility of such compounds is generally lowest at their isoelectric point and increases as the pH moves away from this point. The tertiary amine is expected to have a pKa in the range of 9-11, while the carboxylic acid will have a pKa around 4-5. Therefore, this compound's solubility is expected to be significantly higher in acidic conditions (pH < 4) where the amine is protonated, and in basic conditions (pH > 11) where the carboxylic acid is deprotonated. At neutral pH (around 7.4), the compound will exist predominantly in its zwitterionic form, which may have lower solubility.
Troubleshooting Guide
Issue 1: Precipitation upon dilution of DMSO stock solution into aqueous buffer.
This is a common issue when working with hydrophobic compounds dissolved in DMSO. The DMSO acts as a co-solvent, but when the solution is diluted into an aqueous buffer, the concentration of DMSO drops significantly, and the compound may precipitate out as it comes into contact with the aqueous environment.
Solutions:
-
Decrease the final concentration of this compound: The most straightforward solution is to work with a lower final concentration of this compound in your assay.
-
Increase the percentage of DMSO in the final solution: Many cell-based assays can tolerate up to 0.5-1% DMSO without significant toxicity. Increasing the final DMSO concentration can help to keep this compound in solution. However, it is essential to run a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Use a co-solvent system: For in vivo studies, co-solvent systems are often employed. A typical formulation includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which can achieve a solubility of at least 3.33 mg/mL.[1] For in vitro work, a smaller proportion of these co-solvents might be compatible with your experimental system.
-
Employ temperature and sonication: Gently warming the buffer and sonicating the solution during and after the addition of the this compound stock can help to dissolve small precipitates. However, be mindful of the temperature sensitivity of your biological system.
-
Prepare an intermediate dilution: Instead of diluting the highly concentrated DMSO stock directly into the final aqueous buffer, create an intermediate dilution in a mixture of your buffer and an organic solvent (like ethanol or a higher concentration of DMSO) before the final dilution into the aqueous buffer.
Issue 2: Low and inconsistent solubility in aqueous buffers.
The composition of your aqueous buffer can significantly impact the solubility of this compound.
Solutions:
-
pH adjustment: As discussed, adjusting the pH of your buffer away from the isoelectric point of this compound will increase its solubility. For example, using a more acidic buffer (e.g., pH 5-6) or a more basic buffer (e.g., pH 8-9) may be beneficial, provided it is compatible with your experimental setup.
-
Choice of buffer salts: The type and concentration of salts in your buffer can influence the solubility of hydrophobic compounds through "salting-in" or "salting-out" effects. It is advisable to test the solubility of this compound in a few different buffer systems (e.g., phosphate, TRIS, HEPES) to find the most suitable one for your experiment.
-
Inclusion of solubilizing excipients: The addition of non-toxic solubilizing agents can enhance the aqueous solubility of this compound.
Quantitative Data Summary
| Solvent/System | Reported Solubility | Conditions |
| Water | 10 mg/mL (25.02 mM) | Requires sonication[1][2] |
| DMSO | 19 mg/mL (47.55 mM) | Requires sonication[1][2] |
| Ethanol | 100 mg/mL (250.24 mM) | Requires sonication and heating to 60°C[1][2] |
| Co-solvent System 1 | ≥ 3.33 mg/mL (8.33 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1] |
| Co-solvent System 2 | ≥ 1.9 mg/mL (4.75 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline)[1] |
Experimental Protocols for Solubility Enhancement
Protocol 1: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, thereby increasing their aqueous solubility.
Methodology:
-
Selection of Cyclodextrin: Based on the size of the hydrophobic portion of this compound, β-cyclodextrins or their more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD) are good candidates.
-
Molar Ratio: A 1:1 molar ratio of this compound to cyclodextrin is a common starting point. This can be optimized to 1:2 or other ratios for improved solubility.
-
Preparation (Kneading Method): a. Accurately weigh this compound and the chosen cyclodextrin in the desired molar ratio. b. Add a small amount of a hydroalcoholic solvent (e.g., 50% ethanol in water) to the powder mixture to form a paste. c. Knead the paste thoroughly in a mortar for 30-60 minutes. d. Dry the resulting solid in an oven at 40-50°C until a constant weight is achieved. e. The resulting powder is the this compound-cyclodextrin inclusion complex, which should exhibit improved aqueous solubility.
Protocol 2: Nanosuspension Formulation
Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and polymers. The reduction in particle size increases the surface area, leading to enhanced dissolution rate and saturation solubility.
Methodology (Precipitation-Ultrasonication):
-
Solvent and Anti-Solvent Selection:
-
Solvent: Dissolve this compound in a suitable organic solvent in which it is highly soluble (e.g., DMSO or ethanol).
-
Anti-Solvent: Use an aqueous solution containing a stabilizer as the anti-solvent.
-
-
Stabilizer Selection: A combination of stabilizers is often used. For example, a non-ionic surfactant like Tween 80 or Poloxamer 188, and a polymeric stabilizer like polyvinylpyrrolidone (PVP) K-30 or hydroxypropyl methylcellulose (HPMC). A typical concentration for the stabilizer is 0.5-2% (w/v) in the anti-solvent.
-
Preparation: a. Prepare the anti-solvent by dissolving the stabilizer(s) in water. b. Prepare the solvent phase by dissolving this compound in the chosen organic solvent to get a clear solution. c. Add the solvent phase dropwise to the anti-solvent phase under high-speed stirring (e.g., using a magnetic stirrer at >1000 rpm). d. The rapid addition will cause this compound to precipitate as nanoparticles. e. Subject the resulting suspension to high-power ultrasonication (using a probe sonicator) in an ice bath to reduce the particle size further and prevent aggregation. f. The organic solvent can then be removed by evaporation under reduced pressure.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Mechanism of action of this compound in the fatty acid oxidation pathway.
References
Potential off-target effects of Teglicar in research
This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the potential off-target effects of Teglicar.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective and reversible inhibitor of the liver isoform of carnitine palmitoyl-transferase 1 (L-CPT1).[1][2][3] CPT1 is a crucial enzyme in the mitochondrial fatty acid β-oxidation pathway, responsible for the transport of long-chain fatty acids into the mitochondrial matrix.[4] By inhibiting L-CPT1, this compound reduces the oxidation of fatty acids, which in turn decreases gluconeogenesis and ketone body production.[1][4][5] This mechanism has been explored for its potential antihyperglycemic effects in the context of type 2 diabetes.[1][6]
Q2: How selective is this compound for L-CPT1?
This compound was developed as a more selective and reversible inhibitor of CPT1 compared to its predecessor, etomoxir, which was associated with significant off-target toxicity.[7][8][9] While this compound demonstrates high selectivity for the liver isoform of CPT1 (CPT1A), researchers should remain aware of the potential for interaction with other CPT isoforms (e.g., CPT1B in muscle and CPT1C in the brain) or other cellular components, especially at higher concentrations.
Q3: What are the known on-target effects of this compound observed in preclinical studies?
The primary on-target effects of this compound stem from its inhibition of L-CPT1 and the subsequent reduction in fatty acid oxidation. These include:
-
Metabolic Effects: Reduced gluconeogenesis, decreased ketone body production, and improved glucose homeostasis.[1][5][6] In some studies, long-term administration has been associated with an increase in hepatic triglyceride content.[1][5]
-
Anticancer Effects: In various cancer cell lines, this compound has been shown to inhibit cell viability and induce apoptosis.[7][10] This is thought to be mediated by the activation of caspase signaling pathways.[7]
Q4: Are there any known or suspected off-target effects of this compound?
The available literature emphasizes the improved selectivity of this compound over older CPT1 inhibitors like etomoxir, which exhibited off-target effects such as inhibition of the mitochondrial respiratory chain's complex I.[11] One study has suggested that this compound might also inhibit carnitine-acylcarnitine translocase (CACT), another component of the carnitine shuttle.[6] However, this requires further investigation to confirm and understand the potential consequences. Researchers should consider the possibility of off-target effects, particularly when using high concentrations of the compound or when observing unexpected cellular phenotypes.
Troubleshooting Guides
Issue: Unexpected cellular phenotype observed after this compound treatment.
-
Hypothesize the cause: The unexpected phenotype could be due to an exaggerated on-target effect, an off-target effect, or experimental artifacts.
-
Verify the on-target effect:
-
Measure the direct inhibition of CPT1A activity in your experimental system.
-
Assess downstream metabolic consequences of CPT1A inhibition, such as changes in fatty acid oxidation rates, ketone body production, or gluconeogenesis.
-
-
Investigate potential off-target effects:
-
Dose-response analysis: Determine if the unexpected phenotype occurs only at high concentrations of this compound, which might suggest an off-target effect.
-
Structural analogs: Compare the effects of this compound with structurally related but inactive compounds to see if the phenotype is specific to the active molecule.
-
Rescue experiments: Attempt to rescue the phenotype by providing downstream metabolites that would be depleted by on-target CPT1A inhibition (e.g., acetyl-CoA). If the phenotype persists, it is more likely to be an off-target effect.
-
Broad-panel screening: If resources permit, utilize off-target screening panels (e.g., kinase panels, receptor binding assays) to identify potential unintended molecular targets.
-
Issue: Difficulty in replicating the pro-apoptotic effects of this compound.
-
Cell type dependency: The apoptotic effects of this compound have been reported in specific cancer cell lines.[7][10] The metabolic wiring of your chosen cell line may influence its sensitivity to CPT1A inhibition. Consider using a positive control cell line known to be sensitive to this compound.
-
Experimental conditions:
-
Culture medium composition: The availability of glucose and fatty acids in the culture medium can significantly impact the cellular response to CPT1A inhibition. Ensure consistent and appropriate media conditions.
-
Treatment duration and concentration: Apoptosis is a time- and concentration-dependent process. Optimize the duration of this compound exposure and the concentration used.
-
-
Apoptosis detection method: Use multiple, complementary methods to assess apoptosis (e.g., Annexin V/PI staining, caspase activity assays, PARP cleavage) to confirm the findings.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Species | System | Reference |
| IC₅₀ | 0.68 µM | - | L-CPT1 | [2] |
| Kᵢ | 0.36 µM | - | L-CPT1 | [2] |
Table 2: Effects of this compound in Preclinical Models
| Model | Treatment | Key Findings | Reference |
| Isolated rat hepatocytes | 10 µM this compound | 72% reduction in ketone body production; 50% reduction in glucose production | [1][5] |
| db/db mice | 50 mg/kg/bid for 45 days | 38% reduction in postabsorptive glycemia; 31% reduction in water consumption; 30% reduction in fructosamine | [1][5] |
| High-fat fed C57BL/6J mice | 30 mg/kg twice a day for 26 days | 19% normalization of glycemia; 53% normalization of insulinemia | [2] |
| Canine mammary cancer cells (P114) | 1-30 µM this compound | Significant inhibition of cell viability (16-92%) | [7] |
| Canine mammary cancer cells (CMT-U229) | 3-30 µM this compound | Significant decrease in cell viability (17-75%) | [7] |
Key Experimental Protocols
Protocol 1: Assessment of CPT1A Inhibition in Isolated Mitochondria
-
Isolation of Mitochondria: Isolate mitochondria from cultured cells or liver tissue using differential centrifugation.
-
CPT1A Activity Assay:
-
Prepare a reaction buffer containing radiolabeled L-[³H]carnitine, palmitoyl-CoA, and the isolated mitochondria.
-
Incubate the reaction mixture with varying concentrations of this compound or a vehicle control.
-
Initiate the reaction by adding palmitoyl-CoA.
-
After a defined incubation period, stop the reaction and separate the radiolabeled acylcarnitine product from the unreacted carnitine using a suitable chromatographic method.
-
Quantify the amount of radiolabeled acylcarnitine formed using liquid scintillation counting.
-
-
Data Analysis: Calculate the rate of CPT1A activity for each this compound concentration and determine the IC₅₀ value.
Protocol 2: Evaluation of Apoptosis by Flow Cytometry
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of this compound or a vehicle control for a predetermined duration (e.g., 24, 48, 72 hours).
-
Cell Staining:
-
Harvest the cells (including any floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate controls for setting compensation and gates.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
-
Data Interpretation: Compare the percentage of apoptotic cells in the this compound-treated samples to the vehicle-treated controls.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Workflow for investigating potential off-target effects.
References
- 1. Selective reversible inhibition of liver carnitine palmitoyl-transferase 1 by this compound reduces gluconeogenesis and improves glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. Selective Reversible Inhibition of Liver Carnitine Palmitoyl-Transferase 1 by this compound Reduces Gluconeogenesis and Improves Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. The Carnitine Palmitoyltransferase 1A Inhibitor this compound Shows Promising Antitumour Activity against Canine Mammary Cancer Cells by Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
Technical Support Center: Managing Increased Hepatic Triglycerides with Teglicar Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the increase in hepatic triglycerides observed during treatment with Teglicar.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective and reversible inhibitor of the liver isoform of carnitine palmitoyl-transferase 1 (L-CPT1).[1][2][3] L-CPT1 is a crucial enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation.[4][5][6] By inhibiting L-CPT1, this compound reduces fatty acid oxidation, which in turn decreases hepatic gluconeogenesis, making it a potential therapeutic agent for type 2 diabetes.[1][7][8][9]
Q2: Why does this compound treatment lead to an increase in hepatic triglycerides?
A2: The inhibition of L-CPT1 by this compound blocks the entry of long-chain fatty acids into the mitochondria for oxidation.[4][6] This leads to an accumulation of these fatty acids in the cytoplasm of hepatocytes. The excess fatty acids are then re-esterified into triglycerides, leading to an increase in hepatic triglyceride content (HTGC).[1][7][8]
Q3: Is the this compound-induced increase in hepatic triglycerides associated with liver damage?
A3: Based on preclinical studies in various animal models, the increase in hepatic triglycerides following this compound treatment does not appear to be associated with liver damage. Studies have shown that despite a significant rise in HTGC, there are no alterations in plasma levels of alanine aminotransferase (ALT), a key marker of liver injury.[1][9][10]
Q4: Does the accumulation of hepatic triglycerides caused by this compound induce insulin resistance?
A4: While increased hepatic triglyceride content is often linked to insulin resistance, studies on this compound have shown that the observed increase in liver fat does not impair liver or peripheral insulin sensitivity.[1][8] This has been assessed using techniques such as the hyperinsulinemic-euglycemic clamp.[1][9]
Q5: What are the expected quantitative changes in hepatic triglycerides and other metabolic parameters with this compound treatment?
A5: The following tables summarize the reported effects of long-term this compound administration in different animal models.
Table 1: Effects of Long-Term this compound Treatment on db/db Mice (45 days) [1][10][11]
| Parameter | Control | This compound (50 mg/kg twice daily) | Percentage Change |
| Postabsorptive Glycemia | High | Reduced | -38% |
| Water Consumption | High | Reduced | -31% |
| Fructosamine | High | Reduced | -30% |
| Hepatic Triglyceride Content (HTGC) | Normal | Increased | +50% |
| Plasma Alanine Aminotransferase (ALT) | Normal | No significant change | - |
Table 2: Effects of Long-Term this compound Treatment on High-Fat Fed C57BL/6J Mice (26 days) [1][3]
| Parameter | High-Fat Diet Control | This compound (30 mg/kg twice daily) | Percentage Change |
| Glycemia | High | Normalized | -19% |
| Insulinemia | High | Normalized | -53% |
| Hepatic Triglyceride Content (HTGC) | Elevated | Further Increased | Data not specified |
Table 3: Effects of Long-Term this compound Treatment on Healthy Sprague-Dawley Rats (30 days) [1][2][9][10]
| Parameter | Control | This compound (80 mg/kg) | Percentage Change |
| Basal Glycemia | Normal | Slightly Reduced | -20% (not significant) |
| Basal Insulin | Normal | Reduced | -60% |
| Plasma Triglycerides | Normal | Doubled | +100% |
| Plasma Free Fatty Acids | Normal | Increased | +53% |
| Hepatic Triglyceride Content (HTGC) | Normal | Markedly Increased | Data not specified |
Troubleshooting Guides
Issue 1: Confirming and Quantifying the Increase in Hepatic Triglycerides
Symptoms:
-
Visual observation of fatty liver during necropsy.
-
Need for quantitative data to assess the extent of triglyceride accumulation.
Troubleshooting Steps:
-
Tissue Collection and Storage:
-
At the end of the experiment, euthanize the animal and immediately excise the liver.
-
Rinse the liver with ice-cold phosphate-buffered saline (PBS) to remove excess blood.
-
Blot the liver dry and weigh it.
-
For triglyceride quantification, snap-freeze a portion of the liver (approximately 50-100 mg) in liquid nitrogen and store it at -80°C until analysis.
-
-
Hepatic Triglyceride Quantification:
-
Several methods can be used for quantification. A common and reliable approach involves lipid extraction followed by a colorimetric assay.
-
Method 1: Isopropanol Homogenization and Colorimetric Assay [7][12]
-
Homogenize the frozen liver sample (e.g., 50 mg) in isopropanol (e.g., 1 ml).
-
Centrifuge the homogenate at high speed (e.g., 10,000 rpm) at 4°C for 15 minutes.
-
Collect the supernatant which contains the triglycerides.
-
Use a commercial colorimetric triglyceride assay kit to measure the triglyceride concentration in the supernatant.
-
-
Method 2: Folch Method for Lipid Extraction [4]
-
Homogenize the liver tissue in a chloroform:methanol (2:1) solution.
-
Wash the extract with a salt solution (e.g., 0.9% NaCl) to separate the lipid and non-lipid phases.
-
Collect the lower chloroform phase containing the lipids.
-
Evaporate the chloroform under a stream of nitrogen.
-
Resuspend the dried lipid extract in a suitable solvent (e.g., isopropanol or ethanol).
-
Quantify the triglycerides using a commercial assay kit.
-
-
Issue 2: Assessing the Impact of Increased Hepatic Triglycerides on Insulin Sensitivity
Symptoms:
-
Concern that the observed increase in liver fat may be causing insulin resistance, which could confound the interpretation of results from a study on an anti-diabetic compound.
Troubleshooting Steps:
-
Perform a Hyperinsulinemic-Euglycemic Clamp: This is the gold standard for assessing insulin sensitivity in vivo.[13]
-
Surgical Preparation: Catheters are surgically implanted in the jugular vein (for infusions) and carotid artery (for blood sampling) of the animal (e.g., rat) several days before the clamp procedure to allow for recovery.[1][8]
-
Experimental Procedure:
-
Fast the animal overnight.
-
On the day of the experiment, a continuous infusion of insulin is administered to raise plasma insulin to a high physiological or supraphysiological level.
-
A variable infusion of glucose is given to maintain blood glucose at a normal level (euglycemia).
-
Blood samples are taken frequently to monitor blood glucose levels.
-
The glucose infusion rate (GIR) required to maintain euglycemia is a measure of whole-body insulin sensitivity. A higher GIR indicates greater insulin sensitivity.
-
-
Data Analysis: Compare the GIR between this compound-treated and control animals. A lack of significant difference in GIR would indicate that this compound-induced hepatic steatosis does not cause insulin resistance.
-
Issue 3: Managing and Mitigating High Hepatic Triglycerides in Long-Term Studies
Symptoms:
-
Concern about the potential long-term consequences of sustained high levels of hepatic triglycerides in experimental animals, even if no immediate liver damage is observed.
Troubleshooting Steps:
-
Monitoring Liver Health:
-
In addition to plasma ALT, consider measuring other markers of liver function and health, such as aspartate aminotransferase (AST), alkaline phosphatase (ALP), and bilirubin at regular intervals during the study.[14][15]
-
Histopathological examination of liver tissue at the end of the study can provide a more comprehensive assessment of liver morphology and rule out inflammation or fibrosis.
-
-
Dietary Intervention (Exploratory):
-
While not reported in the primary literature for this compound, a low-fat diet is a standard approach to manage hyperlipidemia.[16] The impact of dietary fat content on the magnitude of this compound-induced HTGC could be an area for further investigation.
-
-
Dose-Response Studies:
-
If feasible, conduct dose-response studies to determine the lowest effective dose of this compound for the desired therapeutic effect (e.g., glucose lowering) while minimizing the increase in hepatic triglycerides.
-
Experimental Protocols
Protocol 1: Quantification of Hepatic Triglycerides
This protocol is based on the isopropanol extraction method.[7][12]
Materials:
-
Frozen liver tissue (~50 mg)
-
Ice-cold isopropanol
-
Homogenizer (e.g., Ultraturrax)
-
Refrigerated centrifuge
-
Commercial colorimetric triglyceride assay kit
-
Spectrophotometer
Procedure:
-
Weigh approximately 50 mg of frozen liver tissue.
-
Add 1 ml of ice-cold isopropanol.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Centrifuge the homogenate at 10,000 rpm for 15 minutes at 4°C.
-
Carefully collect the supernatant into a new microcentrifuge tube.
-
Follow the instructions of the commercial triglyceride assay kit to determine the triglyceride concentration in the supernatant. This typically involves incubating a small volume of the supernatant with the kit's reagents and then measuring the absorbance at a specific wavelength.
-
Calculate the hepatic triglyceride content, usually expressed as mg of triglycerides per gram of liver tissue, taking into account the dilution factor.
Protocol 2: Hyperinsulinemic-Euglycemic Clamp in Rats (Abbreviated)
This is a complex procedure that requires surgical expertise and specialized equipment. This is a simplified overview. For a detailed step-by-step guide, refer to specialized publications.[1][8][13][17][18]
Materials:
-
Anesthetized rat with indwelling catheters in the jugular vein and carotid artery
-
Infusion pumps
-
Insulin solution
-
Glucose solution (e.g., 20% dextrose)
-
Blood glucose meter
-
Heparinized saline
Procedure:
-
Basal Period: After an overnight fast, a basal blood sample is taken to measure baseline glucose and insulin levels.
-
Clamp Initiation: Start a continuous infusion of insulin at a constant rate (e.g., 4 mU/kg/min).
-
Glucose Infusion and Monitoring:
-
Begin a variable infusion of a 20% glucose solution.
-
Monitor blood glucose every 5-10 minutes.
-
Adjust the glucose infusion rate (GIR) to maintain the blood glucose level at the basal concentration.
-
-
Steady State: The clamp is typically run for 120 minutes. During the last 30-60 minutes, when a steady state of glucose infusion is reached, the average GIR is calculated.
-
Data Analysis: The GIR (in mg/kg/min) is the primary outcome and reflects the animal's insulin sensitivity.
Mandatory Visualizations
Caption: Mechanism of this compound-induced hepatic triglyceride accumulation.
Caption: Workflow for monitoring hepatic triglycerides during this compound treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective reversible inhibition of liver carnitine palmitoyl-transferase 1 by this compound reduces gluconeogenesis and improves glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mmpc.org [mmpc.org]
- 5. Digital analysis of hepatic sections in mice accurately quantitates triglycerides and selected properties of lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Reversible Carnitine Palmitoyltransferase 1 Inhibitor (this compound) Ameliorates the Neurodegenerative Phenotype in a Drosophila Huntington’s Disease Model by Acting on the Expression of Carnitine-Related Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. doaj.org [doaj.org]
- 9. Hepatic Triglyceride Quantification [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of Liver Triglyceride Content [bio-protocol.org]
- 12. Selective Reversible Inhibition of Liver Carnitine Palmitoyl-Transferase 1 by this compound Reduces Gluconeogenesis and Improves Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. utupub.fi [utupub.fi]
- 14. static1.squarespace.com [static1.squarespace.com]
- 15. How to approach elevated liver enzymes? | AASLD [aasld.org]
- 16. Hyperlipidemia | VCA Animal Hospitals [vcahospitals.com]
- 17. mmpc.org [mmpc.org]
- 18. prosciento.com [prosciento.com]
Teglicar stability in solution over time
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Teglicar in solution over time. It includes troubleshooting advice and frequently asked questions to ensure the successful design and execution of experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound has varying solubility in different solvents. For in vitro studies, Dimethyl Sulfoxide (DMSO), ethanol, and water are commonly used. It is important to note that achieving higher concentrations in ethanol and water may require ultrasonication and gentle heating. For in vivo formulations, a combination of solvents is often necessary to achieve the desired concentration and stability.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For long-term storage (months), it is recommended to store this compound stock solutions at -20°C. For short-term storage (days to weeks), 0-4°C is acceptable. To maintain the integrity of the compound, it is best to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q3: How should I prepare this compound solutions for in vivo studies?
A3: Due to this compound's limited aqueous solubility, a co-solvent system is typically required for in vivo administration. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline. It is crucial to prepare these solutions fresh on the day of use to ensure stability and prevent precipitation.
Q4: My this compound solution appears to have precipitated. What should I do?
A4: Precipitation can occur if the solubility limit is exceeded or if the solution is not prepared correctly. Gentle heating and/or sonication can help redissolve the compound. For in vivo formulations, ensure that the components are added sequentially and mixed thoroughly at each step. If precipitation persists, consider adjusting the solvent ratios or lowering the final concentration.
Q5: What is the recommended final concentration of DMSO in cell culture media?
A5: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in cell culture media should generally be kept below 0.1%. It is always advisable to include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments to account for any effects of the solvent.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving this compound | - Exceeding solubility limit- Inappropriate solvent- Hygroscopic DMSO | - Refer to the solubility data and adjust concentration.- Use ultrasonication or gentle warming (to 60°C for ethanol).- Use fresh, anhydrous DMSO. |
| Precipitation in Aqueous Buffer/Media | - "Salting out" effect- High concentration of stock solution | - Make serial dilutions of the DMSO stock in DMSO first, then add to the aqueous buffer.- Ensure the final concentration in the aqueous medium is within the solubility limit. |
| Inconsistent Experimental Results | - Degradation of this compound in solution- Repeated freeze-thaw cycles of stock solution | - Prepare fresh working solutions for each experiment.- Aliquot stock solutions to minimize freeze-thaw cycles.- Store stock solutions at the recommended temperature. |
| Toxicity Observed in Cell Culture | - High final DMSO concentration- this compound concentration is too high | - Ensure the final DMSO concentration is ≤0.1%.- Perform a dose-response curve to determine the optimal non-toxic concentration of this compound for your cell line. |
This compound Stability in Solution
While specific, publicly available long-term stability data for this compound in various solvents is limited, the following table provides a representative stability profile based on typical small molecule behavior. This data is for illustrative purposes and should be confirmed by a stability-indicating assay.
| Solvent | Storage Temperature | Time Point | Purity (%) |
| DMSO | -20°C | 1 Month | >99 |
| DMSO | -20°C | 6 Months | >98 |
| Ethanol | -20°C | 1 Month | >98 |
| Water* | 4°C | 24 Hours | ~95 |
| Aqueous solutions should be prepared fresh and used immediately. |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, calibrated analytical balance, vortex mixer.
-
Procedure:
-
Weigh the required amount of this compound powder using a calibrated analytical balance in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication may be applied if necessary.
-
Store the stock solution in aliquots at -20°C.
-
Protocol for a Forced Degradation Study of this compound in Solution
A forced degradation study is essential to develop a stability-indicating analytical method. This involves subjecting the drug to stress conditions to generate potential degradation products.
-
Preparation of this compound Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent system (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to the this compound solution and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH to the this compound solution and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ to the this compound solution and incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the this compound solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the this compound solution to UV light (254 nm) for 24 hours.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots of the stressed solutions.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method to separate this compound from its degradation products.
-
Visualizations
Experimental Workflow for this compound Solution Preparation and Stability Testing.
Simplified Signaling Pathway of this compound's Mechanism of Action.
Interpreting unexpected results from Teglicar studies
Welcome to the Technical Support Center for Teglicar studies. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: We observed a significant increase in hepatic triglyceride content (HTGC) after long-term this compound administration. Is this an expected outcome?
A1: Yes, an increase in hepatic triglyceride content is a documented effect of long-term this compound administration.[1][2][3] By inhibiting CPT1A, this compound reduces the import of long-chain fatty acids into the mitochondria for β-oxidation. This can lead to an accumulation of these fatty acids in the cytoplasm, which are then re-esterified into triglycerides, causing hepatic steatosis. While this is an expected on-target effect, it is crucial to monitor liver function. Interestingly, studies have shown that this increase in HTGC is not always associated with an increase in plasma alanine aminotransferase (ALT), suggesting it may not immediately induce liver damage.[1][3]
Q2: Our in vitro cancer cell line study shows an upregulation of CPT1A mRNA and protein levels after this compound treatment. Is this compound acting as an agonist?
A2: This is likely a compensatory transcriptional mechanism rather than an agonistic effect.[4] The inhibition of CPT1A enzyme activity by this compound can lead to a cellular feedback loop that upregulates the expression of the CPT1A gene as the cell attempts to overcome the enzymatic blockade. This phenomenon has been observed in studies with other enzyme inhibitors as well. It is recommended to confirm CPT1A inhibition by measuring its enzymatic activity directly or by assessing downstream metabolic effects, such as a decrease in fatty acid oxidation products.
Q3: We are not seeing the expected decrease in cell proliferation in our cancer cell line, despite confirming CPT1A inhibition. What could be the reason?
A3: While this compound has been shown to induce apoptosis and reduce proliferation in several cancer cell lines[5][6][7][8], the cellular response can be context-dependent. Here are a few possibilities to consider:
-
Metabolic Plasticity: The cancer cells might be adapting their metabolism to rely on alternative energy sources, such as glutamine, to compensate for the inhibition of fatty acid oxidation.
-
Off-target Effects: Although this compound is selective for CPT1A, the possibility of off-target effects influencing other pathways cannot be entirely ruled out.
-
Experimental Conditions: Factors such as cell density, media composition (especially lipid content), and duration of treatment can significantly impact the outcome.
Q4: We observed an increase in circulating free fatty acids (FFAs) in our animal model. Is this a typical finding?
A4: An increase in serum FFAs has been reported in some animal models treated with this compound.[1][2][3] This is thought to be a consequence of reduced fatty acid uptake and oxidation by the liver, leading to their accumulation in the bloodstream. However, this effect can be variable depending on the specific animal model and its metabolic state. For instance, in db/db mice, a slight increase in FFAs was noted, while in high-fat diet-fed mice, no significant change was observed.[1]
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based viability assays.
| Possible Cause | Troubleshooting Step |
| Cell Culture Conditions | Ensure cells are in the exponential growth phase (70-80% confluency) at the time of treatment.[9] Documenting cell viability during routine culture can help avoid using suboptimal cultures.[9] |
| Reagent Preparation and Storage | Prepare fresh dilutions of this compound for each experiment from a stock solution. Ensure all other assay reagents are within their expiration dates and stored under recommended conditions.[10] |
| Assay Protocol | Adhere strictly to incubation times and temperatures as specified in your protocol. Use a fresh plate sealer for each incubation step to prevent evaporation and contamination.[10] |
| Plate Type | Use the appropriate microtiter plate for your detection method (e.g., clear plates for colorimetric assays, white or black plates for luminescence or fluorescence).[9] |
Issue 2: Unexpected animal mortality or adverse effects.
| Possible Cause | Troubleshooting Step |
| Vehicle Toxicity | Run a vehicle-only control group to rule out any adverse effects from the delivery vehicle. |
| Dose and Administration Route | Review the literature for established dosing regimens for your specific animal model.[1][11] Consider performing a dose-response study to determine the optimal therapeutic window with minimal toxicity. |
| Off-target Effects | Although this compound is more selective than older CPT1 inhibitors like etomoxir, off-target effects are still a possibility.[5][12] Consider evaluating the function of other related transporters like CACT, as some studies suggest potential cross-reactivity with similar compounds.[7] |
| Underlying Health of Animal Model | Ensure that the animals are healthy and free from any underlying conditions that could be exacerbated by the metabolic shift induced by this compound. |
Data Presentation
Table 1: Summary of this compound's Effects on Metabolic Parameters in Different Animal Models
| Parameter | db/db Mice | High-Fat Diet C57BL/6J Mice | Healthy Sprague-Dawley Rats |
| Postabsorptive Glycemia | Decreased (-38%)[1][3] | Decreased (-19%)[1][3] | Slightly Decreased (-20%, ns)[1][3] |
| Insulinemia | No significant change[1] | Decreased (-53%)[1][3] | Decreased (-60%)[1][3] |
| Hepatic Triglyceride Content | Increased (~50%)[1][3] | Markedly Increased[11] | Markedly Increased[1][3] |
| Serum Free Fatty Acids | Slightly Increased (~10%)[1] | No significant change[1] | Increased (+53%)[1][3] |
| Peripheral Glucose Utilization | Not affected[1] | Not affected[1] | Not affected[1][11] |
Experimental Protocols
Key Experiment: Assessment of Ketone Body and Glucose Production in Isolated Hepatocytes
This protocol is adapted from studies evaluating the in vitro effects of this compound.[1]
-
Hepatocyte Isolation: Isolate hepatocytes from fasted rats (e.g., 16-hour fast) using a collagenase digestion method.
-
Cell Incubation: Incubate the isolated hepatocytes (1 x 10^6 cells/mL) in a Krebs bicarbonate buffer containing 10 mmol/L lactate and 1 mmol/L pyruvate, 1 mmol/L glucose, 2% BSA, and 2 mmol/L L-carnitine at 37°C in an O2/CO2 (19:1) atmosphere.
-
This compound Pre-incubation: Pre-incubate the cells with various concentrations of this compound for 30 minutes.
-
Activation of β-oxidation: Add 1 mmol/L sodium oleate to the incubation medium to stimulate fatty acid oxidation.
-
Sample Collection and Analysis: After a defined incubation period (e.g., 60 minutes), collect the medium and measure the concentrations of ketone bodies and glucose using standard colorimetric assay kits.
Mandatory Visualizations
Caption: this compound's mechanism of action via CPT1A inhibition.
References
- 1. Selective Reversible Inhibition of Liver Carnitine Palmitoyl-Transferase 1 by this compound Reduces Gluconeogenesis and Improves Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective reversible inhibition of liver carnitine palmitoyl-transferase 1 by this compound reduces gluconeogenesis and improves glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Reversible Carnitine Palmitoyltransferase 1 Inhibitor (this compound) Ameliorates the Neurodegenerative Phenotype in a Drosophila Huntington’s Disease Model by Acting on the Expression of Carnitine-Related Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Carnitine Palmitoyltransferase 1A Inhibitor this compound Shows Promising Antitumour Activity against Canine Mammary Cancer Cells by Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. ELISA Troubleshooting Guide | Thermo Fisher Scientific - BE [thermofisher.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
How to minimize Teglicar-induced cytotoxicity in vitro
Welcome to the technical support center for Teglicar. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize and understand this compound-induced cytotoxicity in their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as ST1326) is a selective and reversible inhibitor of the liver isoform of carnitine palmitoyltransferase 1A (CPT1A).[1][2] CPT1A is the rate-limiting enzyme responsible for transporting long-chain fatty acids into the mitochondria for β-oxidation.[3][4] By inhibiting CPT1A, this compound effectively impairs fatty acid oxidation (FAO), leading to a metabolic shift towards glucose oxidation.[3]
Q2: Why does this compound induce cytotoxicity in some cell lines?
A2: this compound-induced cytotoxicity is primarily a result of its mechanism of action. By inhibiting FAO, this compound can lead to metabolic stress, mitochondrial dysfunction, and the accumulation of toxic metabolites.[5] This ultimately triggers programmed cell death, or apoptosis, in susceptible cell lines.[1][6] Studies have shown that this compound induces apoptosis through the activation of a caspase-dependent signaling pathway, specifically involving the upregulation of caspases-3, -8, and -9.[1][6]
Q3: Is this compound's cytotoxicity selective for cancer cells?
A3: Some studies have demonstrated a selective cytotoxic effect of this compound on cancer cells compared to non-cancerous cell lines.[1] For example, canine mammary tumor cells were found to be more sensitive to this compound-induced cytotoxicity than non-cancerous canine kidney epithelial cells (MDCK).[1] However, the degree of selectivity can be cell-line dependent, and it is crucial to determine the cytotoxic profile of this compound in your specific experimental model.
Q4: How can I determine the cytotoxic potential of this compound in my cell line?
A4: A dose-response experiment is essential to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line. This can be achieved using various cytotoxicity assays such as the crystal violet assay, MTT assay, or trypan blue exclusion assay. These assays measure cell viability after a specific exposure time to a range of this compound concentrations.[1][6]
Troubleshooting Guide: Minimizing this compound-Induced Cytotoxicity
This guide provides strategies to manage and minimize unwanted cytotoxicity in your in vitro experiments involving this compound.
Issue 1: Excessive or Unintended Cytotoxicity
If you are observing a higher-than-expected level of cell death, especially in control or non-target cell lines, consider the following troubleshooting steps.
Potential Cause & Solution:
-
High Concentration of this compound: The cytotoxic effects of this compound are concentration-dependent.[1]
-
Recommendation: Perform a dose-response curve to identify a concentration that inhibits CPT1A activity with minimal impact on cell viability for your desired experimental timeframe. Refer to the IC50 values in Table 1 as a starting point, but be aware that these can vary significantly between cell lines.
-
-
Prolonged Exposure Time: The duration of exposure to this compound can influence the extent of cytotoxicity.
-
Recommendation: Conduct a time-course experiment to determine the optimal incubation time for your experimental goals. It may be possible to observe the desired effects of CPT1A inhibition before the onset of significant apoptosis.
-
-
Cell Culture Conditions: Cell density and serum concentration can impact a cell's sensitivity to cytotoxic agents.[1][2]
-
Recommendation:
-
Cell Density: Ensure consistent and appropriate cell seeding densities across experiments. Lower cell confluence (30-50%) may be suitable for assessing cytostatic effects, while higher confluency (70-90%) is often used for cytotoxicity assays.[7]
-
Serum Starvation: Serum starving cells before this compound treatment can synchronize the cell cycle, but it can also sensitize them to drug-induced cytotoxicity.[2] If you are observing excessive cell death, consider performing your experiment in the presence of serum or reducing the duration of serum starvation.
-
-
-
Off-Target Effects: While this compound is a selective CPT1A inhibitor, high concentrations of other CPT1 inhibitors like etomoxir have been reported to have off-target effects, such as inhibiting complex I of the mitochondrial respiratory chain.[8]
-
Recommendation: If you suspect off-target effects, consider using the lowest effective concentration of this compound. You can also assess mitochondrial respiratory function using techniques like high-resolution respirometry to investigate any direct effects on the electron transport chain.[9]
-
Issue 2: Need to Study CPT1A Inhibition with Minimal Apoptosis
For experiments where the primary goal is to investigate the consequences of FAO inhibition without inducing cell death, the following strategies can be employed.
Potential Cause & Solution:
-
Apoptosis is the Dominant Cytotoxic Mechanism: this compound's primary mode of inducing cell death is through apoptosis.
-
Recommendation:
-
Co-treatment with Caspase Inhibitors: The use of pan-caspase inhibitors, such as Z-VAD-FMK, can block the execution phase of apoptosis.[10] This can help to preserve cell viability while CPT1A is inhibited. However, be aware that this may shunt the cells towards other forms of cell death, like necrosis or senescence, if the initial stress is severe.[11]
-
Modulation of Apoptotic Signaling: Investigate the expression of Bcl-2 family proteins in your cell line. Overexpression of anti-apoptotic proteins like Bcl-2 or Bcl-xL, or downregulation of pro-apoptotic proteins like Bax and Bak, could confer resistance to this compound-induced apoptosis.[12] While genetically modifying your cells may not always be feasible, understanding their intrinsic apoptotic potential can help interpret results.
-
-
Quantitative Data Summary
Table 1: this compound IC50 Values in Various Cell Lines
| Cell Line | Cell Type | Assay | Exposure Time (hours) | IC50 (µM) | Reference |
| P114 | Canine Anaplastic Mammary Carcinoma | Crystal Violet | 24 | 7.9 ± 1.28 | [13] |
| CMT-U229 | Canine Atypical Benign Mixed Mammary Tumor | Crystal Violet | 24 | 13.5 ± 1.483 | [13] |
| MDCK | Madin-Darby Canine Kidney (non-cancerous) | Crystal Violet | 24 | 90.9 ± 7.096 | [13] |
| RPMI 8226 | Human Myeloma | Not Specified | Not Specified | 50 | [14] |
| U266B1 | Human Myeloma | Not Specified | Not Specified | > 50 | [14] |
Experimental Protocols
Crystal Violet Cytotoxicity Assay
This protocol is adapted from standard methods to assess cell viability.[7][15][16]
Materials:
-
96-well flat-bottom plates
-
Cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS or 100% methanol)
-
Crystal Violet Staining Solution (0.5% w/v in 20% methanol)
-
Solubilization Solution (e.g., 100% methanol or 1% SDS in PBS)
-
Plate reader capable of measuring absorbance at ~570-590 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density to achieve 70-80% confluency at the time of analysis. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Washing: Gently wash the cells twice with PBS to remove dead, detached cells.
-
Fixation: Add 100 µL of fixing solution to each well and incubate for 15-20 minutes at room temperature.
-
Staining: Remove the fixing solution and add 100 µL of Crystal Violet Staining Solution to each well. Incubate for 20-30 minutes at room temperature.
-
Washing: Gently wash the plate with water to remove excess stain and allow it to air dry.
-
Solubilization: Add 100-200 µL of Solubilization Solution to each well and incubate for 20-30 minutes on a shaker to dissolve the stain.
-
Measurement: Measure the absorbance at 570-590 nm using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2][3]
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (typically contains HEPES, NaCl, and CaCl2)
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis by treating cells with this compound for the desired time. Include both positive (e.g., treated with a known apoptosis inducer) and negative (vehicle-treated) controls.
-
Harvesting: Harvest the cells, including any floating cells in the medium, by trypsinization or gentle scraping.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathways and Workflows
Caption: this compound inhibits CPT1A, blocking fatty acid transport into mitochondria.
Caption: this compound-induced apoptosis signaling cascade.
Caption: Workflow for troubleshooting this compound-induced cytotoxicity.
References
- 1. Proteomics reveals that cell density could affect the efficacy of drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stressed to Death: Mitochondrial stress responses connect respiration and apoptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Starvation-induced activation of ATM/Chk2/p53 signaling sensitizes cancer cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serum starving - when is it ok? - Tissue and Cell Culture [protocol-online.org]
- 6. Starvation-induced activation of ATM/Chk2/p53 signaling sensitizes cancer cells to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. The Carnitine Palmitoyltransferase 1A Inhibitor this compound Shows Promising Antitumour Activity against Canine Mammary Cancer Cells by Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A long way to go: caspase inhibitors in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caspase inhibition switches doxorubicin-induced apoptosis to senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Physiological and Pharmacological Control of BAK, BAX, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Targeting apoptotic caspases in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent Teglicar experimental outcomes
Welcome to the Teglicar Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent experimental outcomes with this compound. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in IC50 values for this compound between experimental runs. What are the potential causes?
A1: Inconsistent IC50 values can stem from several factors. It's crucial to ensure experimental consistency. Key areas to review include:
-
Cell-Based Assay Variability: The reproducibility of cell-based assays is critical for reliable data. [1][2]Factors such as cell density, passage number, and the timing of analysis can significantly influence experimental outcomes. [1][2][3]Inconsistent cell handling and culture conditions are prominent sources of variability. [3][4]
-
Compound Handling: The preparation and storage of your this compound stock solution are critical. Improper solubilization or repeated freeze-thaw cycles can lead to compound degradation or precipitation. [5][6]
-
Assay Conditions: Variations in assay parameters, such as incubation times, reagent concentrations, and even the type of microtiter plates used, can contribute to data variability. [1][2]
Q2: How should I prepare and store this compound to ensure its stability and activity?
A2: Proper handling and storage are essential for maintaining the integrity of small molecules like this compound. [7]
-
Solubilization: Use a suitable solvent, such as DMSO, for initial solubilization. It is advisable to use a fresh stock of anhydrous DMSO to prevent moisture-induced degradation. [5]For aqueous buffers, it's best to make initial serial dilutions in DMSO before the final dilution into your aqueous medium to prevent precipitation. [5]
-
Storage: Aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles. [6]Store these aliquots at -20°C or -80°C in tightly sealed vials. [6][8]Before use, allow the vial to come to room temperature in a desiccator to prevent condensation. [5]
Q3: My experiments are showing unexpected off-target effects. How can I investigate and mitigate these?
A3: Off-target effects occur when a drug interacts with unintended molecular targets. [9]To address this:
-
Target Validation: Re-confirm the specificity of this compound for its intended target. This can be done using techniques like RNA interference (RNAi) or CRISPR-Cas9 to knock down the target and observe if the phenotypic effects are consistent with this compound treatment.
-
Screening: Employ broader screening panels to identify potential off-target interactions. This can include phenotypic screening to assess the overall effect of the compound on a cell or organism. [9]
-
Dose-Response Analysis: Carefully evaluate the dose-response curve. Off-target effects may become more prominent at higher concentrations.
Q4: What are the best practices for cell culture to ensure reproducible results with this compound?
A4: Standardizing cell culture conditions is paramount for reducing experimental variability. [3]
-
Cell Source and Authentication: Obtain cell lines from reputable sources and perform routine authentication to ensure they have not been misidentified. [3]
-
Contamination Testing: Regularly test for common contaminants like mycoplasma, which can alter cellular responses and lead to unreliable data. [3][10]
-
Standard Operating Procedures (SOPs): Establish and adhere to strict SOPs for all cell culture procedures, including passaging, seeding densities, and media preparation. [3]Limiting the number of passages can also help prevent phenotypic drift. [3]
Troubleshooting Guides
Guide 1: Inconsistent Cell Viability/Proliferation Assay Results
This guide addresses common issues leading to variability in cell viability or proliferation assays when using this compound.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| High well-to-well variability within the same plate. | - Inconsistent cell seeding. - Edge effects in the microplate. - Pipetting errors. | - Ensure a homogenous cell suspension before seeding. - Avoid using the outer wells of the plate or fill them with media/PBS to maintain humidity. - Use calibrated pipettes and consistent pipetting techniques. [4] |
| Plate-to-plate or day-to-day variability. | - Differences in cell passage number or confluency. [2][3] - Variation in incubation time. [2] - Changes in media, serum, or other reagents. | - Use cells within a consistent and narrow passage number range. - Standardize cell seeding density and assay duration. [11] - Use the same lot of reagents for a set of experiments. |
| This compound appears less potent than expected. | - Compound degradation due to improper storage. [5][6] - Compound precipitation in aqueous media. [5] - Incorrect stock concentration calculation. | - Prepare fresh aliquots of this compound from a new stock. - Check for precipitation after diluting in media. If observed, revise the dilution protocol. - Re-verify the molecular weight and calculations for the stock solution. |
Guide 2: Conflicting Kinase Inhibition Assay Data
This guide focuses on troubleshooting issues specific to in vitro kinase assays with this compound.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| IC50 values differ from published data. | - Different ATP concentrations used in the assay. [12][13] - Variations in the kinase enzyme construct or source. [13] - Different assay formats (e.g., radiometric vs. fluorescence-based). [12] | - Standardize the ATP concentration, ideally near the Km value for the specific kinase. [13] - Ensure the kinase construct and source are consistent with the reference experiment. - Be aware that different assay technologies can yield different results. [12] |
| High background signal or assay interference. | - this compound may be autofluorescent if using a fluorescence-based assay. [14] - Non-specific inhibition at high compound concentrations. | - Run a control plate with this compound and assay reagents without the enzyme to check for autofluorescence. [14] - Test this compound in a counterscreen against an unrelated enzyme to assess specificity. |
| Inconsistent results between replicates. | - Inaccurate dilutions of this compound. - Reagent instability. | - Prepare serial dilutions carefully and use fresh dilutions for each experiment. - Ensure all reagents are within their expiration dates and stored correctly. |
Experimental Protocols & Methodologies
Protocol 1: Standard Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO at <0.5%). [6]
-
Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until formazan crystals form.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
-
Reagent Preparation: Prepare assay buffer, kinase, substrate, and ATP solutions.
-
Compound Addition: Add serially diluted this compound to the wells of a microplate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Kinase Reaction: Add the kinase and substrate to the wells and incubate briefly. Initiate the reaction by adding ATP. Incubate at room temperature for the specified time.
-
Detection: Add the detection reagent (e.g., a luciferase/luciferin-based reagent that measures remaining ATP).
-
Data Acquisition: After a short incubation, measure the luminescence using a plate reader. The signal will be inversely proportional to kinase activity.
Visualizations
Signaling Pathway & Experimental Workflow Diagrams
Below are diagrams illustrating a hypothetical signaling pathway that this compound might inhibit and a general experimental workflow for troubleshooting.
Caption: Hypothetical signaling pathway showing this compound as an inhibitor of MEK.
Caption: A logical workflow for troubleshooting inconsistent experimental outcomes.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 2. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 3. promegaconnections.com [promegaconnections.com]
- 4. integra-biosciences.com [integra-biosciences.com]
- 5. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 6. captivatebio.com [captivatebio.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 10. google.com [google.com]
- 11. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Adjusting the Fitting of Fluorescence-Based Dose-Response Kinase Inhibition Assay to Account for Fluorescent Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Teglicar Dosage Adjustment for Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in adjusting Teglicar dosage for different animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as ST1326) is a selective and reversible inhibitor of the liver isoform of carnitine palmitoyl-transferase 1 (CPT1A).[1] CPT1A is a crucial enzyme in the mitochondrial fatty acid β-oxidation pathway, responsible for transporting long-chain fatty acids into the mitochondria for energy production.[2] By inhibiting CPT1A, this compound effectively blocks this pathway, leading to a reduction in fatty acid oxidation and a metabolic shift towards glucose utilization.[3]
Q2: What are the primary research applications for this compound in animal models?
A2: Based on preclinical studies, this compound is primarily investigated for its potential therapeutic effects in:
-
Type 2 Diabetes: By inhibiting hepatic gluconeogenesis and improving glucose homeostasis.[2][4]
-
Neurodegenerative Diseases: Such as Huntington's disease, by ameliorating neurodegenerative phenotypes.[3]
-
Cancer: By inducing apoptosis in cancer cells that rely on fatty acid oxidation for proliferation.
Q3: Are there any known side effects or toxicity concerns with this compound?
A3: this compound is reported to have an improved safety and toxicity profile compared to older, irreversible CPT1 inhibitors like etomoxir.[5][6] While some studies in rats have shown an increase in hepatic triglyceride content, plasma alanine aminotransferase levels were not significantly altered, suggesting a lack of overt liver toxicity.[2][4] However, comprehensive public data on LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level) is limited. Researchers should always conduct pilot studies to determine the optimal and non-toxic dose for their specific animal model and experimental conditions.
Q4: How should I reconstitute and administer this compound?
A4: For oral administration (gavage), this compound can be prepared in a suitable vehicle. The specific vehicle and concentration should be determined based on the experimental protocol and the solubility characteristics of the compound. It is crucial to ensure complete dissolution and stability of the formulation.
Troubleshooting Guide for Dosage Adjustment
Issue 1: Sub-optimal therapeutic effect observed at a previously reported dosage.
-
Possible Cause 1: Differences in Animal Strain or Model. Metabolic rates and drug responses can vary significantly between different strains of the same species (e.g., different mouse strains). The disease model itself can also influence drug efficacy.
-
Troubleshooting Step: Conduct a dose-response study to determine the optimal dose for your specific animal strain and model. Start with the reported dose and escalate in a stepwise manner, closely monitoring for both efficacy and any signs of toxicity.
-
-
Possible Cause 2: Issues with Drug Formulation or Administration. Improper reconstitution, vehicle selection, or administration technique can lead to inaccurate dosing.
-
Troubleshooting Step: Verify the solubility and stability of your this compound formulation. Ensure accurate and consistent administration volumes. For oral gavage, ensure the substance is delivered directly to the stomach.
-
Issue 2: Signs of toxicity observed in the animal model.
-
Possible Cause 1: Dose is too high for the specific animal model. As mentioned, sensitivity to drugs can vary.
-
Troubleshooting Step: Reduce the dosage. If toxicity persists even at lower effective doses, consider alternative administration routes or schedules (e.g., splitting the daily dose).
-
-
Possible Cause 2: Interaction with other experimental factors. Diet, concurrent treatments, or underlying health conditions of the animals can influence drug toxicity.
-
Troubleshooting Step: Review all experimental parameters. If possible, isolate the variable that might be interacting with this compound.
-
Data Presentation: Summary of this compound Dosages in Animal Models
| Animal Model | Disease/Condition | Dosage | Administration Route | Frequency | Duration | Key Findings | Reference |
| Mice | |||||||
| db/db | Type 2 Diabetes | 50 mg/kg | Gavage | Twice a day | 45 days | Reduced postabsorptive glycemia, water consumption, and fructosamine.[2] | [2] |
| High-fat diet C57BL/6J | Insulin Resistance | 30 mg/kg | Gavage | Twice a day | 26 days | Normalized glycemia and insulinemia. | [2] |
| C57BL/6J | Heart Glucose Uptake Study | 50 mg/kg | Gavage | Single dose | N/A | Did not affect heart 2-deoxyglucose uptake. | [2] |
| C57BL/6J | Heart Glucose Uptake Study | 100 mg/kg/day | Gavage | Once a day | 30 days | Did not affect heart 2-deoxyglucose uptake. | [2] |
| Rats | |||||||
| Sprague-Dawley | Healthy | 80 mg/kg | Oral | Once a day | 30 days | Reduced basal insulin levels and increased hepatic triglycerides. | [4] |
| Sprague-Dawley | Healthy | 5.3 mg/kg/h | Infusion | Continuous | 3 hours | Reduced endogenous glucose production. | [1] |
Experimental Protocols
Example Protocol: Long-term Treatment of db/db Mice with this compound
This protocol is adapted from a study investigating the effects of this compound on a mouse model of type 2 diabetes.[2]
1. Animal Model:
-
8-week-old male db/db mice.
2. Acclimatization:
-
House the animals in a controlled environment (temperature, humidity, and light-dark cycle) for at least one week before the experiment.
-
Provide ad libitum access to standard chow and water.
3. This compound Formulation:
-
Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). The final concentration should be calculated to deliver 50 mg/kg in a reasonable gavage volume (e.g., 10 ml/kg).
4. Dosing Regimen:
-
Administer this compound at a dose of 50 mg/kg via oral gavage twice daily (e.g., at 9:00 AM and 5:00 PM).
-
The control group should receive the vehicle only, following the same administration schedule.
-
The total duration of the treatment is 45 days.
5. Monitoring and Measurements:
-
Daily: Monitor food and water intake.
-
Weekly: Measure body weight.
-
Periodic Blood Glucose: Measure postabsorptive blood glucose at regular intervals (e.g., days 28, 35, and 45).
-
Insulin Tolerance Test (ITT): Perform an ITT on day 40 to assess insulin sensitivity.
-
Terminal Sacrifice: At the end of the 45-day treatment period, fast the animals for 8 hours before collecting blood and tissues (e.g., liver) for further analysis.
Mandatory Visualizations
Caption: this compound inhibits CPT1A, blocking fatty acid transport into mitochondria.
Caption: Experimental workflow for a long-term this compound study in db/db mice.
Caption: A logical workflow for adjusting this compound dosage in a new animal model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective Reversible Inhibition of Liver Carnitine Palmitoyl-Transferase 1 by this compound Reduces Gluconeogenesis and Improves Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Reversible Carnitine Palmitoyltransferase 1 Inhibitor (this compound) Ameliorates the Neurodegenerative Phenotype in a Drosophila Huntington’s Disease Model by Acting on the Expression of Carnitine-Related Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective reversible inhibition of liver carnitine palmitoyl-transferase 1 by this compound reduces gluconeogenesis and improves glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Long-term stability of Teglicar in frozen stock solutions
Technical Support Center: Teglicar
This technical support center provides guidance on the long-term stability of this compound in frozen stock solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating high-concentration stock solutions of this compound.[1][2] For in vivo experiments, co-solvents such as PEG300, Tween-80, and saline, or SBE-β-CD in saline may be required for further dilution.[3]
Q2: What are the recommended storage temperatures and duration for this compound stock solutions?
A2: For long-term storage, it is recommended to store this compound stock solutions at -80°C, where they are stable for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month.[3][4] It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3][5]
Q3: How many freeze-thaw cycles can a this compound stock solution tolerate?
A3: While some studies on other small molecules have shown no significant degradation after multiple freeze-thaw cycles, it is a general best practice to minimize these cycles.[6][7][8] Each cycle can introduce moisture into the DMSO stock, which may lead to compound precipitation and degradation over time.[9] Therefore, it is highly recommended to prepare single-use aliquots.[5]
Q4: What are the potential signs of this compound degradation or instability in a stock solution?
A4: Signs of instability can include a change in the color of the solution, the appearance of precipitates that do not readily redissolve upon warming, or a decrease in the biological activity of the compound in your assays. Regular quality control checks using methods like HPLC are recommended to monitor the integrity of the stock solution over time.[10]
Q5: Can I store this compound stock solutions at 4°C?
A5: Storing this compound stock solutions at 4°C is not recommended for long-term stability. While some compounds may be stable at this temperature for short periods, freezing at -20°C or -80°C is the standard practice to minimize degradation.[5][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation observed in the frozen stock solution upon thawing. | The compound's solubility limit may have been exceeded. The solution may have absorbed water, reducing solubility. The compound may have crystallized out of solution during freezing. | Gently warm the vial to 37°C and vortex or sonicate to redissolve the compound.[4] If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration. Ensure the use of anhydrous DMSO and tightly sealed vials to minimize moisture absorption. |
| Inconsistent or reduced activity of this compound in experiments. | The compound may have degraded due to improper storage or multiple freeze-thaw cycles. The stock solution concentration may be inaccurate. | Prepare fresh dilutions from a new aliquot of the stock solution. If the problem continues, prepare a fresh stock solution from the powdered compound. Verify the concentration of the stock solution using a spectrophotometer or HPLC. |
| The stock solution appears cloudy or has changed color. | This could indicate chemical degradation or contamination of the stock solution. | Discard the stock solution and prepare a fresh one using high-purity, anhydrous DMSO. Ensure that all labware is clean and dry. |
| Difficulty dissolving this compound powder. | The appropriate solvent or conditions are not being used. | This compound is soluble in DMSO and ethanol.[4] For challenging compounds, ultrasonic agitation and gentle heating (e.g., to 37°C or 60°C for ethanol) can aid dissolution.[4] |
Quantitative Stability Data
The following table presents hypothetical stability data for this compound to illustrate how to track its stability over time. It is recommended that each laboratory conducts its own stability studies to confirm these findings.
| Storage Duration | Storage Temperature | Solvent | Initial Concentration (mM) | Remaining this compound (%) |
| 1 Month | -20°C | DMSO | 10 | 99.5 |
| 3 Months | -20°C | DMSO | 10 | 97.2 |
| 6 Months | -20°C | DMSO | 10 | 92.1 |
| 1 Month | -80°C | DMSO | 10 | 99.8 |
| 3 Months | -80°C | DMSO | 10 | 99.6 |
| 6 Months | -80°C | DMSO | 10 | 99.1 |
| 12 Months | -80°C | DMSO | 10 | 98.5 |
Experimental Protocols
Protocol for Long-Term Stability Assessment of this compound in DMSO by HPLC
This protocol outlines a method to assess the long-term stability of this compound in a frozen DMSO stock solution.
1. Materials:
- This compound powder
- Anhydrous DMSO
- HPLC-grade acetonitrile
- HPLC-grade water
- Formic acid
- Calibrated analytical balance
- Volumetric flasks
- Pipettes
- Amber glass vials with Teflon-lined screw caps
- -20°C and -80°C freezers
- HPLC system with a UV detector (or PDA) and a C18 column
2. Preparation of this compound Stock Solution (Time 0):
- Accurately weigh a sufficient amount of this compound powder to prepare a 10 mM stock solution in anhydrous DMSO.
- Dissolve the powder in the required volume of DMSO. Gentle warming and vortexing can be used to aid dissolution.
- Once fully dissolved, aliquot the stock solution into multiple single-use amber glass vials.
- Take an aliquot for immediate analysis (Time 0).
- Store the remaining aliquots at -20°C and -80°C.
3. HPLC Analysis:
- Mobile Phase Preparation: Prepare a mobile phase suitable for the analysis of this compound. A common starting point for small molecules is a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
- Sample Preparation: Dilute the this compound stock solution to a working concentration (e.g., 10 µM) using the mobile phase.
- Chromatographic Conditions:
- Column: C18, e.g., 4.6 x 150 mm, 5 µm
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Detection Wavelength: Determined by a UV scan of this compound (or use a PDA detector).
- Gradient: A typical gradient might be 5-95% B over 15 minutes.
- Analysis: Inject the Time 0 sample and record the peak area of the this compound peak. This will serve as the baseline.
4. Stability Testing at Designated Time Points:
- At each time point (e.g., 1, 3, 6, and 12 months), remove one aliquot from each storage temperature (-20°C and -80°C).
- Allow the aliquot to thaw completely at room temperature.
- Prepare the sample for HPLC analysis as described in step 3.2.
- Inject the sample and record the peak area of the this compound peak.
- Visually inspect the solution for any precipitation or color change.
5. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the Time 0 sample using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
- Plot the percentage of remaining this compound against time for each storage condition.
- Analyze the chromatograms for the appearance of any new peaks, which may indicate degradation products.
Visualizations
References
- 1. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | Springer Nature Experiments [experiments.springernature.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. captivatebio.com [captivatebio.com]
- 6. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ziath.com [ziath.com]
- 10. researchgate.net [researchgate.net]
Avoiding precipitation of Teglicar in culture media
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively using Teglicar in their experiments and avoiding common issues such as precipitation in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective and reversible inhibitor of the liver isoform of carnitine palmitoyl-transferase 1 (L-CPT1).[1][2][3] CPT1 is a key enzyme in the fatty acid oxidation pathway, responsible for transporting long-chain fatty acids into the mitochondria for beta-oxidation. By inhibiting L-CPT1, this compound reduces ketone body and glucose production.[2][3]
Q2: I observed a precipitate in my culture medium after adding this compound. What could be the cause?
Precipitation of this compound in culture media is most likely due to its limited aqueous solubility. Several factors can contribute to this, including:
-
High final concentration: The concentration of this compound in your final culture medium may exceed its solubility limit.
-
Improper stock solution preparation: The initial stock solution may not have been prepared correctly, leading to instability when diluted.
-
Temperature fluctuations: Changes in temperature, such as moving from a warm incubator to a cooler biosafety cabinet, can decrease the solubility of some compounds.
-
Media components: Interactions between this compound and components of your specific culture medium could lead to precipitation.
Q3: What are the recommended solvents for preparing this compound stock solutions?
Based on solubility data, the following solvents can be used to prepare this compound stock solutions:
-
Ethanol: Soluble up to 100 mg/mL (250.24 mM) with the aid of ultrasonication and heating to 60°C.[1]
-
DMSO: Soluble up to 19 mg/mL (47.55 mM) with the aid of ultrasonication. It is crucial to use newly opened, anhydrous DMSO as hygroscopic DMSO can significantly impact solubility.[1]
-
Water: Soluble up to 10 mg/mL (25.02 mM) with the aid of ultrasonication.[1]
Troubleshooting Guide: Avoiding this compound Precipitation
This guide provides a step-by-step approach to help you prevent and resolve this compound precipitation in your cell culture experiments.
Issue: Precipitate forms immediately upon adding this compound stock solution to the culture medium.
Possible Cause: The final concentration of this compound is too high for the aqueous environment of the culture medium, or the solvent used for the stock solution is not compatible with the medium at the dilution used.
Solutions:
-
Reduce the Final Concentration: If your experimental design allows, lower the final working concentration of this compound.
-
Optimize Stock Solution Preparation:
-
Prepare a higher concentration stock solution in an appropriate organic solvent (e.g., DMSO) and use a smaller volume to achieve the final concentration. This minimizes the amount of organic solvent introduced into the culture medium.
-
Consider using a co-solvent system for your stock solution to improve solubility upon dilution. A recommended formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, which yields a clear solution of at least 3.33 mg/mL.[1]
-
-
Step-wise Dilution: Instead of adding the stock solution directly to the full volume of media, first pre-dilute the stock in a smaller volume of serum-free media or PBS. Mix thoroughly and then add this intermediate dilution to the final culture volume.
-
Increase Serum Concentration: If your cell type allows, increasing the serum percentage in your culture medium can sometimes help to solubilize hydrophobic compounds.
Issue: Precipitate forms over time in the incubator.
Possible Cause: The compound is slowly coming out of solution due to instability in the culture medium over time or temperature changes.
Solutions:
-
Prepare Fresh Working Solutions: Prepare the this compound-containing medium fresh before each experiment or media change. Avoid storing pre-mixed media for extended periods.
-
Minimize Temperature Fluctuations: When handling cultures, try to minimize the time they are outside the stable environment of the incubator.
-
Filter Sterilization: After preparing your this compound working solution in the medium, and if you still observe fine precipitates, you can try to filter the medium through a 0.22 µm filter before adding it to your cells. Note that this may reduce the actual concentration of the dissolved compound.
Data Presentation
Table 1: this compound Solubility Data [1]
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| Ethanol | 100 | 250.24 | Requires ultrasonication and heating to 60°C. |
| DMSO | 19 | 47.55 | Requires ultrasonication. Use newly opened DMSO. |
| Water | 10 | 25.02 | Requires ultrasonication. |
Table 2: Co-Solvent Formulations for Improved Solubility [1]
| Protocol | Formulation | Solubility |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 3.33 mg/mL (8.33 mM) |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.9 mg/mL (4.75 mM) |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
-
Aseptically weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a concentration of 10 mM.
-
Vortex briefly to mix.
-
Place the tube in an ultrasonic water bath and sonicate until the solution is clear.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Preparation of this compound Working Solution in Culture Medium
-
Thaw the this compound stock solution at room temperature.
-
In a sterile tube, add the required volume of complete culture medium.
-
While gently vortexing the medium, add the required volume of the this compound stock solution drop-wise to achieve the final desired concentration. Note: The final DMSO concentration should typically be kept below 0.5% to avoid solvent toxicity to the cells.
-
Visually inspect the medium for any signs of precipitation.
-
If the medium is clear, it is ready to be added to the cells.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: this compound inhibits CPT1, blocking fatty acid oxidation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective Reversible Inhibition of Liver Carnitine Palmitoyl-Transferase 1 by this compound Reduces Gluconeogenesis and Improves Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective reversible inhibition of liver carnitine palmitoyl-transferase 1 by this compound reduces gluconeogenesis and improves glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to CPT1 Inhibitors in Oncology Research: Teglicar vs. Etomoxir and Perhexiline
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Teglicar, a promising CPT1A inhibitor, with other notable CPT1 inhibitors, Etomoxir and Perhexiline, in the context of cancer research. This analysis is supported by experimental data on their efficacy, selectivity, and mechanisms of action.
The carnitine palmitoyltransferase 1 (CPT1) enzyme is a critical regulator of mitochondrial fatty acid oxidation (FAO), a metabolic pathway increasingly recognized for its role in cancer cell survival, proliferation, and resistance to therapy.[1][2] Inhibiting CPT1 presents a strategic approach to disrupt cancer cell metabolism. This guide focuses on a comparative analysis of three key CPT1 inhibitors: this compound (ST1326), Etomoxir, and Perhexiline.
Performance Comparison of CPT1 Inhibitors
This compound has emerged as a selective and reversible inhibitor of CPT1A, the liver isoform of the enzyme, demonstrating a favorable safety profile with generally reversible liver toxicity.[3] In contrast, Etomoxir, an irreversible CPT1 inhibitor, has been associated with off-target effects and hepatotoxicity, which has limited its clinical development.[2][3] Perhexiline, another CPT1 inhibitor, has also shown anti-cancer properties but is known to inhibit both CPT1 and CPT2 and carries a risk of neurotoxicity and hepatotoxicity.[4][5]
Quantitative Analysis of Anti-Cancer Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound, Etomoxir, and Perhexiline in various cancer cell lines as reported in preclinical studies. This data provides a quantitative measure of their potency in inhibiting cancer cell growth.
| Inhibitor | Cancer Cell Line | IC50 (µM) | Reference |
| This compound (ST1326) | RPMI 8226 (Multiple Myeloma) | 50 | [6] |
| P114 (Canine Mammary Cancer) | 7.9 | [7] | |
| CMT-U229 (Canine Mammary Cancer) | 13.5 | [7] | |
| Etomoxir | Renal Cancer Cell Lines | ~500 (to induce cell death) | [8] |
| BT549 (Breast Cancer) | 200 (to significantly reduce proliferation) | [2][9] | |
| Perhexiline | Colorectal Cancer Cell Lines | ~4 | [10][11] |
| Breast, Cervix, Colon, Lung Cancer Cell Lines | 3 - 22 | [4][5] | |
| HER3+ Breast Cancer Cell Lines | 2 - 6 | [4] |
Mechanism of Action and Signaling Pathways
CPT1 inhibitors primarily exert their anti-cancer effects by blocking the transport of long-chain fatty acids into the mitochondria, thereby inhibiting FAO. This leads to a depletion of cellular energy (ATP) and essential building blocks derived from mitochondrial metabolism, ultimately inducing cancer cell death.
Signaling Pathway of CPT1 Inhibition in Cancer
The inhibition of CPT1 triggers a cascade of downstream events within the cancer cell, leading to apoptosis. The following diagram illustrates the key steps in this signaling pathway.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of research findings, detailed experimental methodologies are crucial. The following sections outline the protocols for key assays used to evaluate the efficacy of CPT1 inhibitors.
Cell Viability Assay (Crystal Violet Staining)
This protocol is used to determine the effect of CPT1 inhibitors on cancer cell viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
CPT1 inhibitors (this compound, Etomoxir, Perhexiline)
-
Phosphate-buffered saline (PBS)
-
Crystal violet solution (0.5% in 25% methanol)
-
33% acetic acid
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5 x 104 cells/well in 200 µL of complete culture medium.
-
Incubate the plate overnight in a CO2 incubator at 37°C.
-
The next day, treat the cells with various concentrations of the CPT1 inhibitors. Include a vehicle-only control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
After incubation, gently wash the cells twice with PBS.
-
Fix the cells by adding 100 µL of 4% paraformaldehyde to each well and incubate for 15 minutes at room temperature.
-
Wash the cells again with PBS.
-
Stain the cells with 100 µL of 0.5% crystal violet solution for 20 minutes at room temperature.
-
Wash the plate thoroughly with water to remove excess stain.
-
Air dry the plate completely.
-
Solubilize the stain by adding 100 µL of 33% acetic acid to each well.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with CPT1 inhibitors.[12][13][14]
Materials:
-
Cancer cell lines
-
6-well plates
-
Complete cell culture medium
-
CPT1 inhibitors
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the CPT1 inhibitors at the desired concentrations for the specified time.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Use appropriate controls (unstained cells, Annexin V-FITC only, PI only) to set the compensation and gates.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Fatty Acid Oxidation (FAO) Assay
This assay measures the rate of fatty acid oxidation in live cells, providing a direct assessment of the metabolic impact of CPT1 inhibitors.[15][16]
Materials:
-
Cancer cell lines
-
96-well cell culture plate
-
Extracellular Oxygen Consumption Assay Kit
-
FAO Substrate (e.g., Oleate-BSA conjugate)
-
L-Carnitine
-
FCCP (uncoupler, positive control)
-
Etomoxir (inhibitor control)
-
Microplate reader capable of measuring fluorescence over time
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Optional: For cells with low basal FAO, a glucose deprivation step can be included to increase reliance on FAO.
-
Prepare the FA Measurement Media containing the FAO substrate and L-carnitine.
-
Wash the cells and add the FA Measurement Media.
-
Add the CPT1 inhibitors or control compounds (FCCP, Etomoxir) to the respective wells.
-
Add the Extracellular O2 Consumption Reagent to each well.
-
Seal the wells with mineral oil to prevent oxygen diffusion from the air.
-
Immediately measure the fluorescence signal over time using a microplate reader.
-
The rate of oxygen consumption is proportional to the rate of FAO and can be calculated from the change in fluorescence over time.
Experimental Workflow for Evaluating CPT1 Inhibitors
The following diagram outlines a typical experimental workflow for the preclinical evaluation of CPT1 inhibitors in cancer research.
Conclusion
The inhibition of CPT1-mediated fatty acid oxidation represents a promising therapeutic strategy in oncology. While Etomoxir and Perhexiline have demonstrated anti-cancer effects, their clinical utility is hampered by toxicity concerns. This compound, with its selective and reversible inhibition of CPT1A and a more favorable safety profile, stands out as a compelling candidate for further investigation in cancer therapy. The provided data and protocols offer a framework for researchers to conduct comparative studies and further elucidate the therapeutic potential of these CPT1 inhibitors.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 3. Etomoxir: an old dog with new tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perhexiline: Old Drug, New Tricks? A Summary of Its Anti-Cancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Antianginal Drug Perhexiline Displays Cytotoxicity against Colorectal Cancer Cells In Vitro: A Potential for Drug Repurposing [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. The Antianginal Drug Perhexiline Displays Cytotoxicity against Colorectal Cancer Cells In Vitro: A Potential for Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fatty Acid Oxidation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. abcam.com [abcam.com]
Teglicar and ST1326: An In-depth Scientific Comparison
An objective analysis of the chemical identity, mechanism of action, and therapeutic potential of Teglicar and ST1326, supported by experimental data.
Executive Summary
This compound and ST1326 are two designations for the same chemical entity, identified as (R)-N-(tetradecylcarbamoyl)-aminocarnitine.[1][2] This compound is a selective and reversible inhibitor of the liver isoform of carnitine palmitoyl-transferase 1 (L-CPT1 or CPT1A), a key enzyme in mitochondrial fatty acid oxidation.[1][3][4] Initially investigated for the treatment of type 2 diabetes due to its ability to reduce gluconeogenesis and improve glucose homeostasis, its therapeutic potential has expanded to include oncology and neurodegenerative diseases.[1][3][5] This guide provides a comprehensive comparison of its biochemical properties, mechanism of action, and applications, supported by experimental data from preclinical studies.
Chemical Identity and Properties
This compound is the oral formulation of the compound ST1326.[5] Both names refer to the same active pharmaceutical ingredient.
| Property | Value | Reference |
| Systematic Name | (R)-N-(tetradecylcarbamoyl)-aminocarnitine | [1][2] |
| CAS Number | 250694-07-6 | [3] |
| Molecular Formula | C22H45N3O4 | Inferred from structure |
| Mechanism of Action | Selective and reversible inhibitor of CPT1A | [1][3][5] |
Mechanism of Action: CPT1A Inhibition
This compound/ST1326 exerts its pharmacological effects by inhibiting carnitine palmitoyl-transferase 1A (CPT1A). CPT1A is the rate-limiting enzyme in the carnitine shuttle system, which is responsible for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[1][6]
By inhibiting CPT1A, this compound/ST1326 effectively blocks this transport, leading to a decrease in fatty acid oxidation.[1][6] This has several downstream metabolic consequences, including a reduction in the production of ketone bodies and a decrease in gluconeogenesis, the process of generating glucose from non-carbohydrate substrates.[3][7][8]
Caption: Mechanism of CPT1A Inhibition by this compound/ST1326.
Comparative Efficacy Data
In Vitro CPT1A Inhibition
| Parameter | Value | Cell/Enzyme Source | Reference |
| IC50 | 0.68 µM | Liver CPT1 (L-CPT1) | [3][4] |
| Ki | 0.36 µM | Liver CPT1 (L-CPT1) | [3][4] |
| CPT1 Selectivity Ratio | ~70 | (Compared to other CPT isoforms) | [4] |
Effects on Cellular Metabolism
| Effect | Concentration | Cell Type | % Change | Reference |
| Ketone Body Production | 10 µM | Isolated Hepatocytes | -72% | [3][7] |
| Glucose Production | 10 µM | Isolated Hepatocytes | -50% | [3][7] |
In Vivo Antihyperglycemic Effects
| Animal Model | Dosage | Duration | Key Findings | Reference |
| db/db mice | 50 mg/kg (gavage, twice daily) | 45 days | -38% postabsorptive glycemia, -31% water consumption, -30% fructosamine | [7][8] |
| High-fat diet C57BL/6J mice | 30 mg/kg (twice daily) | 26 days | Normalized glycemia (-19%) and insulinemia (-53%) | [7] |
| SD rats | 80 mg/kg (oral, once daily) or 5.3 mg/kg/h (infusion) | 30 days or 3 hours | -62% endogenous glucose production | [3][8] |
Anticancer Activity
| Cancer Model | Metric | Concentration/Dose | Effect | Reference |
| Burkitt's Lymphoma (Raji cells) | IC50 | 8.6 µM (72 hours) | Cytotoxic effect | [9] |
| Chronic Lymphocytic Leukemia (CLL) cells | Cell Viability | 10 µM | Significant reduction in viability of activated/proliferating cells | [10] |
| Canine Mammary Cancer (CMT-U229 cells) | Cell Viability | 17.5 µM | -62% viability | [2] |
| Canine Mammary Cancer (P114 cells) | Apoptosis | 17.5 µM | ~30.7% late apoptotic cells | [2] |
Experimental Protocols
In Vitro CPT1 Activity Assay
Objective: To determine the inhibitory effect of this compound/ST1326 on CPT1 activity.
Methodology:
-
Mitochondria are isolated from rat liver.
-
The forward radioisotopic assay is used to measure CPT1 activity.
-
The assay buffer contains [14C]carnitine, and palmitoyl-CoA as substrates.
-
The reaction is initiated by the addition of the mitochondrial preparation.
-
The formation of [14C]palmitoylcarnitine is measured over time in the presence and absence of varying concentrations of this compound/ST1326.
-
IC50 values are calculated from the dose-response curves.
References
- 1. The Reversible Carnitine Palmitoyltransferase 1 Inhibitor (this compound) Ameliorates the Neurodegenerative Phenotype in a Drosophila Huntington’s Disease Model by Acting on the Expression of Carnitine-Related Genes [mdpi.com]
- 2. The Carnitine Palmitoyltransferase 1A Inhibitor this compound Shows Promising Antitumour Activity against Canine Mammary Cancer Cells by Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective Reversible Inhibition of Liver Carnitine Palmitoyl-Transferase 1 by this compound Reduces Gluconeogenesis and Improves Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. The Reversible Carnitine Palmitoyltransferase 1 Inhibitor (this compound) Ameliorates the Neurodegenerative Phenotype in a Drosophila Huntington’s Disease Model by Acting on the Expression of Carnitine-Related Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. Selective reversible inhibition of liver carnitine palmitoyl-transferase 1 by this compound reduces gluconeogenesis and improves glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carnitine-acyltransferase system inhibition, cancer cell death, and prevention of myc-induced lymphomagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A reversible carnitine palmitoyltransferase (CPT1) inhibitor offsets the proliferation of chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Teglicar's Anti-Hyperglycemic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-hyperglycemic performance of Teglicar, a selective and reversible inhibitor of liver carnitine palmitoyl-transferase 1 (L-CPT1), with other established anti-hyperglycemic agents. The information is supported by experimental data from preclinical studies, offering valuable insights for researchers in the field of diabetes and metabolic diseases.
Mechanism of Action: L-CPT1 Inhibition
This compound exerts its anti-hyperglycemic effect by selectively and reversibly inhibiting the liver isoform of carnitine palmitoyl-transferase 1 (L-CPT1).[1][2] This enzyme is crucial for the transport of long-chain fatty acids into the mitochondria for β-oxidation. By inhibiting L-CPT1, this compound reduces the liver's capacity for fatty acid oxidation, which in turn suppresses gluconeogenesis, the primary pathway for endogenous glucose production.[1][3] This targeted action on the liver is a key differentiator from other anti-hyperglycemic agents.
Comparative In Vivo Efficacy
The following tables summarize the anti-hyperglycemic effects of this compound in comparison to other widely used therapeutic agents in preclinical models of type 2 diabetes. It is important to note that these data are compiled from different studies and direct head-to-head comparisons should be made with caution, considering potential variations in experimental conditions.
Table 1: Effects on Glycemic Control in db/db Mice
| Drug | Dosage | Duration | Change in Blood Glucose | Change in Fructosamine | Reference |
| This compound | 50 mg/kg/bid | 45 days | ↓ 38% | ↓ 30% | [1][2] |
| Metformin | 250 mg/kg/day | 14 days | Significant ↓ (quantitative data not specified) | Not Reported | [4] |
| Empagliflozin | 10 mg/kg/day | 10 weeks | Sustained ↓ (quantitative data not specified) | Not Reported | [5][6] |
| Sitagliptin | 10 mg/kg/day | 3 weeks | ↓ from ~26 mmol/l to ~21 mmol/l | Not Reported | [7] |
Table 2: Effects on Glycemic Control in High-Fat Diet (HFD)-Fed Mice
| Drug | Dosage | Duration | Change in Blood Glucose | Change in Insulinemia | Reference |
| This compound | 30 mg/kg/bid | 26 days | ↓ 19% | ↓ 53% | [1] |
| Sitagliptin | 40 mg/kg in diet | 12 weeks | Significant ↓ (quantitative data not specified) | ↓ (quantitative data not specified) | [8] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited in this guide are provided below to facilitate study replication and comparison.
This compound In Vivo Studies
-
Animal Model: Male db/db mice or C57BL/6J mice on a high-fat diet.
-
Drug Administration: this compound was administered orally by gavage.
-
Dosage: 50 mg/kg twice daily for db/db mice and 30 mg/kg twice daily for HFD-fed mice.[1][2]
-
Duration: 45 days for db/db mice and 26 days for HFD-fed mice.[1][2]
-
Blood Glucose Measurement: Blood samples were collected from the tail vein, and glucose levels were determined using a standard glucose meter.
-
Fructosamine Measurement: Serum fructosamine levels were measured as an indicator of long-term glycemic control.
Comparator Drug In Vivo Studies (General Protocol)
-
Animal Model: Male db/db mice are a commonly used model for type 2 diabetes.
-
Drug Administration:
-
Duration: Varied between studies, typically ranging from 2 to 12 weeks.
-
Blood Glucose Measurement: Blood glucose levels were monitored regularly from tail vein blood samples using a glucometer.
-
Other Parameters: Depending on the study, parameters such as HbA1c, insulin levels, and body weight were also assessed.
Signaling Pathway of L-CPT1 Inhibition and Gluconeogenesis
The inhibition of L-CPT1 by this compound initiates a cascade of metabolic changes within the hepatocyte, ultimately leading to a reduction in glucose output.
References
- 1. Selective reversible inhibition of liver carnitine palmitoyl-transferase 1 by this compound reduces gluconeogenesis and improves glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective Reversible Inhibition of Liver Carnitine Palmitoyl-Transferase 1 by this compound Reduces Gluconeogenesis and Improves Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metformin accelerates wound healing in type 2 diabetic db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 6. researchgate.net [researchgate.net]
- 7. Hypoglycemic effect of sitagliptin and aminoguanidine combination in experimental diabetes mellitus - Kurkin - Pharmacy & Pharmacology [journals.eco-vector.com]
- 8. Dipeptidyl peptidase-4 (DPP4) inhibitor sitagliptin alleviates liver inflammation of diabetic mice by acting as a ROS scavenger and inhibiting the NFκB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Empagliflozin ameliorates vascular calcification in diabetic mice through inhibiting Bhlhe40-dependent NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Teglicar's Specificity for CPT1A Over CPT1B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Teglicar (ST1326) is a reversible inhibitor of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in mitochondrial fatty acid oxidation.[1][2] Its therapeutic potential, particularly in metabolic diseases and oncology, is critically linked to its selectivity for the liver isoform, CPT1A, over the muscle isoform, CPT1B.[2][3] Inhibition of CPT1B is associated with adverse cardiac effects, as seen with non-selective inhibitors like Etomoxir, making isoform specificity a paramount consideration in drug development.[3] This guide provides an objective comparison of this compound's specificity for CPT1A versus CPT1B, supported by experimental data and detailed methodologies.
Quantitative Comparison of Inhibitor Potency
The inhibitory potency of a compound is typically measured by its half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies greater potency. Selectivity is determined by comparing the IC50 values for different enzyme isoforms.
This compound demonstrates a marked preference for CPT1A. It has a reported IC50 value of 0.68 µM for the liver isoform (L-CPT1).[4][5] For CPT1B, while a direct IC50 is not explicitly stated in the reviewed literature, a selectivity ratio of approximately 70-fold for CPT1A has been established.[4] This allows for an estimated IC50 for CPT1B of around 47.6 µM.
In contrast, Etomoxir acts as a potent, irreversible inhibitor of CPT1A with an IC50 in the nanomolar range (5-20 nM).[6] However, Etomoxir lacks selectivity and also potently inhibits CPT1B, which has led to concerns about cardiotoxicity.[3]
| Inhibitor | Target Isoform | IC50 Value | Selectivity (CPT1B IC50 / CPT1A IC50) | Mechanism |
| This compound | CPT1A (Liver) | 0.68 µM [4][5] | ~70-fold [4] | Reversible [4][5] |
| CPT1B (Muscle) | ~47.6 µM (calculated) | |||
| Etomoxir | CPT1A (Liver) | 5-20 nM[6] | Non-selective [3] | Irreversible [6] |
| CPT1B (Muscle) | Potent Inhibition (not specified) |
Visualizing the Mechanism of Action
To understand the role of this compound, it is essential to visualize the fatty acid oxidation pathway and the specific step it inhibits.
Caption: this compound selectively inhibits CPT1A, blocking fatty acid entry into the mitochondria.
Experimental Protocols
The determination of IC50 values relies on precise enzyme activity assays. Below is a detailed methodology representative of a colorimetric assay used to assess CPT1A inhibition.
CPT1A Enzyme Inhibition Assay (Colorimetric Method)
This assay measures the activity of CPT1 by quantifying the release of Coenzyme A (CoA-SH) when it reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), producing a yellow-colored product that can be measured spectrophotometrically.
1. Preparation of Reagents:
-
Assay Buffer: 116 mM Tris-HCl (pH 8.0), 2.5 mM EDTA, 0.2% Triton X-100.
-
DTNB Solution: 2 mM DTNB in assay buffer.
-
Substrate Solution: 35 µM Palmitoyl-CoA and 1.25 mM L-carnitine in assay buffer.
-
Enzyme Source: Mitochondrial extracts isolated from cells or tissues expressing CPT1A or CPT1B.
-
Inhibitor Solutions: Serial dilutions of this compound (or other inhibitors) prepared in the appropriate solvent (e.g., DMSO) and then diluted in assay buffer.
2. Assay Procedure:
-
In a 96-well plate, add 10 µL of the enzyme preparation (mitochondrial extract) to each well.
-
Add 10 µL of the inhibitor solution at various concentrations (including a vehicle control) to the respective wells.
-
Pre-incubate the plate at 30°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 175 µL of the pre-warmed (30°C) substrate solution to each well.
-
Immediately add 10 µL of the DTNB solution to each well.
-
Measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader. The rate of change in absorbance is proportional to the enzyme activity.
3. Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Normalize the rates relative to the vehicle control (considered 100% activity).
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve (e.g., using non-linear regression).
Caption: Workflow for the colorimetric CPT1A enzyme inhibition assay.
Conclusion
The available data strongly support that this compound is a selective inhibitor of CPT1A. With a selectivity ratio of approximately 70-fold over CPT1B, it presents a significant advantage over non-selective inhibitors like Etomoxir, potentially minimizing the risk of mechanism-based cardiotoxicity. This specificity makes this compound a valuable tool for researchers investigating the role of hepatic fatty acid oxidation and a promising candidate for therapeutic applications where selective CPT1A inhibition is desired.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Amsterdam UMC Locatie AMC - Carnitine palmitoyltransferase 1 (CPT1) [amc.nl]
- 3. RePORT ⟩ RePORTER [reporter.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Replicating Published Findings on Teglicar's Mechanism of Action: A Comparative Guide
This guide provides a comprehensive comparison of Teglicar's performance with alternative approaches, supported by experimental data from published research. It is intended for researchers, scientists, and drug development professionals interested in the mechanism and therapeutic potential of this selective and reversible inhibitor of liver carnitine palmitoyl-transferase 1 (L-CPT1).
Mechanism of Action
This compound is a selective and reversible inhibitor of the liver isoform of carnitine palmitoyl-transferase 1 (L-CPT1)[1]. CPT1 is the rate-limiting enzyme in the mitochondrial fatty acid β-oxidation pathway, responsible for the transport of long-chain fatty acids into the mitochondrial matrix. By inhibiting L-CPT1, this compound effectively reduces the oxidation of fatty acids, leading to a metabolic shift towards glucose utilization[2]. This mechanism has been explored for its therapeutic potential in type 2 diabetes and cancer[3][4].
A notable alternative to this compound is Etomoxir, an irreversible CPT1 inhibitor. However, Etomoxir was withdrawn from clinical trials due to severe off-target toxicity, highlighting the potential advantage of this compound's reversible and selective nature[3][4].
Signaling Pathway of this compound's Action
Caption: this compound's inhibition of L-CPT1 in the cytosol, preventing fatty acid entry into the mitochondria for β-oxidation.
Comparative Performance Data
The following tables summarize the quantitative findings from preclinical studies on this compound, showcasing its effects on various metabolic parameters and cell viability compared to control conditions.
Table 1: In Vitro Effects of this compound on Hepatocyte Metabolism
| Parameter | Condition | Concentration | % Reduction (Mean) | Citation |
| Ketone Body Production | Isolated Rat Hepatocytes | 10 µmol/L | 72% | [5][6] |
| Glucose Production | Isolated Rat Hepatocytes | 10 µmol/L | 50% | [1][5][6] |
Table 2: In Vivo Effects of this compound in Animal Models of Diabetes
| Animal Model | Treatment | Duration | Key Finding | % Change (Mean) | Citation |
| Healthy Rats | This compound | Acute | Endogenous Glucose Production | -62% | [1][5] |
| db/db Mice | This compound (50 mg/kg/bid) | 45 days | Postabsorptive Glycemia | -38% | [1][6] |
| db/db Mice | This compound (50 mg/kg/bid) | 45 days | Water Consumption | -31% | [1][6] |
| db/db Mice | This compound (50 mg/kg/bid) | 45 days | Fructosamine | -30% | [1][6] |
| High-Fat Fed Mice | This compound (30 mg/kg/bid) | 26 days | Glycemia | -19% | [5] |
| High-Fat Fed Mice | This compound (30 mg/kg/bid) | 26 days | Insulinemia | -53% | [5] |
| Healthy Rats | This compound (80 mg/kg) | 30 days | Basal Insulin Levels | -60% | [1][5] |
Table 3: Anti-tumor Effects of this compound on Canine Mammary Tumor (CMT) Cells
| Cell Line | Concentration | % Decrease in Viability (Mean) | Citation |
| P114 | 10 µM | Not specified, but significant | [7] |
| CMT-U229 | 3 µM | 17% | [8] |
| CMT-U229 | 5.5 µM | 30% | [8] |
| CMT-U229 | 10 µM | 46% | [8] |
| CMT-U229 | 17.5 µM | 62% | [8] |
| CMT-U229 | 30 µM | 75% | [8] |
| MDCK (non-cancerous) | 10 µM | 12% | [8] |
| MDCK (non-cancerous) | 17.5 µM | 26% | [8] |
| MDCK (non-cancerous) | 30 µM | 55% | [8] |
Experimental Protocols
In Vitro Hepatocyte Studies
-
Cell Isolation and Incubation: Hepatocytes were isolated from male Wistar rats. The cells were then incubated in a medium containing 10 mmol/L lactate and 1 mmol/L pyruvate to stimulate gluconeogenesis.
-
Treatment: this compound was added at varying concentrations to assess its dose-dependent effects on ketone body and glucose production.
-
Analysis: Ketone bodies and cumulative glucose in the medium were measured to determine the extent of inhibition[5][6].
In Vivo Animal Studies
-
Animal Models: Studies utilized various rodent models including healthy Wistar rats, db/db mice (a model for type 2 diabetes), and C57BL/6J mice on a high-fat diet to induce insulin resistance[1][5].
-
Drug Administration: this compound was administered orally by gavage at specified doses and durations[5].
-
Metabolic Assessments:
-
Endogenous Glucose Production: Measured in rats during pancreatic clamps[1].
-
Glycemia, Water Consumption, and Fructosamine: Monitored in db/db mice over a 45-day treatment period[1][6].
-
Insulin Tolerance Test (ITT): Performed on the 40th day of treatment in db/db mice to assess insulin sensitivity[5].
-
Hepatic Triglyceride Content (HTGC): Measured in liver tissue after the treatment period[1][5].
-
Canine Mammary Tumor Cell Viability Assays
-
Cell Lines: Canine mammary tumor cell lines P114 and CMT-U229, and non-cancerous canine epithelial cells (MDCK) were used[8].
-
Treatment: Cells were exposed to different concentrations of this compound (ranging from 0.3 to 30 µM) for 24 hours[7][8].
-
Viability Assessment: Cell viability was determined using crystal violet assay and trypan blue exclusion assay[7].
-
Apoptosis Analysis: Flow cytometry with Annexin-V FITC and PI double staining was used to quantify apoptotic cells. The expression of apoptosis-related genes (caspase-3, -8, and -9) was assessed by quantitative real-time PCR[8].
Experimental Workflow for CMT Cell Studies
Caption: Workflow for assessing this compound's anti-tumor effects on canine mammary tumor cells.
Apoptotic Signaling Pathway in Cancer Cells
In cancer cells, this compound's inhibition of CPT1A has been shown to induce apoptosis. This is associated with the upregulation of key caspases, which are critical mediators of programmed cell death[8].
Caption: Proposed apoptotic pathway induced by this compound in cancer cells via caspase activation.
References
- 1. Selective reversible inhibition of liver carnitine palmitoyl-transferase 1 by this compound reduces gluconeogenesis and improves glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Selective Reversible Inhibition of Liver Carnitine Palmitoyl-Transferase 1 by this compound Reduces Gluconeogenesis and Improves Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Carnitine Palmitoyltransferase 1A Inhibitor this compound Shows Promising Antitumour Activity against Canine Mammary Cancer Cells by Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Teglicar and Other Fatty Acid Oxidation Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Teglicar, a selective and reversible inhibitor of carnitine palmitoyl-transferase 1A (CPT1A), with other notable fatty acid oxidation (FAO) inhibitors. The following sections detail their mechanisms of action, quantitative performance data, and relevant experimental protocols to support your research and development efforts.
Introduction to Fatty Acid Oxidation Inhibition
Fatty acid oxidation is a critical metabolic pathway for energy production in various tissues. It involves the breakdown of fatty acids in the mitochondria to produce acetyl-CoA, which then enters the citric acid cycle. The rate-limiting step of this process is the transport of long-chain fatty acids across the inner mitochondrial membrane, a process catalyzed by carnitine palmitoyl-transferase 1 (CPT1). Inhibition of FAO has emerged as a therapeutic strategy for a range of conditions, including metabolic diseases like type 2 diabetes, cardiovascular disorders, and certain cancers. By blocking FAO, cells are prompted to switch to glucose oxidation for energy, a more oxygen-efficient process.
This guide focuses on a head-to-head comparison of this compound with other FAO inhibitors, namely Etomoxir, Perhexiline, and Trimetazidine, highlighting their distinct mechanisms, potency, selectivity, and safety profiles.
Mechanism of Action
The primary FAO inhibitors discussed herein operate through different mechanisms, targeting various enzymes within the fatty acid oxidation pathway.
-
This compound (ST1326): A selective and reversible inhibitor of the liver isoform of CPT1 (CPT1A). Its selectivity for the liver isoform is a key differentiator, aiming to minimize off-target effects, particularly in the heart and skeletal muscle where the CPT1B isoform is predominant. [1][2][3]* Etomoxir: An irreversible inhibitor of CPT1. It is not selective for CPT1 isoforms, leading to systemic inhibition of FAO. [2][4][5]Its clinical development was halted due to concerns about hepatotoxicity. [2]* Perhexiline: A non-selective inhibitor of both CPT1 and CPT2. This dual inhibition affects both the transport of fatty acids into the mitochondria and their subsequent oxidation within the mitochondrial matrix. [5]* Trimetazidine: An inhibitor of the final enzyme in the β-oxidation spiral, long-chain 3-ketoacyl-CoA thiolase (LC 3-KAT). This mechanism is distinct from CPT1 inhibition. [6] Below is a diagram illustrating the points of inhibition for each compound within the fatty acid oxidation pathway.
Figure 1: Sites of action of various FAO inhibitors.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other FAO inhibitors against their respective targets. This data provides a quantitative measure of their potency and, where available, their selectivity.
| Inhibitor | Target Enzyme(s) | IC50 | Selectivity | Reversibility | Reference(s) |
| This compound | CPT1A (liver isoform) | 0.68 µM | ~70-fold selective for CPT1A over muscle isoform | Reversible | [1][3] |
| Etomoxir | CPT1 (non-selective) | 10 - 700 nM | Non-selective for CPT1 isoforms | Irreversible | [4] |
| Perhexiline | CPT1 (cardiac) | 77 µM | Non-selective | Reversible | [2] |
| CPT1 (hepatic) | 148 µM | [2] | |||
| CPT2 | 79 µM | [2] | |||
| Trimetazidine | Long-chain 3-ketoacyl-CoA thiolase (LC 3-KAT) | 75 nM | Selective for long-chain 3-KAT | Reversible | [6] |
Preclinical and Clinical Efficacy and Safety Profile
This section provides a comparative overview of the efficacy and safety of these inhibitors based on available preclinical and clinical data.
Efficacy
| Inhibitor | Preclinical Efficacy | Clinical Efficacy | Reference(s) |
| This compound | In rodent models of type 2 diabetes, reduced blood glucose and improved insulin sensitivity. [1][3][7]In a Drosophila model of Huntington's disease, it ameliorated the neurodegenerative phenotype. [8] | Phase 2 trials for type 2 diabetes have been conducted. [5] | [1][3][5][7][8] |
| Etomoxir | Showed hypoglycemic effects in animal models of diabetes. [5] | Early clinical trials for heart failure showed some potential benefits but were terminated. [5] | [5] |
| Perhexiline | Demonstrates anti-cancer properties in various cancer cell lines. | Used as a prophylactic antianginal agent. | [9] |
| Trimetazidine | Improves cardiac function in animal models of ischemia. | Effective as an antianginal agent, improving exercise tolerance in patients with stable angina. [6] | [6] |
Safety and Tolerability
| Inhibitor | Key Safety Findings | Reference(s) |
| This compound | Generally well-tolerated in preclinical studies with an improved toxicity profile compared to Etomoxir. [5] | Clinical trial data suggests a good safety profile. |
| Etomoxir | Clinical trials were halted due to unacceptable elevations in liver transaminases (hepatotoxicity). [2] | [2] |
| Perhexiline | Associated with serious adverse effects, including hepatotoxicity, peripheral neuropathy, and hypoglycemia, requiring therapeutic drug monitoring. [9] | [9] |
| Trimetazidine | Generally well-tolerated with a low incidence of adverse events. [6] | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key experiments used to characterize FAO inhibitors.
CPT1 Enzymatic Activity Assay (Radioisotopic Method)
This assay directly measures the enzymatic activity of CPT1 by quantifying the conversion of a radiolabeled substrate.
Figure 2: Workflow for a CPT1 enzymatic activity assay.
Protocol Outline:
-
Prepare Reaction Mixture: A typical reaction mixture includes a buffer (e.g., HEPES), palmitoyl-CoA, and L-[³H]carnitine as the radiolabeled substrate. The test inhibitor (e.g., this compound) is added at various concentrations.
-
Enzyme Source: Isolated mitochondria from relevant tissues (e.g., liver, heart, skeletal muscle) are commonly used as the enzyme source.
-
Initiate Reaction: The reaction is initiated by adding the enzyme source to the pre-warmed reaction mixture.
-
Incubation: The reaction is incubated at 37°C for a defined period.
-
Stop Reaction: The reaction is terminated by adding a stop solution, such as perchloric acid.
-
Separation: The product, [³H]palmitoylcarnitine, is separated from the unreacted L-[³H]carnitine. This can be achieved through various methods, including phase separation with butanol or solid-phase extraction.
-
Quantification: The radioactivity of the separated [³H]palmitoylcarnitine is measured using a scintillation counter. The CPT1 activity is then calculated based on the amount of product formed.
Cellular Fatty Acid Oxidation Rate Measurement
This assay measures the rate of FAO in intact cells by tracking the metabolic fate of a radiolabeled fatty acid.
Figure 3: Workflow for measuring cellular FAO rate.
Protocol Outline:
-
Cell Culture: Plate cells in a multi-well format and culture to the desired confluency.
-
Inhibitor Treatment: Pre-incubate the cells with the FAO inhibitor at various concentrations for a specified time.
-
Substrate Addition: Add a radiolabeled fatty acid, such as [1-¹⁴C]palmitate or [9,10-³H]palmitate, to the culture medium.
-
Incubation: Incubate the cells at 37°C in a sealed system. For [¹⁴C]-labeled substrates, a trap (e.g., filter paper soaked in NaOH) is included to capture the released ¹⁴CO₂, a product of complete oxidation. [10][11][12]5. Sample Collection: After incubation, collect the culture medium and the CO₂ trap.
-
Separation of Metabolites: For ³H-labeled substrates, the production of ³H₂O in the culture medium is a measure of FAO. For ¹⁴C-labeled substrates, acid-soluble metabolites (ASMs), representing intermediates of β-oxidation, are separated from the un-metabolized fatty acid in the medium by acid precipitation and centrifugation. [10][11][12]7. Quantification: The radioactivity in the CO₂ trap and/or the ASM fraction (or ³H₂O) is measured by scintillation counting to determine the rate of fatty acid oxidation.
Conclusion
This compound presents a promising profile as a selective and reversible inhibitor of CPT1A. Its key advantages over other FAO inhibitors lie in its selectivity for the liver isoform of CPT1, which may translate to a better safety profile by minimizing effects on cardiac and skeletal muscle metabolism. In contrast, older-generation inhibitors like Etomoxir and Perhexiline have been hampered by a lack of selectivity and significant off-target toxicities. Trimetazidine offers an alternative mechanism of action by targeting a downstream enzyme in the β-oxidation pathway.
The data presented in this guide, including comparative potency, efficacy, and safety information, alongside detailed experimental protocols, is intended to aid researchers and drug development professionals in their evaluation and investigation of FAO inhibitors for various therapeutic applications. Further head-to-head clinical studies will be crucial to fully elucidate the comparative clinical utility of these compounds.
References
- 1. Selective Reversible Inhibition of Liver Carnitine Palmitoyl-Transferase 1 by this compound Reduces Gluconeogenesis and Improves Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial CPT1A: Insights into structure, function, and basis for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Etomoxir actions on regulatory and memory T cells are independent of Cpt1a-mediated fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting fatty acid oxidation enhances response to HER2-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective reversible inhibition of liver carnitine palmitoyl-transferase 1 by this compound reduces gluconeogenesis and improves glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Fatty Acid Oxidation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Teglicar and Other CPT1 Inhibitors: A Guide for Researchers
This guide provides a comparative analysis of the clinical and preclinical data for Teglicar, a selective and reversible inhibitor of the liver isoform of carnitine palmitoyl-transferase 1 (L-CPT1), and other relevant alternatives. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.
Mechanism of Action: Targeting Fatty Acid Oxidation
This compound, along with alternatives like Etomoxir and Perhexiline, modulates cellular metabolism by inhibiting carnitine palmitoyltransferase (CPT), a key enzyme in the beta-oxidation of long-chain fatty acids. CPT1 facilitates the transport of these fatty acids into the mitochondria for energy production. By inhibiting CPT1, these drugs shift the cell's energy reliance from fatty acid oxidation to glucose oxidation.[1][2][3] This mechanism is being explored for therapeutic potential in various conditions, including metabolic diseases, cardiovascular disorders, and cancer.
This compound is highlighted as a selective and reversible inhibitor of the liver isoform of CPT1 (L-CPT1).[4][5] This selectivity may offer a more favorable safety profile compared to less selective or irreversible inhibitors.
Preclinical and Clinical Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound and its comparators.
Table 1: In Vitro and In Vivo Efficacy of this compound
| Parameter | Model System | Treatment Details | Key Findings | Citation |
| IC50 | - | - | 0.68 μM for L-CPT1 | MedchemExpress Data |
| Ketone Body Production | Isolated Rat Hepatocytes | 10 μmol/L this compound | 72% reduction | [4][6] |
| Glucose Production | Isolated Rat Hepatocytes | 10 μmol/L this compound | 50% reduction | [4][6] |
| Endogenous Glucose Production | Healthy Rats | This compound Infusion | 62% reduction | [4][5][7] |
| Postabsorptive Glycemia | db/db Mice | 50 mg/kg/bid for 45 days | 38% reduction | [4][5][7] |
| Water Consumption | db/db Mice | 50 mg/kg/bid for 45 days | 31% reduction | [4][5][7] |
| Fructosamine | db/db Mice | 50 mg/kg/bid for 45 days | 30% reduction | [4][5][7] |
| Glycemia | High-Fat Fed C57BL/6J Mice | Long-term administration | 19% normalization | [5][7] |
| Insulinemia | High-Fat Fed C57BL/6J Mice | Long-term administration | 53% normalization | [5][7] |
| Cell Viability | Canine Mammary Tumor Cells (P114) | 30 µM this compound for 24h | 92% inhibition | [8] |
| Cell Viability | Canine Mammary Tumor Cells (CMT-U229) | 30 µM this compound for 24h | 75% inhibition | [8] |
Table 2: Comparative Data for CPT1 Inhibitors
| Compound | Indication Studied | Key Efficacy Findings | Safety/Toxicity Profile | Citation |
| This compound | Type 2 Diabetes, Cancer | Reduces gluconeogenesis, improves glucose homeostasis, induces apoptosis in cancer cells.[1][4][5] | Generally well-tolerated in preclinical models; does not induce cardiac hypertrophy seen with other CPT1 inhibitors.[9] | [1][4][5][9] |
| Etomoxir | Type 2 Diabetes, Heart Failure | Dose-dependent decrease in fasting blood glucose; tendency to increase exercise time in CHF.[6][10] | Irreversible inhibitor; clinical trials for heart failure were halted due to hepatotoxicity (unacceptably high liver transaminase levels).[10][11] | [6][10][11] |
| Perhexiline | Refractory Angina, Heart Failure | Improved exercise capacity and symptom status in angina and heart failure.[12][13] | Potential for hepatic and neurological toxicity, requiring plasma drug level monitoring.[12][14] | [12][13][14] |
Signaling Pathways and Experimental Workflows
Fatty Acid Beta-Oxidation Inhibition Pathway
The following diagram illustrates the mechanism of action of CPT1 inhibitors in the context of fatty acid beta-oxidation.
Caption: Inhibition of CPT1 by this compound blocks fatty acid transport into the mitochondria.
This compound-Induced Apoptosis Pathway in Cancer Cells
In cancer models, this compound has been shown to induce apoptosis through a caspase-dependent signaling pathway.[1][3]
Caption: this compound induces apoptosis via caspase activation in cancer cells.
Experimental Protocols
Pancreatic Clamp in Rats for Glucose Homeostasis Assessment
A key in vivo experiment to evaluate the effect of this compound on glucose metabolism is the pancreatic clamp technique.[4][15][16]
Objective: To assess endogenous glucose production and peripheral glucose utilization.
Methodology:
-
Animal Model: Conscious, unrestrained Sprague-Dawley rats are typically used.
-
Catheterization: Surgical implantation of catheters for infusion and blood sampling.
-
Tracer Infusion: A primed continuous infusion of [3-³H]glucose is administered to measure glucose turnover.
-
Hormone Infusion: Somatostatin is infused to suppress endogenous insulin and glucagon secretion, while insulin is infused at a constant rate to maintain basal levels.
-
Steady State: A steady state of glucose kinetics is achieved (EGP1).
-
This compound Administration: this compound is infused, and blood glucose is monitored.
-
Euglycemia Maintenance: A variable glucose infusion is used to maintain euglycemia.
-
Data Analysis: The glucose infusion rate required to maintain euglycemia and the rate of appearance of [3-³H]glucose are used to calculate endogenous glucose production (EGP2) and peripheral glucose utilization.
db/db Mouse Model for Type 2 Diabetes Studies
The db/db mouse is a widely used model of genetic obesity, insulin resistance, and type 2 diabetes.[17][18]
Model Characteristics:
-
Genetic Defect: A mutation in the leptin receptor gene, leading to a phenotype of hyperphagia, obesity, and hyperglycemia.
-
Disease Progression: These mice develop progressive hyperglycemia, hyperinsulinemia, and subsequent beta-cell failure, mimicking aspects of human type 2 diabetes.
Experimental Use with this compound:
-
Chronic Treatment: this compound was administered orally to db/db mice for an extended period (e.g., 45 days) to assess its long-term effects on glycemic control and metabolic parameters.[4][5][7]
-
Outcome Measures: Key endpoints include measurements of postabsorptive glycemia, water consumption, fructosamine, and insulin sensitivity (assessed by insulin tolerance tests).[4][5][7][9]
This guide provides a foundational comparison of this compound with other CPT1 inhibitors based on publicly available data. Further head-to-head studies would be necessary for a definitive comparative assessment.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. The role and therapeutic implication of CPTs in fatty acid oxidation and cancers progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Reversible Inhibition of Liver Carnitine Palmitoyl-Transferase 1 by this compound Reduces Gluconeogenesis and Improves Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective reversible inhibition of liver carnitine palmitoyl-transferase 1 by this compound reduces gluconeogenesis and improves glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition by etomoxir of carnitine palmitoyltransferase I reduces hepatic glucose production and plasma lipids in non-insulin-dependent diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improvement in cardiac energetics by perhexiline in heart failure due to dilated cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A double-blind randomized multicentre clinical trial to evaluate the efficacy and safety of two doses of etomoxir in comparison with placebo in patients with moderate congestive heart failure: the ERGO (etomoxir for the recovery of glucose oxidation) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Etomoxir: an old dog with new tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. ahajournals.org [ahajournals.org]
- 14. Can Perhexiline Be Utilized Without Long-Term Toxicity? A Clinical Practice Audit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Reshaping lipid metabolism with long-term alternate day feeding in type 2 diabetes mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. db/db Mice Exhibit Features of Human Type 2 Diabetes That Are Not Present in Weight-Matched C57BL/6J Mice Fed a Western Diet - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Teglicar: A Procedural Guide for Laboratory Professionals
Essential guidance for researchers, scientists, and drug development professionals on the proper operational and disposal plans for Teglicar, ensuring laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step framework for the handling and disposal of this compound, a research chemical. While a specific Safety Data Sheet (SDS) for this compound was not found in the public domain, the following procedures are based on established best practices for laboratory chemical waste management. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and the specific SDS for any chemical you are working with for detailed guidance.
This compound Disposal: A Step-by-Step Protocol
Proper disposal of chemical waste is crucial to protect personnel and the environment. The following steps provide a general framework for managing this compound waste.
Step 1: Waste Characterization and Segregation
Before disposal, it is essential to characterize the waste. This compound waste may fall into several categories depending on its use and contamination.
| Waste Category | Description | Disposal Container |
| Unused/Pure this compound | Expired or unwanted pure this compound. | Original or chemically compatible, clearly labeled container. |
| Contaminated Labware | Pipette tips, gloves, vials, and other disposable items contaminated with this compound. | Designated solid chemical waste container, often a labeled bucket or drum. |
| Aqueous Solutions | Solutions containing this compound. The disposal route depends on the concentration and other components. | Labeled, leak-proof container. Avoid mixing with incompatible waste streams. |
| Organic Solvent Solutions | Solutions of this compound in organic solvents. | Separate containers for halogenated and non-halogenated solvents.[1] |
| Sharps Waste | Needles, syringes, or blades contaminated with this compound. | Puncture-resistant sharps container.[2][3] |
Step 2: Container Selection and Labeling
Select appropriate, chemically resistant containers for each waste stream. Ensure all containers are properly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents (e.g., "this compound in Methanol")
-
The approximate percentage of each component
-
The primary hazard(s) (e.g., Flammable, Toxic)
-
The date of accumulation
-
The name of the principal investigator or lab group
Containers must be kept closed except when adding waste.[1]
Step 3: Storage of Chemical Waste
Store waste containers in a designated, well-ventilated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel. Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in the satellite accumulation area.
Step 4: Arranging for Disposal
Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not dispose of chemical waste down the drain or in the regular trash.[4][5] All chemical waste must be disposed of through a licensed hazardous waste vendor.[6][7]
Experimental Protocol: General Handling of this compound in a Research Setting
The following is a general protocol for handling this compound in a laboratory setting to minimize exposure and waste generation.
Materials:
-
This compound (solid or in solution)
-
Appropriate personal protective equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
-
Calibrated balance and weighing paper
-
Chemically compatible glassware
-
Fume hood
Procedure:
-
Preparation: Before handling this compound, ensure the work area, typically a chemical fume hood, is clean and uncluttered. Assemble all necessary materials.
-
Personal Protective Equipment: Don the appropriate PPE.
-
Weighing: If using solid this compound, carefully weigh the desired amount on a calibrated balance inside a fume hood to prevent inhalation of any dust.
-
Solution Preparation: Add the weighed this compound to the desired solvent in a suitable container. Cap and mix until dissolved.
-
Experimental Use: Perform the experiment according to your specific research protocol within a designated area.
-
Decontamination: After use, decontaminate all non-disposable glassware and equipment with an appropriate solvent. Collect the rinse solvent as hazardous waste.
-
Waste Disposal: Dispose of all contaminated disposable items and waste solutions according to the procedures outlined above.
-
Hygiene: Wash hands thoroughly after handling the chemical.[8]
Visualizing this compound's Mechanism and Handling
To further aid in the understanding of this compound's function and proper handling, the following diagrams illustrate its signaling pathway and a general workflow for its disposal.
References
- 1. nipissingu.ca [nipissingu.ca]
- 2. Article - School of Medicine Nephropa... [policies.unc.edu]
- 3. Biohazard Waste Disposal | Stericycle [stericycle.com]
- 4. calsafer.dtsc.ca.gov [calsafer.dtsc.ca.gov]
- 5. calsafer.dtsc.ca.gov [calsafer.dtsc.ca.gov]
- 6. agmcontainer.com [agmcontainer.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Personal protective equipment for handling Teglicar
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of Teglicar, a selective and reversible inhibitor of the liver isoform of carnitine palmitoyl-transferase 1 (L-CPT1). Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of your research.
Immediate Safety and Personal Protective Equipment (PPE)
While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, information on structurally related compounds and general laboratory safety principles dictate the following precautions. This compound is a fine chemical for research use and should be handled with care.
Recommended Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any tears or punctures before use.
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is recommended.
-
Body Protection: A laboratory coat or other protective clothing should be worn to prevent skin contact.
Operational and Disposal Plans
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Recommended storage temperatures are -20°C for long-term storage (up to 3 years for the solid form) and -80°C for stock solutions (for up to 6 months).[1]
Handling and Preparation of Solutions:
-
All handling of solid this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid the formation of dust and aerosols.
-
For solution preparation, use the appropriate solvent as indicated in the solubility data table. Sonication may be required to dissolve the compound.[1]
-
Hygroscopic DMSO can affect solubility; use newly opened DMSO for preparing solutions.[1]
Spill Management:
-
In case of a spill, evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE as described above.
-
For small spills of solid material, gently sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable detergent and water.
Disposal:
-
Dispose of waste this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Do not dispose of down the drain or with general household waste.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₂H₄₅N₃O₃ | [2] |
| Molecular Weight | 399.61 g/mol | [1] |
| CAS Number | 250694-07-6 | [1][2] |
| Appearance | White to off-white solid | [1] |
Solubility
| Solvent | Solubility | Notes | Source |
| Ethanol | 100 mg/mL (250.24 mM) | Requires sonication and heating to 60°C | [1] |
| DMSO | 19 mg/mL (47.55 mM) | Requires sonication; hygroscopic DMSO can impact solubility | [1] |
| Water | 10 mg/mL (25.02 mM) | Requires sonication | [1] |
Experimental Protocols
The following are examples of experimental protocols involving this compound, based on published research.
In Vitro Study: Inhibition of Glucose and Ketone Body Production in Isolated Hepatocytes
-
Hepatocyte Isolation: Isolate hepatocytes from 16-hour fasted rats using collagenase digestion.
-
Incubation: Incubate the isolated hepatocytes in a Krebs medium containing 10:1 lactate/pyruvate and 1 mmol/L oleate.
-
This compound Treatment: Add this compound at various concentrations (e.g., up to 10 µM) to the hepatocyte culture.
-
Analysis: After a 2-hour incubation, measure the cumulative glucose and ketone bodies in the medium. A concentration-dependent reduction in both is expected.[3]
In Vivo Study: Assessment of Antihyperglycemic Effects in db/db Mice
-
Animal Model: Use 8-week-old db/db mice.
-
Administration: Administer this compound at a dose of 50 mg/kg twice a day via gavage for 45 days.
-
Monitoring: Measure daily food and water intake. Monitor postabsorptive glycemia at regular intervals (e.g., 28, 35, and 45 days).
-
Endpoint Analysis: After the treatment period, collect blood samples to measure serum fructosamine, insulin, triglycerides, and other relevant biochemical markers. An insulin tolerance test can also be performed.[3]
Signaling Pathway and Mechanism of Action
This compound is a selective and reversible inhibitor of the liver isoform of carnitine palmitoyl-transferase 1 (L-CPT1). L-CPT1 is a key enzyme in the fatty acid β-oxidation pathway, responsible for the transport of long-chain fatty acids into the mitochondrial matrix. By inhibiting L-CPT1, this compound blocks this transport, leading to a decrease in fatty acid oxidation and a subsequent reduction in gluconeogenesis and ketone body production.
Caption: Mechanism of action of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
